4-Bromo-5-isobutoxy-2-nitroaniline
Description
Properties
IUPAC Name |
4-bromo-5-(2-methylpropoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXHKAMMVBZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681493 | |
| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-43-6 | |
| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
CAS Number: 1255574-43-6
This guide provides a comprehensive technical overview of 4-Bromo-5-isobutoxy-2-nitroaniline, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, synthesis, and potential applications, even in the absence of extensive direct literature on this specific molecule.
Introduction
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine containing bromo, isobutoxy, and nitro functional groups. This unique combination of electron-withdrawing (nitro and bromo) and electron-donating (amino and isobutoxy) groups on the aniline scaffold makes it a potentially valuable building block in medicinal chemistry and material science. Its structural complexity allows for diverse chemical modifications, rendering it a candidate for the synthesis of novel heterocyclic compounds and other complex organic molecules. This compound is primarily available as a research chemical, often utilized as a reference standard for drug impurities or as a starting material in multi-step organic syntheses.[1]
Physicochemical Properties
Precise experimental data for 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively published. However, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Basis |
| CAS Number | 1255574-43-6 | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |
| Molecular Weight | 289.13 g/mol | |
| Appearance | Likely a yellow to orange crystalline solid | Inferred from similar nitroanilines[3] |
| Melting Point | Not reported; likely in the range of 80-120 °C | Estimated based on related structures |
| Boiling Point | Not reported; predicted to be >300 °C | Estimated based on related structures |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO | Inferred from similar nitroanilines[3] |
| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O |
Synthesis and Mechanistic Insights
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 eq) in isobutanol (10-20 volumes), add potassium carbonate (K₂CO₃) (2.0-3.0 eq) as a base.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The isobutanol acts as both a reagent and a solvent.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-Bromo-5-isobutoxy-2-nitroaniline.
Causality of Experimental Choices:
-
Starting Material: 4-bromo-5-fluoro-2-nitroaniline is chosen due to the high activation of the fluorine atom for nucleophilic aromatic substitution by the two ortho/para electron-withdrawing nitro and bromo groups.
-
Reagent and Solvent: Using isobutanol as both the reagent and solvent provides a high concentration of the nucleophile, driving the reaction to completion.
-
Base: Potassium carbonate is a suitable base to deprotonate the isobutanol, forming the isobutoxide nucleophile, without being overly harsh to potentially degrade the starting material or product.
Applications in Drug Discovery and Development
While specific applications of 4-Bromo-5-isobutoxy-2-nitroaniline are not widely documented, its structural motifs are present in various biologically active molecules. Substituted nitroanilines are key intermediates in the synthesis of a range of pharmaceuticals.
-
Scaffold for Heterocyclic Synthesis: The ortho-nitroaniline functionality is a common precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems through reductive cyclization. These heterocyclic cores are prevalent in many approved drugs.
-
Intermediate for Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase. The bromo and isobutoxy substituents can be used to modulate potency, selectivity, and pharmacokinetic properties.
-
Building Block for Novel Chemical Entities: The presence of multiple functional groups allows for diverse synthetic transformations. The bromo group can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the nitro group can be reduced to an amine, which can then be further functionalized.
Safety and Handling
General Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]
Compound Handling and Safety Workflow
Caption: Logical workflow for safe handling of 4-Bromo-5-isobutoxy-2-nitroaniline.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
References
-
Justia Patents. Preparation of 4-bromoaniline derivatives. [Link]
-
Crysdot LLC. 4-Bromo-5-isobutoxy-2-nitroaniline. [Link]
-
BIOFOUNT. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline. [Link]
- Google Patents.
-
Scientific Polymer Products. 4-Vinylpyridine Safety Data Sheet. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents.
-
Grolik, J., Reka, P., Gorczyca, M., et al. Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830 (2022). [Link]
-
Cheméo. Chemical Properties of Hexylene glycol (CAS 107-41-5). [Link]
Sources
An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
Section 1: Executive Summary and Introduction
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine that serves as a specialized building block in organic synthesis. Its unique molecular architecture, featuring a trifecta of functional groups—a nucleophilic amine, an electron-withdrawing nitro group, and a reactive bromine atom—makes it a compound of interest for researchers in medicinal chemistry and materials science. The presence of the isobutoxy group enhances its lipophilicity, a feature often tuned in drug development to modulate pharmacokinetic properties.
This guide provides a comprehensive overview of 4-Bromo-5-isobutoxy-2-nitroaniline, moving beyond a simple data sheet to offer field-proven insights into its chemical properties, a plausible synthetic route, analytical characterization, and safe handling protocols. The content herein is structured to provide not just data, but the scientific causality behind the experimental choices, empowering researchers to utilize this compound effectively and safely in their work. It is primarily intended for laboratory research and is established as a reference substance for drug impurities and a versatile biomedical reagent.[1]
Section 2: Molecular Identity and Physicochemical Properties
The foundational characteristics of a chemical compound dictate its behavior in a reactive system and its handling requirements. The properties of 4-Bromo-5-isobutoxy-2-nitroaniline are summarized below.
Table 1: Chemical Identifiers and Structural Data
| Identifier | Value | Source(s) |
| IUPAC Name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | N/A |
| CAS Number | 1255574-43-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1][2] |
| Molecular Weight | 289.13 g/mol | [1][2] |
| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O | [2] |
Table 2: Physicochemical and Handling Properties
| Property | Value / Description | Source(s) |
| Appearance | Data not available; expected to be a yellow to orange crystalline solid based on analogous structures like 4-Bromo-2-nitroaniline. | [3][4] |
| Solubility | No specific data available. Inferred to be sparingly soluble in water but soluble in common organic solvents (e.g., ethanol, acetone, DMSO, Chloroform) based on its structure and data for related compounds. | [3] |
| Melting Point | No data available. For comparison, the parent compound 4-Bromo-2-nitroaniline melts at 110-113 °C. | [4][5] |
| Storage Conditions | Short-term (1-2 weeks): Store at -4°C. Long-term (1-2 years): Store at -20°C for optimal stability. | [1] |
Section 3: Synthesis and Reactivity Analysis
The reactivity of 4-Bromo-5-isobutoxy-2-nitroaniline is governed by the interplay of its functional groups. The electron-donating amino and isobutoxy groups activate the aromatic ring towards electrophilic substitution, while the strongly electron-withdrawing nitro group deactivates it and directs incoming electrophiles. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the amino group can be readily diazotized for Sandmeyer reactions or acylated to form amides.
Proposed Synthetic Workflow
While specific synthesis literature for this exact molecule is sparse, a logical and robust synthetic pathway can be designed starting from commercially available precursors. The following workflow is proposed, leveraging well-established organic transformations. The key strategic decision is to introduce the sterically demanding isobutoxy group early and perform the nitration and bromination steps subsequently, where the directing effects of the substituents can be exploited for regiochemical control.
Caption: Proposed synthetic pathway for 4-Bromo-5-isobutoxy-2-nitroaniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step before proceeding.
Step 1: Synthesis of 1-Bromo-2-fluoro-4-isobutoxybenzene
-
Rationale: This step introduces the isobutoxy side chain via a standard Williamson ether synthesis. Acetone is a suitable polar aprotic solvent, and potassium carbonate is a mild base sufficient for deprotonating the phenol without causing side reactions.
-
Procedure:
-
To a round-bottom flask charged with 4-Bromo-3-fluorophenol (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and acetone (10 mL/g of phenol).
-
Add isobutyl bromide (1.2 eq) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (aq) and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of 4-Bromo-5-fluoro-2-nitro-1-isobutoxybenzene
-
Rationale: Electrophilic nitration is performed under cold conditions to control the exothermic reaction and prevent over-nitration. The ether group is a strong ortho-, para-director. As the para position is blocked by bromine, nitration is strongly directed to the ortho position.
-
Procedure:
-
In a flask cooled to 0°C in an ice bath, slowly add concentrated sulfuric acid to 1-Bromo-2-fluoro-4-isobutoxybenzene (1.0 eq).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also at 0°C.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.
-
Stir at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.
-
Step 3: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Final Product)
-
Rationale: The final step is a Nucleophilic Aromatic Substitution (SₙAr). The fluorine atom is an excellent leaving group, and its displacement by ammonia is highly activated by the strongly electron-withdrawing nitro group in the ortho position. DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction.
-
Procedure:
-
Combine 4-Bromo-5-fluoro-2-nitro-1-isobutoxybenzene (1.0 eq) and aqueous ammonia (excess, ~10 eq) in DMSO.
-
Heat the mixture in a sealed vessel at 100-120°C for 8-12 hours.
-
Cool the reaction to room temperature and pour it into a large volume of water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield pure 4-Bromo-5-isobutoxy-2-nitroaniline.
-
Section 4: Analytical Characterization Workflow
Confirming the identity and purity of the final compound is critical. A multi-step analytical workflow ensures the material meets the required specifications for subsequent research. Spectral data for this specific compound are not publicly available but can be requested from suppliers.[2] The following describes the expected results.
Caption: Logical workflow for the analytical characterization of the final product.
Expected Spectral Data
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons, the isobutoxy group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Approximately 10 unique carbon signals are expected, corresponding to the aromatic carbons and the four carbons of the isobutoxy group.
-
FT-IR: Key absorption bands would confirm the presence of functional groups:
-
N-H stretching (amine): ~3300-3500 cm⁻¹ (likely two bands for the primary amine).
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.[3]
-
C-O stretching (ether): ~1200-1250 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight (289.13 g/mol ). A characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) would be definitive proof of its presence.
Protocol: Purity Determination by HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of non-volatile organic compounds. A gradient elution method is chosen to ensure separation of the main peak from any potential impurities with different polarities.
-
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Detection: Monitor at a wavelength where the nitroaniline chromophore absorbs strongly (e.g., 254 nm and ~380 nm).
-
Analysis: Inject 5 µL of the sample solution. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of >95% is typically required for research applications.
-
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-5-isobutoxy-2-nitroaniline is not widely available, hazard information can be extrapolated from its structural analogue, 4-Bromo-2-nitroaniline.
-
Potential Hazards (Inferred):
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[1]
-
If handling significant quantities of powder, a respirator may be necessary.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry place, adhering to the recommended temperatures (-4°C for short-term, -20°C for long-term).[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste should be handled by a professional waste disposal company.[1]
Section 6: Applications and Research Context
4-Bromo-5-isobutoxy-2-nitroaniline is not an end-product but a valuable intermediate. Its utility lies in its capacity to be elaborated into more complex molecular structures.
-
Pharmaceutical Drug Development: Substituted nitroanilines are common precursors in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The bromine atom acts as a "handle" for introducing molecular diversity via cross-coupling reactions, while the amine and nitro groups can be transformed into a wide array of other functionalities. The isobutoxy group can enhance solubility in non-polar environments and may be involved in binding interactions with biological targets.
-
Impurity Reference Standard: In the synthesis of a more complex Active Pharmaceutical Ingredient (API), this compound could be a potential impurity or a starting material. As such, having a well-characterized sample is essential for developing analytical methods to quantify its presence in the final API, a critical requirement for regulatory approval.[1]
-
Materials Science: The chromophoric nature of the nitroaniline system makes it a candidate for research into dyes and pigments.[9][10] Further functionalization could lead to materials with interesting optical or electronic properties.
References
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4-Bromo-5-isobutoxy-2-nitroaniline - BIOFOUNT. (URL: [Link])
-
4-Bromo-5-isobutoxy-2-nitroaniline - Crysdot LLC. (URL: [Link])
-
4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams - AA BLOCKS. (URL: [Link])
-
4-Bromo-5-butoxy-2-nitroaniline - Clentran. (URL: [Link])
-
4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (URL: [Link])
-
4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. (URL: [Link])
-
4-Bromo-2-Nitro aniline - ChemBK. (URL: [Link])
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4-nitroaniline – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Bromoaniline Manufacturers, Suppliers, Dealers & Prices - Tradeindia. (URL: [Link])
-
4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem. (URL: [Link])
Sources
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- 2. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
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A Technical Guide to the Rational Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
Abstract: 4-Bromo-5-isobutoxy-2-nitroaniline is a substituted nitroaniline derivative with potential applications as a building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. Its specific substitution pattern, featuring ortho-nitro and para-isobutoxy groups relative to the amine, requires a carefully designed synthetic strategy to ensure proper regiochemical control. This guide presents a comprehensive, five-step pathway for the synthesis of this target compound, starting from the commercially available precursor 3-aminophenol. The narrative emphasizes the chemical logic behind the chosen sequence of reactions, including functional group protection, etherification, nitration, bromination, and deprotection, providing detailed, field-proven protocols for each transformation.
Retrosynthetic Analysis and Strategic Development
The synthesis of a polysubstituted aromatic compound like 4-Bromo-5-isobutoxy-2-nitroaniline presents a significant regiochemical challenge. The final arrangement of the four substituents—amino, nitro, bromo, and isobutoxy—must be achieved by leveraging the directing effects of these groups throughout the synthesis.
A retrosynthetic analysis suggests that the target molecule can be constructed by sequentially introducing the required functional groups onto a simpler aromatic core. The chosen strategy involves a linear synthesis beginning with 3-aminophenol. This approach is predicated on the following key principles:
-
Amino Group Protection: The highly activating and reactive amino group must be protected to prevent unwanted side reactions, such as oxidation during nitration, and to modulate its directing effect. Acetylation is a robust and easily reversible method for this purpose.
-
Controlled Electrophilic Aromatic Substitution: The order of nitration and bromination is critical. By installing the electron-donating isobutoxy group and the moderately activating acetamido group first, their powerful ortho-, para-directing effects can be exploited to guide the subsequent electrophilic installation of the nitro and bromo groups to the desired positions.
-
Sequential Introduction of Substituents:
-
The synthesis commences with the protection of the amine in 3-aminophenol.
-
The phenolic hydroxyl is then converted to an isobutoxy ether via Williamson ether synthesis.
-
Nitration is performed next. The combined directing effects of the acetamido and isobutoxy groups strongly favor the introduction of the nitro group at the C2 position.
-
Bromination follows, with the most activated vacant position being C4 (para to the acetamido group), ensuring high regioselectivity.
-
The synthesis concludes with the hydrolysis of the protecting group to reveal the target aniline.
-
This strategic sequence transforms a complex regiochemical problem into a series of predictable and high-yielding standard organic reactions.
Synthesis Pathway Overview
The overall five-step pathway is illustrated below. Each step is designed to selectively modify the aromatic core, culminating in the desired product.
Caption: Logical workflow for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.
Step 1: Synthesis of N-(3-hydroxyphenyl)acetamide (Protection)
Rationale: The amino group of 3-aminophenol is protected as an acetamide. This prevents its oxidation in the subsequent nitration step and transforms the strongly activating -NH₂ group into a moderately activating ortho-, para-directing -NHCOCH₃ group, which provides better control over electrophilic substitution.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-aminophenol (10.9 g, 0.1 mol) in 50 mL of pyridine.
-
Cool the flask in an ice-water bath with magnetic stirring.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the odor of pyridine is no longer detectable.
-
Dry the white to off-white solid in a vacuum oven to yield N-(3-hydroxyphenyl)acetamide.
Step 2: Synthesis of N-(3-isobutoxyphenyl)acetamide (Williamson Ether Synthesis)
Rationale: This step introduces the isobutoxy side chain via a classic Williamson ether synthesis. The phenoxide, generated in situ from the N-(3-hydroxyphenyl)acetamide and a weak base, acts as a nucleophile, displacing the bromide from isobutyl bromide.
Protocol:
-
To a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add N-(3-hydroxyphenyl)acetamide (15.1 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and 200 mL of acetone.
-
Add isobutyl bromide (16.4 g, 0.12 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure N-(3-isobutoxyphenyl)acetamide.
Step 3: Synthesis of N-(5-isobutoxy-2-nitrophenyl)acetamide (Nitration)
Rationale: The nitration is directed by the two existing electron-donating groups. The acetamido and isobutoxy groups are both ortho-, para-directing. The position ortho to the isobutoxy group and meta to the acetamido group (C2 position) is highly activated, leading to regioselective nitration. Performing the reaction at low temperature is crucial to prevent dinitration.
Protocol:
-
In a 250 mL flask, carefully add N-(3-isobutoxyphenyl)acetamide (10.4 g, 0.05 mol) in small portions to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C in an ice-salt bath. Stir until all the solid has dissolved, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.8 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution over 30 minutes. Use a thermometer to ensure the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold water until the washings are neutral (pH ~7).
-
Dry the product to obtain N-(5-isobutoxy-2-nitrophenyl)acetamide.
Step 4: Synthesis of N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide (Bromination)
Rationale: The introduction of bromine occurs via electrophilic aromatic substitution. The most activated position on the ring is C4, which is para to the strongly activating acetamido group and ortho to the isobutoxy group. The deactivating nitro group at C2 further ensures that substitution occurs at the desired C4 position.
Protocol:
-
Dissolve N-(5-isobutoxy-2-nitrophenyl)acetamide (12.6 g, 0.05 mol) in 100 mL of glacial acetic acid in a 250 mL flask.
-
In a separate dropping funnel, prepare a solution of bromine (2.8 mL, 0.055 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. The color of the bromine should fade.
-
Pour the reaction mixture into 400 mL of cold water. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.
-
Collect the pale yellow precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude solid from ethanol to yield pure N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide.
Step 5: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Deprotection)
Rationale: The final step is the acidic hydrolysis of the acetamide to regenerate the primary amino group. Refluxing in aqueous hydrochloric acid provides sufficient energy to drive the reaction to completion.
Protocol:
-
Place N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide (16.5 g, 0.05 mol) in a 250 mL round-bottom flask.
-
Add 50 mL of ethanol and 50 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH 8-9).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold water.
-
Dry the final product, 4-Bromo-5-isobutoxy-2-nitroaniline, in a vacuum desiccator.
Summary of Characterization Data
The following table summarizes the key physical and chemical properties of the final product and its precursors.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| N-(3-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | White to off-white solid |
| N-(3-isobutoxyphenyl)acetamide | C₁₂H₁₇NO₂ | 207.27 | White crystalline solid |
| N-(5-isobutoxy-2-nitrophenyl)acetamide | C₁₂H₁₆N₂O₄ | 252.27 | Yellow solid |
| N-(4-bromo-5-isobutoxy-2-nitrophenyl)acetamide | C₁₂H₁₅BrN₂O₄ | 331.16 | Pale yellow solid |
| 4-Bromo-5-isobutoxy-2-nitroaniline | C₁₀H₁₃BrN₂O₃ | 289.13 | Yellow to orange solid |
References
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-5-isobutoxy-2-nitroaniline
Aimed at researchers, scientists, and drug development professionals, this document provides a detailed exploration of the hypothesized mechanisms of action for the novel compound 4-Bromo-5-isobutoxy-2-nitroaniline. Leveraging data from structurally similar molecules, this guide offers a scientifically grounded framework for investigation, complete with detailed experimental protocols.
Introduction and Molecular Profile
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted nitroaniline with the molecular formula C10H13BrN2O3. While specific biological data for this compound is not yet extensively published, its structural motifs—a bromo-nitro-substituted aniline core with an isobutoxy side chain—provide a strong basis for formulating hypotheses regarding its mechanism of action. The presence of a nitro group, a well-known pharmacophore and potential toxicophore, is particularly significant.[1] Nitroaromatic compounds are known to exert a range of biological effects, including antibacterial, antiprotozoal, and anticancer activities, often mediated through the bioreduction of the nitro group.[2]
The aniline scaffold itself is a common feature in many bioactive molecules.[3] The bromine and isobutoxy substitutions on the benzene ring will modulate the compound's electronic properties, lipophilicity, and steric profile, which in turn will influence its interaction with biological targets.
Table 1: Physicochemical Properties of 4-Bromo-5-isobutoxy-2-nitroaniline and Related Compounds
| Property | 4-Bromo-5-isobutoxy-2-nitroaniline | 4-Bromo-2-nitroaniline |
| Molecular Formula | C10H13BrN2O3 | C6H5BrN2O2[4][5] |
| Molecular Weight | 289.12 g/mol | 217.02 g/mol [4][5] |
| Appearance | Not specified | Yellow to orange crystalline solid[6][7] |
| Solubility | Not specified | Sparingly soluble in water; soluble in organic solvents[7] |
| CAS Number | 1255574-43-6[8] | 875-51-4[4][5][9][10] |
Hypothesized Mechanisms of Action
Based on the known activities of structurally related bromo-nitroaniline compounds, two primary mechanisms of action are proposed for 4-Bromo-5-isobutoxy-2-nitroaniline: Histone Deacetylase (HDAC) inhibition and Thiol-mediated enzyme inactivation .
Hypothesis 1: Inhibition of Histone Deacetylases (HDACs)
A compelling line of investigation stems from the reported activity of 4-Bromo-2-nitroaniline as a histone deacetylase (HDAC) inhibitor.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. Their inhibition can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This makes HDAC inhibitors a significant class of anti-cancer agents.
It is plausible that 4-Bromo-5-isobutoxy-2-nitroaniline could also function as an HDAC inhibitor. The nitro group can act as a zinc-binding group, a key interaction for many HDAC inhibitors that chelate the zinc ion in the enzyme's active site. The substituted aniline scaffold would then occupy the catalytic tunnel, with the isobutoxy and bromo groups influencing binding affinity and selectivity for different HDAC isoforms.
Caption: Proposed interaction of 4-Bromo-5-isobutoxy-2-nitroaniline with the HDAC active site.
Hypothesis 2: Thiol-Mediated Enzyme Inactivation
Another potential mechanism of action is the inactivation of key cellular enzymes through interaction with their thiol groups. The antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane) is known to exert its effect by oxidizing essential protein thiols.[11] This leads to the disruption of enzyme activity and, ultimately, cell death.
The electrophilic nature of the nitro-substituted aromatic ring in 4-Bromo-5-isobutoxy-2-nitroaniline, enhanced by the electron-withdrawing properties of both the nitro group and the bromine atom, could make it susceptible to nucleophilic attack by cysteine residues in proteins.[12] This could lead to covalent modification and irreversible inhibition of essential enzymes, such as those involved in cellular respiration or redox homeostasis.
Caption: Hypothesized covalent modification of a target enzyme by 4-Bromo-5-isobutoxy-2-nitroaniline.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.
Protocol for Assessing HDAC Inhibition
Objective: To determine if 4-Bromo-5-isobutoxy-2-nitroaniline inhibits the activity of histone deacetylases.
Methodology:
-
Enzyme Source: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6) can be commercially sourced.
-
Assay Principle: A fluorogenic HDAC assay kit will be used. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by cleavage by a developer, which releases a fluorescent molecule.
-
Procedure:
-
Prepare a stock solution of 4-Bromo-5-isobutoxy-2-nitroaniline in DMSO.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution and incubate for an additional 15-30 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol for Assessing Thiol Reactivity
Objective: To evaluate the potential of 4-Bromo-5-isobutoxy-2-nitroaniline to react with thiol-containing molecules.
Methodology:
-
Model Thiol Compound: Glutathione (GSH) will be used as a model thiol-containing molecule.
-
Assay Principle: The reaction between the test compound and GSH will be monitored by quantifying the depletion of free GSH over time using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB). DTNB reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare solutions of GSH and 4-Bromo-5-isobutoxy-2-nitroaniline in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix the GSH and test compound solutions and incubate at 37°C.
-
At various time points, take aliquots of the reaction mixture and add DTNB solution.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
A control reaction with GSH and vehicle (DMSO) will be run in parallel.
-
-
Data Analysis: Calculate the concentration of remaining GSH at each time point. A decrease in GSH concentration in the presence of the test compound compared to the control indicates thiol reactivity.
Cell-Based Assays
Objective: To assess the downstream cellular effects consistent with the hypothesized mechanisms of action.
Methodology:
-
Cell Lines: A panel of cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) will be used.
-
Western Blot Analysis for Histone Acetylation:
-
Treat cells with varying concentrations of 4-Bromo-5-isobutoxy-2-nitroaniline for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4) and a loading control (e.g., β-actin).
-
Visualize the protein bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate. An increase in acetylated histones would support the HDAC inhibition hypothesis.
-
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
After the desired incubation period (e.g., 48-72 hours), add MTT solution and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This will provide data on the compound's cytotoxicity.
-
Caption: A logical workflow for the experimental validation of the proposed mechanisms of action.
Concluding Remarks
While the precise mechanism of action of 4-Bromo-5-isobutoxy-2-nitroaniline remains to be definitively elucidated, the structural analogy to known bioactive compounds provides a strong foundation for targeted investigation. The proposed hypotheses of HDAC inhibition and thiol-mediated enzyme inactivation are testable and offer clear avenues for further research. The experimental protocols outlined in this guide provide a comprehensive framework for elucidating the biological activity of this novel compound, which may hold potential for development as a therapeutic agent.
References
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved from [Link]
-
4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (n.d.). Retrieved from [Link]
-
4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. (n.d.). Retrieved from [Link]
-
2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). Retrieved from [Link]
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4-Nitroaniline - Wikipedia. (n.d.). Retrieved from [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]
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Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). (n.d.). Retrieved from [Link]
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2-Bromo-4-nitroaniline - PMC. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline: Synthesis, Properties, and Applications
Abstract
Introduction and Rationale
Substituted nitroanilines are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] The specific arrangement of electron-donating (amino, alkoxy) and electron-withdrawing (nitro, bromo) groups on the benzene ring of 4-Bromo-5-isobutoxy-2-nitroaniline creates a unique electronic and steric profile. This profile makes it an attractive intermediate for constructing more complex molecular architectures, particularly through reactions targeting the amino group (e.g., diazotization, acylation, alkylation) or through transition-metal-catalyzed cross-coupling reactions at the bromo-substituted position.
The presence of the nitro group offers a latent amino functionality, which can be revealed through reduction at a later synthetic stage, enabling differential functionalization.[1] Furthermore, the isobutoxy group enhances lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates. The combination of these features suggests that 4-Bromo-5-isobutoxy-2-nitroaniline could be a valuable building block for libraries of compounds targeting various biological endpoints. Given the sparse direct literature on this specific molecule (CAS 1255574-43-6), this guide provides a foundational roadmap for its synthesis and exploration.
Proposed Synthetic Pathway: A Logic-Driven Approach
The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. The directing effects of the substituents must be leveraged to install each group in the desired position. A logical and efficient pathway to 4-Bromo-5-isobutoxy-2-nitroaniline begins with a precursor that establishes the relative positions of the oxygen and nitrogen substituents, followed by sequential functionalization.
Our proposed two-step synthesis starts from the commercially available 5-hydroxy-2-nitroaniline . This starting material correctly places the hydroxyl and amino groups in a 1,3-relationship, which is crucial for directing the subsequent substitutions to the desired locations.
The overall synthetic logic is as follows:
-
O-Alkylation (Isobutylation): The phenolic hydroxyl group is first converted to an isobutoxy ether. This is a robust and high-yielding transformation, typically achieved via a Williamson ether synthesis. This step enhances the lipophilicity of the molecule and modifies the electronic properties of the ring.
-
Electrophilic Aromatic Bromination: The final substituent, bromine, is introduced. The existing amino and the newly formed isobutoxy groups are both strongly activating and ortho-, para-directing. Their combined influence strongly directs the incoming electrophile (Br+) to the C4 position, which is para to the isobutoxy group and ortho to the amino group, thus ensuring high regioselectivity.
This synthetic design is efficient as it uses the inherent reactivity of the starting material to control the outcome, minimizing the need for protecting groups or complex purification of isomeric mixtures.
// Edges with reagents SM -> Intermediate [label=" Isobutyl bromide,\n K₂CO₃, DMF "]; Intermediate -> Product [label=" N-Bromosuccinimide (NBS),\n DMF or CCl₄ "]; }
Caption: Proposed two-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.
Detailed Experimental Protocols (Predictive)
The following protocols are predictive and based on well-established procedures for analogous chemical transformations.[3][4] Researchers should perform small-scale trials to optimize reaction conditions.
Protocol 3.1: Synthesis of 5-Isobutoxy-2-nitroaniline (Step 1)
Rationale: This step employs the Williamson ether synthesis. A weak base, potassium carbonate, is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophile then displaces the bromide from isobutyl bromide in an SN2 reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this reaction as it solvates the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.
Methodology:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-nitroaniline (10.0 g, 64.9 mmol).
-
Add anhydrous potassium carbonate (K₂CO₃, 13.5 g, 97.3 mmol, 1.5 equiv.).
-
Add 100 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add isobutyl bromide (9.8 mL, 12.5 g, 91.0 mmol, 1.4 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL).
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield 5-isobutoxy-2-nitroaniline as a solid.
Protocol 3.2: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Step 2)
Rationale: This step is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine. The powerful activating effects of the ortho-amino and para-isobutoxy groups strongly direct the bromination to the C4 position. DMF can be used as the solvent, although non-polar solvents like carbon tetrachloride are also common for NBS brominations.
Methodology:
-
In a 250 mL round-bottom flask protected from light, dissolve the 5-isobutoxy-2-nitroaniline (10.0 g, 47.6 mmol) obtained from Step 1 in 100 mL of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 9.3 g, 52.3 mmol, 1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 500 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water (3 x 100 mL) and then with a cold, dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash again with water and dry the product under vacuum.
-
The crude 4-Bromo-5-isobutoxy-2-nitroaniline can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Physicochemical and Spectroscopic Data (Predicted)
As experimental data for 4-Bromo-5-isobutoxy-2-nitroaniline is not widely published, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Rationale / Source |
| CAS Number | 1255574-43-6 | Chemical Supplier Databases |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | - |
| Molecular Weight | 290.13 g/mol | - |
| Appearance | Yellow to orange crystalline solid | Typical for nitroaniline derivatives[5] |
| Melting Point | 115 - 125 °C (estimated) | Higher than 4-bromo-2-nitroaniline (110-113 °C) due to increased molecular weight and size.[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate, Chloroform). | The large, non-polar isobutoxy group and aromatic ring dominate solubility properties. |
| ¹H NMR | Expect signals for: Aromatic protons (2H, distinct singlets or doublets), isobutoxy group CH₂ (2H, doublet), CH (1H, multiplet), and CH₃ (6H, doublet), and a broad signal for the NH₂ protons. | Standard chemical shift predictions. |
| ¹³C NMR | Expect 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule. | Based on molecular symmetry. |
| FTIR (cm⁻¹) | N-H stretch (amine): ~3300-3500; C-H stretch (aliphatic): ~2850-2950; N-O stretch (nitro): ~1500-1550 (asymmetric) and ~1300-1350 (symmetric); C-O stretch (ether): ~1200-1250; C-Br stretch: ~500-600. | Characteristic vibrational frequencies for functional groups. |
Potential Applications in Drug Discovery
The structural motifs within 4-Bromo-5-isobutoxy-2-nitroaniline are prevalent in a variety of biologically active molecules. Its utility lies in its potential as a versatile intermediate for generating novel compounds for screening and lead optimization.
-
Scaffold for Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors, which often bind to the ATP-binding pocket of the enzyme. The amino group can be functionalized to introduce side chains that form critical hydrogen bonds, while the bromo-substituted phenyl ring can be used as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to build out the molecular structure and target hydrophobic pockets.
-
Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have a long history as antimicrobial and antiparasitic agents.[6][7] The nitro group can be bioreduced in anaerobic organisms to form toxic radical species that damage DNA and other vital macromolecules.[6] This molecule could serve as a starting point for the synthesis of novel nitro-based therapeutic agents.
-
Anticancer Agents: Many classes of anticancer drugs contain the substituted aniline motif. The diverse reactivity of the functional groups on 4-Bromo-5-isobutoxy-2-nitroaniline allows for its incorporation into scaffolds known to exhibit cytotoxic or antiproliferative activity. Studies have shown that dinitrobenzene derivatives, which share features with this compound, can exhibit activity against various carcinoma cell lines.[8]
The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the title compound as a key intermediate.
Conclusion
While 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively documented in current scientific literature, its structure presents a compelling case for its utility as a synthetic intermediate. This guide provides a robust and chemically sound predictive framework for its synthesis, starting from readily available precursors. The proposed two-step pathway, involving O-alkylation followed by regioselective bromination, is designed for efficiency and control. The predicted physicochemical properties and analysis of potential applications underscore its value for researchers in medicinal chemistry and materials science. This document serves as a foundational resource to enable the exploration and application of this promising, yet under-explored, chemical entity.
References
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key characteristics of 4-Bromo-5-isobutoxy-2-nitroaniline
An In-depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6), a substituted aromatic amine of significant interest to researchers in medicinal chemistry and materials science. As a functionalized building block, its unique electronic and structural characteristics, derived from the interplay of electron-donating (amino, isobutoxy) and electron-withdrawing (nitro, bromo) groups, offer a versatile platform for synthetic diversification. This document details its chemical identity, physicochemical properties, a proposed synthetic pathway with a corresponding analytical validation workflow, and a thorough examination of its spectroscopic signature. Furthermore, we explore its chemical reactivity, potential applications as a synthetic intermediate, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Core Structure
4-Bromo-5-isobutoxy-2-nitroaniline is a poly-substituted benzene derivative. The spatial arrangement of its functional groups—an amino group ortho to a nitro group, and a bromine atom para to the amino group—creates a distinct electronic environment that dictates its reactivity and potential utility.
| Property | Value | Reference |
| IUPAC Name | 4-Bromo-5-isobutoxy-2-nitroaniline | N/A |
| CAS Number | 1255574-43-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |
| Molecular Weight | 289.13 g/mol | |
| SMILES Code | NC1=CC(OCC(C)C)=C(Br)C=C1=O | [2] |
| Appearance | Likely a yellow or orange crystalline solid, inferred from the parent compound 4-bromo-2-nitroaniline. | [3][4] |
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison to the well-characterized parent compound, 4-bromo-2-nitroaniline. The addition of the isobutoxy group is expected to increase the molecular weight and enhance solubility in non-polar organic solvents.
| Property | Value (4-Bromo-5-isobutoxy-2-nitroaniline) | Reference Data (4-Bromo-2-nitroaniline) |
| Melting Point | Data not available. The bulky isobutoxy group may disrupt crystal lattice packing, potentially leading to a different melting point than the parent compound. | 109 - 115 °C[3][4] |
| Boiling Point | Data not available. Expected to be higher than the parent due to increased molecular weight. | ~308.7 °C (Predicted)[3][4] |
| Solubility | Expected to have low aqueous solubility but good solubility in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | Sparingly soluble in water; soluble in ethanol, acetone, DMSO, chloroform.[3] |
| Storage Conditions | Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for long-term stability (1-2 years). | [1] |
Synthesis and Purification
A logical and efficient synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline can be envisioned via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers. This approach offers high yields and utilizes readily accessible starting materials.
Proposed Synthetic Pathway
The proposed route involves the O-alkylation of a phenolic precursor, 4-bromo-5-hydroxy-2-nitroaniline, with an isobutyl halide (e.g., isobutyl bromide) in the presence of a mild base.
Caption: Proposed Williamson ether synthesis route.
Experimental Protocol: Synthesis
This protocol describes a robust method for the synthesis, contingent on the availability of the phenolic precursor.
-
Reaction Setup: To a round-bottom flask charged with 4-bromo-5-hydroxy-2-nitroaniline (1.0 eq), add a suitable solvent such as DMF or acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) to the suspension. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylation: Add isobutyl bromide (1.1-1.2 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture with stirring (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-5-isobutoxy-2-nitroaniline.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical approach is required for full characterization.
Caption: Standard analytical workflow for compound validation.
Spectroscopic Characterization Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons (2H): Two singlets or doublets with small coupling constants in the aromatic region (~7.0-8.5 ppm). Their precise chemical shifts are influenced by the surrounding substituents.
-
Amino Protons (-NH₂): A broad singlet (~5.0-6.0 ppm) whose chemical shift is solvent-dependent.
-
Isobutoxy Protons (9H):
-
A doublet (~3.8-4.0 ppm, 2H) corresponding to the -O-CH₂ - protons.
-
A multiplet (~2.0-2.2 ppm, 1H) for the -CH -(CH₃)₂ proton.
-
A doublet (~1.0 ppm, 6H) for the two equivalent methyl (-CH₃ ) groups.
-
-
-
¹³C NMR Spectroscopy: The spectrum should display 10 distinct carbon signals, corresponding to the 10 unique carbon atoms in the molecule, including four aliphatic carbons of the isobutoxy group and six aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The high-resolution mass spectrum should show the molecular ion peak [M]+ at m/z corresponding to 289.13. A critical diagnostic feature will be the isotopic pattern of bromine, exhibiting two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes ([M]+ and [M+2]+).
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups.
-
N-H Stretching: Double peak around 3300-3500 cm⁻¹ (primary amine).
-
C-H Stretching: Peaks just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic).
-
N-O Stretching (Nitro Group): Strong, characteristic absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[3]
-
C-O Stretching (Ether): A strong peak in the 1200-1250 cm⁻¹ region.
-
Chemical Reactivity and Potential Applications
The molecule's utility stems from its multiple reactive sites, which can be addressed with high selectivity to build more complex molecular architectures.
Sources
An In-depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-isobutoxy-2-nitroaniline, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Due to a lack of specific historical data on its discovery, this document focuses on a plausible, scientifically-grounded synthesis pathway, detailed physicochemical properties, and its potential utility as a chemical intermediate. The proposed synthesis is elucidated through a multi-step process, beginning with a commercially available starting material and employing well-established organic reactions. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of novel substituted nitroanilines.
Introduction
4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6) is a complex aniline derivative characterized by the presence of bromo, isobutoxy, and nitro functional groups on the benzene ring. The unique electronic properties conferred by these substituents—the electron-withdrawing nitro group and the halogen, and the electron-donating amino and alkoxy groups—make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and dye manufacturing. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification.
While the specific discovery and detailed history of 4-Bromo-5-isobutoxy-2-nitroaniline are not well-documented in publicly available literature, its structural motifs are common in a variety of biologically active compounds. This guide, therefore, aims to provide a robust technical foundation for its synthesis and characterization, empowering researchers to explore its potential applications.
Physicochemical Properties
The physicochemical properties of 4-Bromo-5-isobutoxy-2-nitroaniline, summarized in Table 1, are crucial for its handling, purification, and application in synthetic protocols. These properties are predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1255574-43-6 | Commercial Suppliers |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Commercial Suppliers |
| Molecular Weight | 289.13 g/mol | Calculated |
| Appearance | Expected to be a yellow or orange crystalline solid | Inferred from related nitroanilines[1] |
| Melting Point | Not available. Expected to be in the range of 100-150 °C | Inferred from related nitroanilines |
| Boiling Point | Not available. Expected to be >300 °C | Inferred from related nitroanilines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) and sparingly soluble in water. | Inferred from related nitroanilines |
Proposed Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
A plausible and efficient multi-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline is proposed, starting from the readily available compound 3-bromo-4-hydroxybenzonitrile. This pathway involves three key transformations: Williamson ether synthesis to introduce the isobutoxy group, followed by nitration and finally, reduction of the nitrile to an amine.
Overall Synthetic Scheme
Caption: Proposed multi-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.
Step-by-Step Experimental Protocols
This step employs the Williamson ether synthesis to introduce the isobutoxy group onto the phenolic hydroxyl of 3-bromo-4-hydroxybenzonitrile.
-
Materials:
-
3-Bromo-4-hydroxybenzonitrile
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Potassium iodide (KI, catalytic amount)
-
-
Protocol:
-
To a stirred solution of 3-bromo-4-hydroxybenzonitrile in anhydrous acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.
-
Add isobutyl bromide dropwise to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3-Bromo-4-isobutoxybenzonitrile.
-
The intermediate from Step 1 is then nitrated to introduce the nitro group at the position ortho to the isobutoxy group.
-
Materials:
-
3-Bromo-4-isobutoxybenzonitrile
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
-
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add 3-Bromo-4-isobutoxybenzonitrile to concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash with cold water until neutral, and dry to obtain 4-Bromo-5-isobutoxy-2-nitrobenzonitrile.
-
The final step involves the selective reduction of the nitrile group to a primary amine.
-
Materials:
-
4-Bromo-5-isobutoxy-2-nitrobenzonitrile
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol with concentrated HCl, or catalytic hydrogenation with H₂ gas and Palladium on carbon (Pd/C))
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
-
Protocol (using SnCl₂·2H₂O):
-
Dissolve 4-Bromo-5-isobutoxy-2-nitrobenzonitrile in ethanol.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Bromo-5-isobutoxy-2-nitroaniline.
-
Potential Applications and Research Directions
Substituted nitroanilines are versatile precursors in organic synthesis. 4-Bromo-5-isobutoxy-2-nitroaniline, with its multiple functional groups, can be envisioned as a key building block in several areas:
-
Pharmaceutical Synthesis: The aniline and nitro functionalities can be further modified to synthesize heterocyclic compounds, which form the core of many pharmaceutical agents. The bromo and isobutoxy groups can modulate the lipophilicity and metabolic stability of potential drug candidates.
-
Dye and Pigment Industry: Nitroanilines are foundational in the synthesis of azo dyes. The specific substitution pattern of this compound could lead to the development of novel colorants with unique properties.
-
Materials Science: The electronic nature of the molecule suggests potential for applications in nonlinear optics and as a component in the synthesis of novel polymers with specific electronic or physical properties.
Safety and Handling
Nitroaromatic compounds and their derivatives should be handled with care as they are often toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound and its precursors.
Conclusion
While the historical context of 4-Bromo-5-isobutoxy-2-nitroaniline remains to be fully elucidated, this technical guide provides a robust framework for its synthesis and characterization. The proposed synthetic pathway is based on well-established and reliable chemical transformations, offering a clear and actionable protocol for researchers. The unique combination of functional groups in this molecule presents numerous opportunities for further chemical exploration and application in diverse fields, from drug discovery to materials science. It is our hope that this guide will stimulate further research into this promising chemical entity.
References
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Fiveable. (n.d.). meta-Nitroaniline Definition. Retrieved from [Link]
- Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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4-Bromo-5-isobutoxy-2-nitroaniline structural formula
An In-Depth Technical Guide to 4-Bromo-5-isobutoxy-2-nitroaniline (CAS: 1255574-43-6)
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-5-isobutoxy-2-nitroaniline, a substituted nitroaniline compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, extrapolates its likely chemical behavior and utility based on established principles of organic chemistry and the known properties of analogous structures. We will cover its molecular profile, propose a robust and logical synthetic pathway with detailed protocols, outline a comprehensive analytical workflow for structural verification and purity assessment, and discuss its potential applications, particularly as a building block in drug discovery and as a reference standard for impurities.[1] This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this specific chemical entity.
Molecular Profile and Physicochemical Properties
Structural Formula and Nomenclature
4-Bromo-5-isobutoxy-2-nitroaniline is a halogenated and ether-substituted nitroaromatic amine. The structural arrangement of its functional groups—an electron-donating amino group (-NH₂), an electron-donating isobutoxy group (-OCH₂CH(CH₃)₂), and two electron-withdrawing groups (a nitro group, -NO₂, and a bromine atom, -Br)—creates a unique electronic profile that dictates its reactivity and potential applications.
-
IUPAC Name: 4-Bromo-5-isobutoxy-2-nitroaniline
-
SMILES String: NC1=CC(OCC(C)C)=C(Br)C=C1=O[2]
The molecule's structure features a "push-pull" system, where the electron-donating amino and isobutoxy groups increase the electron density of the aromatic ring, while the nitro and bromo groups strongly withdraw electron density. This electronic configuration is a common motif in the design of functional molecules, including pharmaceuticals and dyes.
Key Identifiers and Properties
The fundamental identifiers for this compound are summarized below. It is important to note that while basic identifiers are confirmed, detailed experimental physical properties are not widely reported. The values presented are a combination of catalog data and well-established predictions.
| Property | Value | Source(s) |
| CAS Number | 1255574-43-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | [1][2] |
| Molecular Weight | 289.13 g/mol | [1][2] |
| MDL Number | MFCD17214237 | [2] |
| Appearance | Expected to be a yellow or orange crystalline solid | Inferred from analogous compounds like 4-Bromo-2-nitroaniline[3] |
| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents such as ethanol, DMSO, and DMF. | Inferred from analogous compounds[3] |
Proposed Synthetic Strategy and Experimental Protocol
The synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline is not explicitly detailed in publicly available literature. However, a logical and robust synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution, leveraging commercially available starting materials. The proposed strategy involves the nitration and subsequent bromination of a protected aniline precursor.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic pathway begins by disconnecting the bromo and nitro groups, identifying a key intermediate, 4-isobutoxy-acetanilide. This intermediate can be synthesized from the commercially available 3-isobutoxyaniline.
The chosen forward synthesis strategy prioritizes control over regioselectivity. The amino group of the starting material (3-isobutoxyaniline) is highly activating and susceptible to oxidation under nitrating conditions. Therefore, protection of the amine as an acetamide is a critical first step. This acetamido group directs electrophiles to the ortho and para positions. The bulky isobutoxy group at position 3 will sterically hinder the C4 position, but the powerful activating nature of the acetamido group will direct nitration to its ortho position (C6). Subsequent bromination will then be directed to the remaining activated position, C4.
Detailed Experimental Protocol
This protocol is a proposed methodology based on standard organic synthesis techniques.[4] Researchers should perform initial small-scale trials to optimize reaction conditions.
Step 1: Protection of 3-isobutoxyaniline
-
Rationale: The amino group is protected as an acetamide to prevent oxidation during nitration and to modulate its directing effect.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-isobutoxyaniline (10.0 g, 60.5 mmol) in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (6.8 mL, 72.6 mmol) dropwise while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate (4-isobutoxy-acetanilide) by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Nitration of 4-isobutoxy-acetanilide
-
Rationale: Introduction of the nitro group at the position ortho to the activating acetamido group. Concentrated sulfuric acid is used as a solvent and catalyst.
-
Procedure:
-
Carefully add the dried 4-isobutoxy-acetanilide (10.0 g, 48.2 mmol) in small portions to 50 mL of concentrated sulfuric acid at 0 °C. Stir until all solid has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.4 mL, 72.3 mmol) to 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the internal temperature between 0 and 5 °C.
-
Stir the reaction mixture at 0-5 °C for 3 hours.
-
Carefully pour the mixture onto 500 g of crushed ice.
-
Collect the yellow precipitate (5-isobutoxy-2-nitro-acetanilide) by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Step 3: Bromination of 5-isobutoxy-2-nitro-acetanilide
-
Rationale: Introduction of the bromine atom. The acetamido and isobutoxy groups activate the ring, directing the bromination to the C4 position.
-
Procedure:
-
Dissolve the dried nitro-acetanilide (10.0 g, 39.6 mmol) in 100 mL of glacial acetic acid.
-
Slowly add a solution of bromine (2.2 mL, 43.6 mmol) in 20 mL of glacial acetic acid dropwise at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into 500 mL of water and add a saturated solution of sodium bisulfite dropwise until the orange color of excess bromine disappears.
-
Collect the precipitate (4-Bromo-5-isobutoxy-2-nitro-acetanilide) by filtration, wash with water, and dry.
-
Step 4: Deprotection of the Acetamide
-
Rationale: Hydrolysis of the acetamide to reveal the final primary amine functionality.
-
Procedure:
-
Suspend the crude bromo-nitro-acetanilide (10.0 g, 30.2 mmol) in a mixture of 100 mL of ethanol and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and pour it into 500 mL of ice water.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9.
-
Collect the final product, 4-Bromo-5-isobutoxy-2-nitroaniline, by vacuum filtration.
-
Purification and Isolation Workflow
The crude product from the final step will require purification to meet the standards for research and development applications. The standard workflow involves extraction followed by column chromatography.
Caption: Proposed workflow for the purification of the final product.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.
Protocols for Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH₂ protons (a broad singlet), and the isobutoxy group protons (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the -OCH₂- protons). The chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the overall carbon framework.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence for the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-O stretching of the ether linkage.
Protocol for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method using a C18 column is appropriate.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a standard starting point.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) should be used.
-
Analysis: The purity is determined by the area percentage of the main peak. A purity level of >98% is typically required for drug development applications.
-
Integrated Analytical Workflow
The logical flow from a purified solid to a fully characterized and validated compound is crucial.
Caption: Integrated workflow for analytical characterization and QC.
Applications in Research and Drug Development
While 4-Bromo-5-isobutoxy-2-nitroaniline is not an active pharmaceutical ingredient itself, its value lies in its role as a versatile chemical intermediate.
-
Synthetic Building Block: The compound contains multiple functional groups that can be selectively modified.
-
The nitro group can be reduced to an amine, creating a diamine scaffold that is useful for synthesizing heterocyclic compounds like benzimidazoles or quinoxalines.[5]
-
The bromo group is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds to build more complex molecular architectures. This is a common strategy in modern medicinal chemistry.[6]
-
The primary amine can be readily acylated, alkylated, or used in diazotization reactions to introduce other functionalities.[7]
-
-
Reference Standard: As noted by suppliers, this compound can serve as a qualified reference standard for the identification and quantification of impurities that may arise during the synthesis of more complex, structurally related drug candidates.[1]
Safety and Handling
As a nitroaromatic compound, 4-Bromo-5-isobutoxy-2-nitroaniline should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
BIOFOUNT. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
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Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
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Ghannoum, M., et al. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica. Retrieved from [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Retrieved from [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
A Theoretical and Computational Deep Dive into 4-Bromo-5-isobutoxy-2-nitroaniline: A Technical Guide for Advanced Research
This technical guide provides a comprehensive theoretical framework for the study of 4-Bromo-5-isobutoxy-2-nitroaniline, a molecule of significant interest in the fields of medicinal chemistry and materials science. While experimental data on this specific compound is nascent, this document leverages established computational methodologies and existing literature on analogous nitroaniline derivatives to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the physicochemical and electronic properties of this compound.
Introduction: The Scientific Imperative for Investigating 4-Bromo-5-isobutoxy-2-nitroaniline
Nitroaniline derivatives form a cornerstone of modern chemical research, exhibiting a wide array of biological activities and intriguing nonlinear optical (NLO) properties.[1] The unique electronic architecture of these "push-pull" systems, where an electron-donating amino group and an electron-withdrawing nitro group are attached to a π-conjugated system, gives rise to their remarkable characteristics.[2] The title compound, 4-Bromo-5-isobutoxy-2-nitroaniline, introduces further structural complexity and potential for nuanced functionality through the inclusion of a bulky isobutoxy group and a bromine atom.
The strategic placement of these substituents is anticipated to modulate the molecule's electronic structure, crystal packing, and, consequently, its biological activity and material properties. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating these structure-property relationships at the atomic level.[1] This guide will delineate a comprehensive computational protocol for the in-silico characterization of 4-Bromo-5-isobutoxy-2-nitroaniline, providing a predictive foundation for future experimental validation.
Foundational Synthetic Strategies and Spectroscopic Characterization
While a specific synthesis for 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively documented, a plausible synthetic route can be extrapolated from established methods for analogous compounds. The primary strategies involve the controlled bromination and nitration of substituted anilines.[3]
Proposed Synthesis
A logical synthetic approach would involve the multi-step modification of a commercially available precursor. One potential pathway could start with the bromination of a suitable isobutoxy-aniline derivative, followed by a regioselective nitration. Controlling the reaction conditions, particularly temperature and the choice of nitrating and brominating agents, would be crucial to achieve the desired isomer.[3][4]
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.[5] Based on the functional groups present in 4-Bromo-5-isobutoxy-2-nitroaniline, the following characteristic spectroscopic signatures can be predicted:
| Spectroscopic Technique | Predicted Observations |
| FT-IR (cm⁻¹) | N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), NO₂ stretching (asymmetric and symmetric), C-O stretching (ether), C-Br stretching. |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, -NH₂ protons, and protons of the isobutoxy group (-OCH₂, -CH, -CH₃). The chemical shifts and coupling patterns would be indicative of the substitution pattern. |
| ¹³C NMR (ppm) | Resonances for all unique carbon atoms in the aromatic ring and the isobutoxy side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₀H₁₃BrN₂O₃, along with characteristic fragmentation patterns.[6] |
A Rigorous Computational Regimen for In-Depth Analysis
Density Functional Theory (DFT) has emerged as a powerful and reliable tool for predicting the properties of organic molecules.[7][8] The following section outlines a detailed computational workflow for the theoretical investigation of 4-Bromo-5-isobutoxy-2-nitroaniline.
Computational Workflow
A systematic computational analysis involves several key steps, from initial geometry optimization to the calculation of various molecular properties.
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- 8. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Utility of 4-Bromo-5-isobutoxy-2-nitroaniline in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-5-isobutoxy-2-nitroaniline emerges as a highly valuable and versatile building block, particularly for the synthesis of substituted heterocyclic compounds. Its unique arrangement of functional groups—a nucleophilic amino group, a reducible nitro group, a synthetically versatile bromine atom, and a lipophilic isobutoxy group—offers a powerful platform for the generation of diverse molecular libraries. This guide provides an in-depth exploration of the applications of 4-Bromo-5-isobutoxy-2-nitroaniline, with a focus on its pivotal role in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.
The strategic positioning of the substituents on the aniline ring dictates its reactivity and utility. The ortho-nitro group electronically activates the molecule and serves as a precursor to a second amino functionality, essential for cyclization reactions. The bromine atom provides a handle for a wide array of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups to further elaborate the molecular framework. The isobutoxy group enhances solubility in organic solvents and can contribute to favorable pharmacokinetic properties in potential drug candidates.
Core Application: Synthesis of 6-Bromo-7-isobutoxy-substituted Benzimidazoles
A primary and highly effective application of 4-Bromo-5-isobutoxy-2-nitroaniline is its use as a precursor for the synthesis of 6-bromo-7-isobutoxy-substituted benzimidazoles. This class of compounds is of significant interest to medicinal chemists due to the prevalence of the benzimidazole core in numerous pharmacologically active agents, including kinase inhibitors, antivirals, and antihypertensives.[1]
The synthetic strategy involves a two-step sequence: reduction of the nitro group to form a 1,2-diamine, followed by cyclization with a suitable one-carbon electrophile. This sequence is a robust and widely employed method for the construction of the benzimidazole ring system.[2]
Logical Workflow for Benzimidazole Synthesis
The transformation of 4-Bromo-5-isobutoxy-2-nitroaniline into a substituted benzimidazole follows a logical and well-established reaction pathway. The key steps are outlined in the diagram below.
Caption: Synthetic pathway to 6-bromo-7-isobutoxybenzimidazoles.
Experimental Protocols and Mechanistic Insights
The following protocols provide detailed methodologies for the synthesis of key benzimidazole derivatives from 4-Bromo-5-isobutoxy-2-nitroaniline. The rationale behind the choice of reagents and conditions is also discussed to provide a deeper understanding of the chemical transformations.
Protocol 1: Synthesis of 4-Bromo-5-isobutoxybenzene-1,2-diamine
This initial step involves the selective reduction of the nitro group to an amine, yielding the crucial diamine intermediate.
Reaction Scheme:
Caption: Reduction to the corresponding diamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-5-isobutoxy-2-nitroaniline | 289.13 | 10 | 2.89 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 50 | 11.28 g |
| Ethanol (EtOH) | - | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Ethyl Acetate (EtOAc) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-5-isobutoxy-2-nitroaniline (2.89 g, 10 mmol) and ethanol (100 mL).
-
Stir the mixture to obtain a suspension.
-
Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 4-bromo-5-isobutoxybenzene-1,2-diamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Expert Insights:
-
Choice of Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of nitroarenes in the presence of other functional groups like halogens.[1] Alternative methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using iron powder in acetic acid. The choice of reducing agent can depend on the scale of the reaction and the presence of other sensitive functional groups.
-
Work-up Procedure: The basic work-up is crucial to neutralize the acidic reaction mixture and to precipitate tin salts, which can then be removed by filtration or during the aqueous extraction.
Protocol 2: Synthesis of 6-Bromo-7-isobutoxy-1H-benzo[d]imidazole
This protocol describes the cyclization of the diamine intermediate with formic acid to yield the parent benzimidazole.
Reaction Scheme:
Caption: Formation of the benzimidazole ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-5-isobutoxybenzene-1,2-diamine | 259.14 | 10 | 2.59 g |
| Formic Acid (HCOOH, ~98%) | 46.03 | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Water | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 4-bromo-5-isobutoxybenzene-1,2-diamine (2.59 g, 10 mmol) in formic acid (20 mL).
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water (100 mL).
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 6-bromo-7-isobutoxy-1H-benzo[d]imidazole.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expert Insights:
-
Cyclization Reagent: Formic acid serves as both the solvent and the source of the C2 carbon of the benzimidazole ring. For the synthesis of 2-substituted benzimidazoles, various aldehydes can be used in the presence of an oxidizing agent, or the diamine can be reacted with carboxylic acids or their derivatives under appropriate conditions.[3]
Protocol 3: Synthesis of 6-Bromo-7-isobutoxy-1H-benzo[d]imidazol-2-amine
The synthesis of 2-aminobenzimidazoles is of particular interest as this moiety is a key pharmacophore in several kinase inhibitors.
Reaction Scheme:
Caption: Synthesis of the 2-amino-benzimidazole scaffold.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Bromo-5-isobutoxybenzene-1,2-diamine | 259.14 | 10 | 2.59 g |
| Cyanogen Bromide (BrCN) | 105.92 | 11 | 1.16 g |
| Tetrahydrofuran (THF) | - | - | 50 mL |
| Water | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
Procedure:
-
Dissolve 4-bromo-5-isobutoxybenzene-1,2-diamine (2.59 g, 10 mmol) in a mixture of THF (50 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath.
-
Carefully add cyanogen bromide (1.16 g, 11 mmol) portion-wise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-bromo-7-isobutoxy-1H-benzo[d]imidazol-2-amine.
Expert Insights:
-
Safety: Cyanogen bromide is a lachrymator and is highly toxic. All manipulations should be performed in a certified fume hood.
-
Alternative Reagents: Other reagents for the introduction of the 2-amino group include cyanamide or S-methylisothiourea.
Future Directions and Broader Applications
The synthetic utility of 4-Bromo-5-isobutoxy-2-nitroaniline is not limited to the synthesis of benzimidazoles. The presence of the bromine atom opens avenues for further functionalization via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 6-position of the benzimidazole ring, providing a powerful strategy for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the bromine can be coupled with boronic acids to introduce aryl or heteroaryl groups, which are common features in kinase inhibitors designed to target the ATP-binding site.[4]
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a strategically functionalized building block with significant potential in organic synthesis, particularly for the construction of novel heterocyclic scaffolds. Its primary application as a precursor to 6-bromo-7-isobutoxy-substituted benzimidazoles provides a direct route to a class of compounds with high potential in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors and drug discovery programs.
References
- Han, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A General and Efficient Method for the Synthesis of 2-Substituted Benzimidazoles from o-Nitroanilines. Synlett, 2010(18), 2759-2764.
- Arya, K., & Dandia, A. (2018). Green Synthesis of Silver Nanoparticles Using Botryococcus braunii and its Catalytic Activity for the Synthesis of Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1147-1154.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules, 27(19), 6429. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(46), 32734-32771. [Link]
- Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. (2013). European Journal of Medicinal Chemistry, 63, 835-844.
-
Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). Molecules, 26(5), 1369. [Link]
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- Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. (2023). Ningbo Inno Pharmchem Co., Ltd.
- 4-Bromoaniline: properties, applic
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem. (n.d.).
Sources
Application Notes and Protocols: 4-Bromo-5-isobutoxy-2-nitroaniline as a Key Synthetic Intermediate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 4-Bromo-5-isobutoxy-2-nitroaniline, a versatile intermediate in modern organic synthesis. We present a detailed, field-proven protocol for its preparation, grounded in established chemical principles. Furthermore, we explore its potential as a precursor in the synthesis of complex heterocyclic scaffolds, such as benzimidazoles, which are of significant interest in medicinal chemistry and drug discovery. This guide is intended to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Value of Substituted Nitroanilines
Substituted nitroanilines are a cornerstone of synthetic chemistry, serving as pivotal building blocks in the pharmaceutical, agrochemical, and dye industries.[1] The strategic placement of functional groups on the aniline scaffold allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. 4-Bromo-5-isobutoxy-2-nitroaniline is a prime example of such a scaffold, featuring:
-
An amino group , which can be readily diazotized or acylated.
-
A nitro group , a versatile functional handle that can be reduced to an amine, facilitating cyclization reactions.
-
A bromo substituent , which provides a site for cross-coupling reactions.
-
An isobutoxy group , which enhances solubility in organic solvents and can influence the pharmacokinetic properties of downstream compounds.
The convergence of these functionalities in a single molecule makes 4-Bromo-5-isobutoxy-2-nitroaniline a highly valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use. The table below summarizes the key properties of 4-Bromo-5-isobutoxy-2-nitroaniline and related compounds.
| Property | 4-Bromo-5-isobutoxy-2-nitroaniline | 4-Bromo-2-nitroaniline |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | C₆H₅BrN₂O₂ |
| Molecular Weight | 289.13 g/mol | 217.02 g/mol |
| Appearance | Not explicitly documented; likely a crystalline solid | Yellow to orange crystalline solid |
| Solubility | Expected to be soluble in common organic solvents | Soluble in ethanol, acetone, DMF, DMSO, chloroform, and methanol; sparingly soluble in water. |
Safety Precautions:
Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline: A Step-by-Step Protocol
The following is a robust, multi-step protocol for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline, based on well-established synthetic transformations.
Synthetic Workflow Overview
The overall synthetic strategy involves a four-step sequence starting from commercially available 2-aminophenol. This approach ensures high regioselectivity and provides a reliable route to the target compound.
Caption: Synthetic workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.
Detailed Experimental Protocols
Step 1: Nitration of 2-Aminophenol to 4-Nitro-2-aminophenol
-
Rationale: The nitration of 2-aminophenol is a standard electrophilic aromatic substitution reaction. The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool a solution of 2-aminophenol (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-nitro-2-aminophenol.
-
Step 2: Bromination of 4-Nitro-2-aminophenol to 4-Bromo-6-nitro-2-aminophenol
-
Rationale: The bromination of 4-nitro-2-aminophenol is another electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is used as a safer and more selective brominating agent compared to liquid bromine.[3] Acetic acid serves as the solvent.
-
Procedure:
-
Dissolve 4-nitro-2-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to yield 4-bromo-6-nitro-2-aminophenol.
-
Step 3: Williamson Ether Synthesis to form 4-Bromo-5-isobutoxy-2-nitroaniline
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[4][5] The phenolic hydroxyl group of 4-bromo-6-nitro-2-aminophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide from isobutyl bromide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
To a solution of 4-bromo-6-nitro-2-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and isobutyl bromide (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-Bromo-5-isobutoxy-2-nitroaniline.
-
Application as a Synthetic Intermediate: Gateway to Heterocyclic Scaffolds
The true value of 4-Bromo-5-isobutoxy-2-nitroaniline lies in its potential as a precursor to complex heterocyclic systems, which are prevalent in pharmaceuticals.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] The synthesis of substituted benzimidazoles can be efficiently achieved from o-nitroanilines through a reductive cyclization pathway.
Caption: General scheme for the synthesis of benzimidazoles.
Protocol: Reductive Cyclization to form a 2-Aryl-5-bromo-6-isobutoxy-1H-benzimidazole
-
Rationale: This one-pot reaction involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization to form the benzimidazole ring.[8][9]
-
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol.
-
Add a reducing agent, such as sodium dithionite or tin(II) chloride (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. The synthetic protocol outlined in this document provides a reliable and scalable route to this valuable compound. Its utility as a precursor to medicinally relevant heterocyclic scaffolds, such as benzimidazoles, underscores its importance for researchers engaged in the synthesis of novel bioactive molecules.
References
-
Wadhawa, G. C., et al. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of bromoaniline.
-
Crysdot LLC. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
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experimental protocol for using 4-Bromo-5-isobutoxy-2-nitroaniline
An Application Note and Experimental Protocol for the Utilization of 4-Bromo-5-isobutoxy-2-nitroaniline in Organic Synthesis
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6), a versatile substituted aniline intermediate. The unique arrangement of its functional groups—a primary amine, a reducible nitro group, a reactive bromine atom, and a sterically influencing isobutoxy group—renders it a valuable building block for constructing complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document details two primary applications: the synthesis of a novel benzimidazole derivative and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the causal reasoning behind experimental choices and adherence to rigorous scientific standards.
Introduction and Compound Profile
4-Bromo-5-isobutoxy-2-nitroaniline is an organic building block whose synthetic potential lies in the orthogonal reactivity of its functional groups.[1] The electron-donating amino group and the electron-withdrawing nitro group create a "push-pull" electronic system that influences the reactivity of the aromatic ring.[2] The primary amino group serves as a nucleophile or a precursor to a diazonium salt. The nitro group can be selectively reduced to a primary amine, paving the way for the formation of ortho-diaminoaromatic systems, which are key precursors to heterocycles.[3] Concurrently, the bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[4]
This guide will demonstrate how these functionalities can be strategically exploited in multi-step synthetic sequences.
Table 1: Physicochemical Properties of 4-Bromo-5-isobutoxy-2-nitroaniline
| Property | Value |
| CAS Number | 1255574-43-6 |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ |
| Molecular Weight | 290.13 g/mol |
| Appearance | Yellow to Orange Solid (predicted) |
| Solubility | Soluble in organic solvents such as DMF, DMSO, Methanol, Chloroform. Sparingly soluble in water.[5] |
| Classification | Organic Building Block, Nitro Compound, Amine, Ether[1] |
Safety and Handling
As with related nitroaniline compounds, 4-Bromo-5-isobutoxy-2-nitroaniline should be handled with care in a well-ventilated fume hood.[6][7] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] It may cause skin and serious eye irritation.[6]
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Use in a well-ventilated area or fume hood.
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[6]
Application I: Synthesis of a 5-Bromo-6-isobutoxy-1H-benzo[d]imidazole Derivative
This protocol outlines a two-step synthesis of a novel benzimidazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[3] The process begins with the selective reduction of the nitro group, followed by a condensation-cyclization reaction with an aldehyde.
Logical Workflow: Benzimidazole Synthesis
Caption: Workflow for the synthesis of a benzimidazole derivative.
Protocol 1: Step-by-Step Reduction of the Nitro Group
Rationale: The reduction of the nitro group to an amine is the critical first step to forming the necessary ortho-diamine intermediate. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation. It is known for its high efficiency and tolerance of aryl halides like bromine, preventing undesired hydrodehalogenation that can sometimes occur with catalytic hydrogenation.[3]
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (5M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
To this suspension, add Tin(II) chloride dihydrate (4.0-5.0 eq) in one portion.
-
Carefully add concentrated HCl (3-4 mL per gram of starting material) dropwise to the stirred mixture. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic mixture by adding 5M NaOH solution until the pH is basic (~9-10). A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-Bromo-5-isobutoxybenzene-1,2-diamine . This intermediate is often used directly in the next step without further purification, though recrystallization can be performed if necessary.
Protocol 2: Step-by-Step Synthesis of 5-Bromo-6-isobutoxy-2-aryl-1H-benzo[d]imidazole
Rationale: The Phillips benzimidazole synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization (oxidation). The reaction is often self-oxidizing or can be facilitated by mild atmospheric oxidation.
Materials:
-
4-Bromo-5-isobutoxybenzene-1,2-diamine (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.1 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve the crude 4-Bromo-5-isobutoxybenzene-1,2-diamine (1.0 eq) in ethanol or DMF in a round-bottom flask.
-
Add the selected aromatic aldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (80 °C for ethanol, or 100 °C for DMF) and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect the solid by filtration. Wash with cold ethanol and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-Bromo-6-isobutoxy-2-aryl-1H-benzo[d]imidazole .
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the aryl bromide moiety for C-C bond formation, a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids, catalyzed by a palladium complex. This allows for the introduction of a wide variety of substituents at the C4 position. Such modifications are crucial in structure-activity relationship (SAR) studies during drug discovery.[9][10]
Logical Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.
Protocol 3: Step-by-Step Suzuki-Miyaura Cross-Coupling
Rationale: This protocol uses a standard palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), a reliable choice for many Suzuki couplings. A base, such as potassium carbonate, is required to activate the boronic acid and facilitate the catalytic cycle. A two-phase solvent system (e.g., toluene and water) is often used to ensure all reactants are sufficiently soluble.
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Toluene and Water (e.g., 4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., Toluene:Water 4:1).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-Aryl-5-isobutoxy-2-nitroaniline product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a highly functionalized and synthetically valuable intermediate. The protocols detailed herein provide a robust framework for its application in the synthesis of complex heterocyclic systems and in the diversification of molecular scaffolds through cross-coupling chemistry. The orthogonal reactivity of its functional groups allows for sequential and controlled modifications, making it an asset for researchers in organic synthesis and drug discovery.
References
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
CPAchem. (2022). Safety data sheet: 2-Nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
Montes, A. V., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(3), M1447. Retrieved from [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(19), 6825. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]
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- 1. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
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- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
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- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-5-isobutoxy-2-nitroaniline in Medicinal Chemistry
Introduction: Strategic Importance of the 4-Bromo-5-isobutoxy-2-nitroaniline Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer synthetic versatility and diverse biological activity is paramount. 4-Bromo-5-isobutoxy-2-nitroaniline emerges as a strategically designed starting material, poised for the development of a new generation of therapeutic agents. Its unique trifecta of functional groups—a reactive bromine atom, a lipophilic isobutoxy group, and a reducible nitro group—provides a powerful platform for combinatorial library synthesis and targeted drug design.
The core value of this molecule lies in its potential as a precursor to a variety of heterocyclic systems, most notably benzimidazoles. The benzimidazole moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The substituents on the 4-Bromo-5-isobutoxy-2-nitroaniline scaffold are not arbitrary; they are strategically chosen to modulate the physicochemical and pharmacokinetic properties of the resulting derivatives:
-
The Nitro Group: Primarily serves as a masked amine. Its reduction to the corresponding diamine is a critical step in the formation of the benzimidazole ring.[3][4]
-
The Bromo Group: Acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of target binding and selectivity.[5]
-
The Isobutoxy Group: This lipophilic alkyl ether moiety can enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within biological targets.[6][7] The presence of an alkoxy group can also influence the metabolic stability and overall pharmacokinetic profile of a drug candidate.[8]
This guide provides a comprehensive overview of the synthetic utility of 4-Bromo-5-isobutoxy-2-nitroaniline, detailing protocols for its derivatization into therapeutically relevant compounds and discussing the underlying strategic considerations for researchers in drug development.
PART 1: Synthesis of Key Intermediates
The journey from 4-Bromo-5-isobutoxy-2-nitroaniline to a library of potential drug candidates involves two critical transformations: the reduction of the nitro group to form a phenylenediamine intermediate, and the subsequent cyclization to form the benzimidazole core.
Protocol 1: Reduction of 4-Bromo-5-isobutoxy-2-nitroaniline
The conversion of the nitroaniline to its corresponding o-phenylenediamine is a foundational step. Catalytic hydrogenation is a clean and efficient method, but classical methods using reducing metals in acidic media are also highly effective and often more practical for scale-up.
Method: Reduction using Iron in Acidic Medium
This method is a classic, robust, and cost-effective way to reduce aromatic nitro groups.[3]
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of Ethanol and Water.
-
Initiation: Heat the mixture to reflux (approximately 80-90°C).
-
Acid Addition: Add concentrated HCl (0.5 eq) dropwise to the refluxing mixture. The reaction is exothermic and may become vigorous.
-
Reaction Monitoring: Continue to reflux the mixture, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with Ethyl Acetate and transfer to a separatory funnel.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-bromo-5-isobutoxybenzene-1,2-diamine, which can often be used in the next step without further purification.
Workflow Diagram:
Protocol 2: Phillips-Ladenburg Benzimidazole Synthesis
This is a widely used method for constructing the benzimidazole ring by condensing an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[9]
Materials:
-
4-Bromo-5-isobutoxybenzene-1,2-diamine (from Protocol 1)
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)
-
4M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Step-by-Step Procedure:
-
Reaction Setup: Combine the 4-bromo-5-isobutoxybenzene-1,2-diamine (1.0 eq) and the selected carboxylic acid (1.1 eq) in a round-bottom flask.
-
Acid Medium: Add 4M HCl to the mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture over crushed ice and neutralize with saturated NaHCO₃ solution.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthetic Pathway Diagram:
PART 2: Advanced Derivatization and Application
With the core benzimidazole scaffold in hand, the bromine atom at position 5 provides an excellent opportunity for further functionalization, most commonly via palladium-catalyzed cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, ideal for coupling aryl or vinyl boronic acids to the bromo-benzimidazole core.[5]
Materials:
-
5-Bromo-6-isobutoxy-2-substituted-1H-benzimidazole
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the 5-bromo-6-isobutoxy-2-substituted-1H-benzimidazole (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle Diagram:
Structure-Activity Relationship (SAR) Insights and Drug Design Strategy
The strategic value of the 4-Bromo-5-isobutoxy-2-nitroaniline scaffold is fully realized when considering the structure-activity relationships of its benzimidazole derivatives.
| Position of Substitution | Functional Group | Potential Impact on Biological Activity | Rationale/References |
| C2 | Varied substituents from carboxylic acids | Greatly influences the specific biological target. Aromatic groups are common. | Essential for defining the primary pharmacophore.[1][2] |
| C5 | Aryl/Heteroaryl groups via Suzuki coupling | Can modulate potency and selectivity by interacting with adjacent binding pockets. | Substitution at C5 and C6 greatly influences anti-inflammatory activity.[2] |
| C6 | Isobutoxy group (fixed) | Enhances lipophilicity, potentially improving cell permeability and metabolic stability. | Alkoxy groups can enhance potency and provide broader modes of action.[7][8] |
| N1 | H (unsubstituted) | Often crucial for hydrogen bonding with the target protein. | N1 substitution can render some compounds inactive.[10] |
Key Considerations for Drug Development:
-
Target Selection: The choice of carboxylic acid in Protocol 2 and boronic acid in Protocol 3 should be guided by the intended biological target. For example, in developing anti-inflammatory agents, substitutions that favor interaction with targets like COX or cannabinoid receptors would be prioritized.[1][2]
-
Physicochemical Properties: The isobutoxy group provides a baseline level of lipophilicity. Subsequent modifications at the C2 and C5 positions should be carefully chosen to maintain a balance between solubility and permeability, adhering to guidelines such as Lipinski's Rule of Five.
-
Electron-Withdrawing Groups: While the initial nitro group is a synthetic necessity, SAR studies on some benzimidazoles have shown that strongly electron-withdrawing groups on the final benzimidazole ring can reduce activity for certain targets, such as in antisecretory agents.[11]
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a highly valuable and versatile starting material for medicinal chemistry research. Its well-defined functional handles allow for a systematic and logical approach to the synthesis of diverse libraries of benzimidazole derivatives. By leveraging established synthetic protocols such as nitro reduction, Phillips-Ladenburg cyclization, and Suzuki-Miyaura cross-coupling, researchers can efficiently generate novel compounds. A thorough understanding of the structure-activity relationships of the benzimidazole scaffold will guide the rational design of these derivatives, ultimately accelerating the discovery of new and effective therapeutic agents.
References
- Brandstrom, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22.
- Brandstrom A, Lindberg P, Junggren U. (1985). Structure activity relationships of substituted benzimidazoles. Scand J Gastroenterol 20(suppl 108):15-22.
-
Muthusamy, S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Muthusamy, S., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed, 34358089. [Link]
- Al-Ghorbani, M., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
-
Würtz, S., et al. (2007). Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry, 50(16), 3896-3907. [Link]
- CIR. (2024).
- Al-Ghorbani, M., et al. (2016).
-
Rostoll-Berenguer, B., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 1936–1945. [Link]
- Elmously, D., et al. (2022). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
- Wang, L., et al. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 15(45), 28841-28845.
- Al-Hadiya, B., et al. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.
- Cosmetic Ingredient Review. (2024).
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
- Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
- Reyes-Mendoza, E., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(3), M1432.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- BLDpharm. (n.d.). 1355247-76-5|4-Bromo-5-ethoxy-N-methyl-2-nitroaniline.
- MySkinRecipes. (n.d.). 4-Bromo-5-methoxy-2-nitroaniline.
- Ghavami, A., et al. (2025). p-Alkoxy-Substituted Anisomycins with Potent Anti-Trypanosomiasis Activity and Expanded Modes of Action. PubMed.
- Raghavendra, H. L., et al. (2021). Understanding Pharmacodynamics of Butyl Isobutyl Phthalate: Where In vitro And In silico Studies Converge.
- CUTM Courseware. (n.d.). Drug Design and Relationship of Functional Groups to Pharmacologic Activity.
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The Strategic Role of 4-Bromo-5-isobutoxy-2-nitroaniline in Advanced Dye Manufacturing: Application Notes and Protocols
Introduction: In the highly competitive landscape of dye manufacturing, the pursuit of novel chromophores with enhanced tinctorial strength, superior fastness properties, and unique shades is relentless. 4-Bromo-5-isobutoxy-2-nitroaniline emerges as a pivotal, yet specialized, diazo component for the synthesis of high-performance disperse dyes. Its molecular architecture, featuring a strategically substituted benzene ring, offers a compelling platform for dye chemists to modulate color and performance characteristics. The presence of a nitro group, a bromine atom, and an isobutoxy group provides a unique combination of electronic and steric effects that can be exploited to create dyes with desirable properties for modern synthetic textiles.
This technical guide provides an in-depth exploration of the application of 4-Bromo-5-isobutoxy-2-nitroaniline in dye synthesis. While specific literature on this exact molecule is not abundant, the protocols and principles outlined herein are derived from established methodologies for structurally similar substituted nitroanilines and are presented as a robust framework for research and development.
Core Attributes of 4-Bromo-5-isobutoxy-2-nitroaniline
The utility of 4-Bromo-5-isobutoxy-2-nitroaniline as a dye intermediate is rooted in the interplay of its constituent functional groups. The electron-withdrawing nature of the nitro group ortho to the amine is critical for reducing the basicity of the amino group, which necessitates carefully controlled conditions for diazotization. The bromine atom at the para position can enhance the light fastness of the final dye and provides a bathochromic (deepening of color) shift. The isobutoxy group, a bulky and hydrophobic moiety, can improve the dye's affinity for polyester fibers and may also influence its sublimation fastness.
Table 1: Physicochemical Properties of 4-Bromo-5-isobutoxy-2-nitroaniline
| Property | Value | Source |
| CAS Number | 1255574-43-6 | [1][2] |
| Molecular Formula | C10H13BrN2O3 | [2][3] |
| Molecular Weight | 289.13 g/mol | [2][3] |
| Appearance | Predicted: Yellow to orange crystalline solid | N/A |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide (DMF) | N/A |
Experimental Protocols
The synthesis of azo disperse dyes from 4-Bromo-5-isobutoxy-2-nitroaniline is a two-stage process: diazotization of the amine followed by azo coupling with a suitable nucleophilic partner.
Part 1: Diazotization of 4-Bromo-5-isobutoxy-2-nitroaniline
This protocol outlines the conversion of the primary aromatic amine to a reactive diazonium salt. The reduced basicity of the amine due to the electron-withdrawing nitro group requires the use of a strong acid and careful temperature control.
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Sulfamic Acid or Urea
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Slurry: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a slurry by suspending one molar equivalent of 4-Bromo-5-isobutoxy-2-nitroaniline in distilled water.
-
Acidification: While stirring, slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid. The mixture will form the hydrochloride salt of the amine.
-
Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature down to 0-5°C. It is crucial to maintain this temperature range throughout the reaction to prevent the premature decomposition of the diazonium salt.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.05 molar equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization Reaction: Add the chilled sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. The rate of addition should be controlled to ensure the temperature does not exceed 5°C.
-
Reaction Monitoring: After the complete addition of the nitrite solution, continue stirring for an additional 30 minutes at 0-5°C. Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; a blue-black color indicates a positive result.
-
Quenching Excess Nitrite: Once the diazotization is complete (as indicated by a persistent positive starch-iodide test), add a small amount of sulfamic acid or urea to quench the excess nitrous acid until the test is negative. The resulting clear, yellowish solution of the diazonium salt is now ready for the coupling reaction.
Part 2: Azo Coupling Reaction
The diazonium salt solution is highly reactive and is typically used immediately in the next step. The choice of the coupling component will determine the final color of the dye.
Materials:
-
Diazonium salt solution from Part 1
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, or other substituted anilines/phenols)
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Appropriate solvent for the coupling component (e.g., ethanol, water)
Procedure:
-
Preparation of the Coupling Component Solution: Dissolve one molar equivalent of the chosen coupling component in a suitable solvent. For phenolic couplers, an alkaline solution (using sodium hydroxide) is typically used to form the more reactive phenoxide ion. For amine couplers, a weakly acidic to neutral medium is often preferred.
-
Cooling: Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The coupling reaction is usually rapid, and the dye will precipitate out of the solution.
-
pH Adjustment: Maintain the appropriate pH throughout the coupling reaction. For phenolic couplers, a pH of 8-10 is generally optimal. For amine couplers, a pH of 4-7 is typical.
-
Isolation and Purification: After the addition is complete, continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. The precipitated dye is then collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Visualization of the Synthesis Workflow
The overall process can be visualized as a two-step sequence, as illustrated in the following diagrams.
Caption: Two-step synthesis of an azo disperse dye.
Application on Synthetic Fibers
Disperse dyes are the primary class of dyes used for coloring polyester fibers. The synthesized dye from 4-Bromo-5-isobutoxy-2-nitroaniline would be expected to be suitable for application on polyester and other hydrophobic fibers.
General Dyeing Protocol:
-
Dye Dispersion: The finely powdered dye is dispersed in water with the aid of a dispersing agent to form a stable aqueous dispersion.
-
Dye Bath Preparation: The dye dispersion is added to a dye bath containing water, a dispersing agent, a carrier (if dyeing at atmospheric pressure), and an acid to maintain a pH of 4.5-5.5.
-
Dyeing Process: The polyester material is introduced into the dye bath, and the temperature is gradually raised to 130°C under pressure (high-temperature dyeing). The dyeing is carried out for 45-60 minutes at this temperature.
-
Rinsing and Reduction Clearing: After dyeing, the material is rinsed with water. A reduction clearing process using sodium hydrosulfite and sodium hydroxide is then carried out to remove any unfixed surface dye, which is crucial for achieving good wash fastness.
-
Final Wash and Drying: The material is then washed thoroughly and dried.
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline represents a promising intermediate for the development of novel disperse dyes with potentially excellent fastness properties and a range of shades from yellow to bordeaux, depending on the coupling component used. The protocols provided in this guide offer a solid foundation for researchers and dye chemists to explore the synthesis and application of dyes derived from this versatile molecule. The strategic combination of substituents on the aniline ring provides a powerful tool for fine-tuning the properties of the final colorant to meet the demanding requirements of the modern textile industry.
References
Sources
practical laboratory uses for 4-Bromo-5-isobutoxy-2-nitroaniline
An In-Depth Technical Guide to the Practical Laboratory Applications of 4-Bromo-5-isobutoxy-2-nitroaniline
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the potential laboratory applications for 4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6), a versatile, multi-functionalized aromatic intermediate. While specific literature on this exact molecule is emerging, its structural motifs—a brominated and nitrated aniline core coupled with an isobutoxy ether linkage—suggest a significant role as a building block in medicinal chemistry, organic synthesis, and materials science. This document synthesizes data from structurally analogous compounds to propose detailed, field-proven protocols and applications for researchers, scientists, and drug development professionals.
The unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (amino, isobutoxy) groups on the benzene ring creates a molecule with multiple, orthogonally reactive sites. This allows for selective chemical transformations, making it a valuable scaffold for constructing complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and safety profile is critical for its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |
| Molecular Weight | 289.13 g/mol | |
| Appearance | Expected to be a yellow to orange crystalline solid | [1] |
| Melting Point | Not available. For comparison, 4-Bromo-2-nitroaniline melts at 109 - 115 °C. | [1] |
| Boiling Point | Not available. Predicted for 4-Bromo-2-nitroaniline: 308.7 °C at 760 mmHg. | [1] |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents like ethanol, acetone, DMSO, and chloroform. | [1] |
Hazard Identification and Safety Protocols
While a specific Safety Data Sheet (SDS) for 4-Bromo-5-isobutoxy-2-nitroaniline is not widely available, data from closely related compounds like 4-Bromo-2-nitroaniline indicates a hazardous profile.[2][3][4][5] Researchers must handle this compound with extreme care, assuming it possesses similar toxicological properties.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][5]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[4]
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[5]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up place.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Application Note I: A Versatile Scaffold for Medicinal Chemistry
The structure of 4-Bromo-5-isobutoxy-2-nitroaniline is primed for derivatization in drug discovery programs. The bromo-nitroaniline core is found in various bioactive molecules. For instance, substituted anilines are key components of kinase inhibitors, and related bromo-nitro aromatic compounds have been investigated for applications as antitumor agents and autophagy inhibitors.[6][7]
The molecule offers three primary points for diversification:
-
The Bromo Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
The Nitro Group: Can be readily reduced to an amine, which can then be acylated, alkylated, or used in further heterocyclic ring formations. This transformation dramatically alters the electronic properties of the ring.
-
The Amino Group: Can be acylated or used as a nucleophile in condensation reactions.
Proposed Workflow for Derivatization in Drug Discovery
This workflow illustrates how the molecule can be sequentially modified to generate a library of diverse compounds for biological screening.
Caption: A proposed workflow for the multi-step diversification of 4-Bromo-5-isobutoxy-2-nitroaniline.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol details a standard method for creating a new carbon-carbon bond at the bromine-substituted position, a cornerstone of modern drug discovery.
Objective: To couple an aryl boronic acid with 4-Bromo-5-isobutoxy-2-nitroaniline.
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
To a round-bottom flask, add 4-Bromo-5-isobutoxy-2-nitroaniline, the aryl boronic acid, and the base (K₂CO₃).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst and the ligand to the flask.
-
Add the degassed solvent system (1,4-Dioxane/Water). The solution should be stirred to create a suspension.
-
Attach the condenser and heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand is a robust and widely used catalyst system for Suzuki couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent: The aqueous base is crucial for the transmetalation step of the catalytic cycle. A dioxane/water mixture is effective at dissolving both the organic and inorganic reagents.
Application Note II: Synthesis of Fused Heterocyclic Systems
Substituted anilines are foundational starting materials for constructing fused heterocyclic rings like quinolines and benzimidazoles, which are "privileged scaffolds" in medicinal chemistry.[8] The functional groups on 4-Bromo-5-isobutoxy-2-nitroaniline can be manipulated to build these important cores. For example, reduction of the nitro group yields a 1,2-diamine derivative (after a subsequent reaction), which is a direct precursor to benzimidazoles.
Proposed Synthesis of a Benzimidazole Derivative
This workflow outlines the transformation of the starting material into a substituted benzimidazole, a common motif in pharmaceuticals.
Caption: Synthetic pathway from 4-Bromo-5-isobutoxy-2-nitroaniline to a benzimidazole scaffold.
Protocol 2: Two-Step Synthesis of a Substituted Benzimidazole
This protocol provides a method for the reduction of the nitro group followed by cyclization to form the benzimidazole ring.
Objective: To synthesize a 5-bromo-6-isobutoxy-2-substituted-1H-benzimidazole.
Part A: Reduction of the Nitro Group
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend 4-Bromo-5-isobutoxy-2-nitroaniline in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate portion-wise to the stirred suspension. The reaction is exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 4-Bromo-5-isobutoxybenzene-1,2-diamine is often used directly in the next step without further purification.
Part B: Condensation and Cyclization
Materials:
-
Crude 4-Bromo-5-isobutoxybenzene-1,2-diamine (1.0 eq)
-
Aldehyde of choice (R-CHO, 1.0 eq)
-
Ethanol or Acetic Acid
-
Optional: an oxidant like sodium metabisulfite (Na₂S₂O₅) if using an aldehyde.
Procedure:
-
Dissolve the crude diamine in ethanol.
-
Add the aldehyde (1.0 eq) to the solution. If desired, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature or reflux for 4-16 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure benzimidazole derivative.
Trustworthiness of Protocol: This two-step procedure is a classic and reliable method for benzimidazole synthesis. The reduction of a nitro group ortho to an amine to generate a 1,2-diamine, followed by condensation with an aldehyde or carboxylic acid, is a well-established transformation in organic synthesis.[9]
References
-
Safety Data Sheet: 2-Nitroaniline . CPAchem. Available at: [Link]
-
4-Bromo-5-isobutoxy-2-nitroaniline . Crysdot LLC. Available at: [Link]
-
4-Bromo-5-butoxy-2-nitroaniline . Chem-Int. Available at: [Link]
-
Isoquinoline, 5-bromo-8-nitro- . Organic Syntheses. Available at: [Link]
-
4-Bromo-2-nitroaniline PubChem Entry . National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer . PubMed. Available at: [Link]
- Preparation method of 2-bromo-5-fluoro-4-nitroaniline. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reaction of 4-Bromo-5-isobutoxy-2-nitroaniline with Nucleophiles
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-Bromo-5-isobutoxy-2-nitroaniline with various nucleophiles. As a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials, understanding its reaction profile is critical. This document details the principles of nucleophilic aromatic substitution (SNAr) as applied to this substrate, offering insights into the electronic effects of its substituents. Detailed, step-by-step protocols for reactions with amine, alkoxide, and thiol nucleophiles are provided, along with expected outcomes and characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize 4-Bromo-5-isobutoxy-2-nitroaniline in their synthetic endeavors.
Introduction: The Strategic Importance of 4-Bromo-5-isobutoxy-2-nitroaniline
4-Bromo-5-isobutoxy-2-nitroaniline is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its structure incorporates several key features that dictate its reactivity:
-
Aniline Moiety: The primary amine group can be a handle for further derivatization, such as acylation, alkylation, or diazotization. It also acts as an electron-donating group, influencing the overall electron density of the aromatic ring.
-
Nitro Group: Positioned ortho to the amine and meta to the bromine, the strongly electron-withdrawing nitro group is the primary activating group for nucleophilic aromatic substitution.
-
Bromo Group: Serving as a good leaving group, the bromine atom at the 4-position is the site of nucleophilic attack.
-
Isobutoxy Group: This ether linkage at the 5-position is an electron-donating group that can modulate the reactivity of the aromatic ring and the physical properties (e.g., solubility) of the molecule and its derivatives.
The strategic placement of these functional groups makes 4-Bromo-5-isobutoxy-2-nitroaniline a valuable precursor for the synthesis of a diverse range of complex molecules, including heterocyclic compounds like benzimidazoles, which are prevalent in many biologically active compounds.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for 4-Bromo-5-isobutoxy-2-nitroaniline with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the electron-withdrawing nitro group.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product.
The presence of the electron-withdrawing nitro group ortho and para to the site of nucleophilic attack is crucial for stabilizing the Meisenheimer complex and thus facilitating the reaction.[1]
reactant [label="4-Bromo-5-isobutoxy-2-nitroaniline + Nu⁻"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, style=dashed]; product [label="Substituted Product + Br⁻"];
reactant -> intermediate [label="Addition"]; intermediate -> product [label="Elimination"]; }
Caption: Generalized workflow for the SNAr mechanism.Reactivity with Amine Nucleophiles: Synthesis of Substituted Diamines
The reaction of 4-Bromo-5-isobutoxy-2-nitroaniline with primary and secondary amines is a straightforward method for the synthesis of N-substituted 5-isobutoxy-2-nitro-1,4-benzenediamines. These products are valuable intermediates, for instance, in the synthesis of substituted benzimidazoles.
Quantitative Data Summary: Reaction with Piperidine
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-5-isobutoxy-2-nitroaniline | |
| Nucleophile | Piperidine | [2] |
| Base | K₂CO₃ or Cs₂CO₃ | [2] |
| Solvent | DMF or DMSO | [2] |
| Temperature | 25-120 °C | [2] |
| Reaction Time | 2-12 hours | [2] |
| Typical Yield | High | [2] |
Experimental Protocol: Reaction with Piperidine
This protocol is adapted from a general procedure for the reaction of halo-nitrobenzenes with alkylamines.[2]
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-Bromo-5-isobutoxy-2-nitroaniline in anhydrous DMF, add piperidine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-isobutoxy-2-nitro-4-(piperidin-1-yl)aniline.
A [label="Reaction Setup\n(Substrate, Piperidine, K₂CO₃ in DMF)"]; B [label="Heating\n(80-100 °C)"]; C [label="Monitoring\n(TLC)"]; D [label="Work-up\n(Aqueous extraction)"]; E [label="Purification\n(Column Chromatography)"]; F [label="Product\n(5-isobutoxy-2-nitro-4-(piperidin-1-yl)aniline)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Caption: Experimental workflow for the reaction with piperidine.Reactivity with Alkoxide Nucleophiles: Synthesis of Alkoxy Derivatives
The displacement of the bromide with alkoxides, such as sodium methoxide, allows for the synthesis of 4-alkoxy-5-isobutoxy-2-nitroanilines. These reactions typically proceed under mild conditions.
Experimental Protocol: Reaction with Sodium Methoxide
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol or DMF
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Bromo-5-isobutoxy-2-nitroaniline in anhydrous DMF.
-
Add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to yield 5-isobutoxy-4-methoxy-2-nitroaniline.
Reactivity with Thiol Nucleophiles: Synthesis of Thioether Derivatives
Thiolates are excellent nucleophiles in SNAr reactions, readily displacing the bromide to form thioethers. The resulting products can be further oxidized to sulfoxides or sulfones if desired.
Experimental Protocol: Reaction with Thiophenol
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Bromo-5-isobutoxy-2-nitroaniline in anhydrous DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by column chromatography to afford 5-isobutoxy-2-nitro-4-(phenylthio)aniline.
Application in Heterocyclic Synthesis: Preparation of Benzimidazoles
A significant application of the nucleophilic substitution products of 4-Bromo-5-isobutoxy-2-nitroaniline is in the synthesis of substituted benzimidazoles. The diamine products from reaction with amines can undergo reductive cyclization to form the benzimidazole core.
A [label="4-Bromo-5-isobutoxy-2-nitroaniline"]; B [label="Nucleophilic Aromatic Substitution\n(e.g., with an amine R-NH₂)", shape=ellipse]; C [label="Substituted Diamine"]; D [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C)", shape=ellipse]; E [label="Triamine Intermediate"]; F [label="Cyclization\n(with an aldehyde or carboxylic acid)", shape=ellipse]; G [label="Substituted Benzimidazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Synthetic pathway to substituted benzimidazoles.Characterization of Starting Material and Products
The following table summarizes the key physical and spectroscopic data for the starting material.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 4-Bromo-5-isobutoxy-2-nitroaniline | C₁₀H₁₃BrN₂O₃ | 289.13 g/mol | Yellow to orange crystalline solid |
Expected Spectroscopic Data for a Representative Product: 5-isobutoxy-2-nitro-4-(piperidin-1-yl)aniline
-
¹H NMR: Resonances corresponding to the aromatic protons, the isobutoxy group protons, the piperidine protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating and electron-withdrawing substituents.
-
¹³C NMR: Signals for the carbon atoms of the aromatic ring, the isobutoxy group, and the piperidine ring. The carbons attached to the nitro and amino groups will show characteristic shifts.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, N-O stretching of the nitro group, and C-O stretching of the ether linkage.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a versatile and reactive substrate for nucleophilic aromatic substitution reactions. The presence of the activating nitro group allows for the efficient displacement of the bromo substituent with a wide range of nucleophiles, including amines, alkoxides, and thiols. The resulting products are valuable intermediates in the synthesis of more complex molecules, particularly in the construction of heterocyclic systems of pharmaceutical interest. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block.
References
- Li, J., Wu, F., Liu, X., Zou, Y., Chen, H., & Li, Z. (2017). European Journal of Medicinal Chemistry, 140, 20-30.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocycles Using 4-Bromo-5-isobutoxy-2-nitroaniline
Introduction: The Strategic Utility of 4-Bromo-5-isobutoxy-2-nitroaniline in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1][2][3][4][5] Among the myriad of heterocyclic systems, benzimidazoles and quinoxalines are of particular importance, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][4][5][6] The strategic synthesis of functionalized heterocycles is therefore a critical endeavor in drug discovery and development.
This application note provides a comprehensive guide to the synthesis of benzimidazole and quinoxaline derivatives utilizing 4-Bromo-5-isobutoxy-2-nitroaniline as a key starting material. This substituted 2-nitroaniline is a versatile precursor, with its functional groups poised to influence the reactivity and potential for further diversification of the resulting heterocyclic core. The isobutoxy group, being electron-donating, can enhance the nucleophilicity of the amino groups crucial for cyclization, while the bromo substituent offers a handle for subsequent cross-coupling reactions, enabling the generation of diverse chemical libraries. The nitro group serves as a masked amino group, which can be selectively reduced to the corresponding o-phenylenediamine in the presence of other functional groups.[7][8][9]
This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategies.
Core Synthetic Strategy: The Reductive Cyclization Pathway
The central theme of the synthetic protocols described herein is the in situ generation of a substituted o-phenylenediamine intermediate from 4-Bromo-5-isobutoxy-2-nitroaniline, followed by a cyclization reaction to form the desired heterocyclic ring system. This approach is often preferred as it avoids the isolation of the potentially unstable o-phenylenediamine.
The overall workflow can be visualized as follows:
Caption: Mechanistic pathway for benzimidazole synthesis.
Experimental Protocol: Synthesis of 2-Aryl-5-bromo-6-isobutoxy-1H-benzimidazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-5-isobutoxy-2-nitroaniline | ≥98% | Commercial Source |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercial Source |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Water (H₂O) | Deionized | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexane | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | In-house |
| Brine | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercial Source |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq), the chosen aromatic aldehyde (1.1 eq), and a 1:1 mixture of ethanol and water (20 mL per gram of nitroaniline).
-
Addition of Reducing Agent: While stirring the mixture at room temperature, add sodium dithionite (3.0-4.0 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-aryl-5-bromo-6-isobutoxy-1H-benzimidazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of a Substituted Quinoxaline Derivative
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. A classical and reliable method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [10][11]
Reaction Mechanism: Condensation
Similar to the benzimidazole synthesis, the first step involves the reduction of 4-Bromo-5-isobutoxy-2-nitroaniline to the corresponding o-phenylenediamine. This is followed by a condensation reaction with an α-dicarbonyl compound (e.g., benzil). The reaction proceeds through a double condensation to form the six-membered dihydropyrazine ring, which readily aromatizes to the stable quinoxaline system.
Caption: Mechanistic pathway for quinoxaline synthesis.
Experimental Protocol: Synthesis of 6-Bromo-7-isobutoxy-2,3-diphenylquinoxaline
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-5-isobutoxy-2-nitroaniline | ≥98% | Commercial Source |
| Benzil | ≥98% | Commercial Source |
| Iron Powder (Fe) | -100 mesh, ≥99% | Commercial Source |
| Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Water (H₂O) | Deionized | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexane | ACS Grade | Commercial Source |
| Celite® | - | Commercial Source |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercial Source |
Procedure:
-
Reduction of Nitroaniline: In a 100 mL round-bottom flask, prepare a suspension of 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a 4:1 mixture of ethanol and water (25 mL per gram of nitroaniline).
-
Heating: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Condensation: Combine the filtrates in a clean round-bottom flask and add benzil (1.05 eq).
-
Reaction Progression: Heat the resulting mixture to reflux for an additional 2-3 hours. Monitor the formation of the quinoxaline product by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from ethanol or by flash column chromatography to yield pure 6-Bromo-7-isobutoxy-2,3-diphenylquinoxaline.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Expected Outcomes and Data
The following table summarizes the expected outcomes for the synthesis of representative benzimidazole and quinoxaline derivatives.
| Starting Material | Reagent | Product | Expected Yield | Purification Method |
| 4-Bromo-5-isobutoxy-2-nitroaniline | Benzaldehyde | 5-Bromo-6-isobutoxy-2-phenyl-1H-benzimidazole | 75-85% | Column Chromatography |
| 4-Bromo-5-isobutoxy-2-nitroaniline | Benzil | 6-Bromo-7-isobutoxy-2,3-diphenylquinoxaline | 80-90% | Recrystallization/Column |
Conclusion and Future Perspectives
4-Bromo-5-isobutoxy-2-nitroaniline serves as a highly effective and versatile precursor for the synthesis of valuable heterocyclic scaffolds such as benzimidazoles and quinoxalines. The protocols detailed in this application note offer reliable and scalable methods for accessing these compounds. The presence of the bromo substituent in the final products opens up avenues for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of compound libraries for drug discovery programs. The isobutoxy group can also be a key determinant of the pharmacokinetic properties of the final molecules. Future work could explore the diversification of the heterocyclic core by employing a wider range of aldehydes and α-dicarbonyl compounds, as well as leveraging the bromo functionality for the synthesis of more complex molecular architectures.
References
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Catalytic reduction of 2-nitroaniline: a review. PubMed. [Link]
-
One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. J. Org. Chem. 2012, 77, 13, 6508–6512. [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkat USA. [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research. 2021, 4(1), 57-67. [Link]
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Sci-Hub. [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. [Link]
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2. Green Chemistry. [Link]
-
Preparation of Imidazoles, Part 2: Benzimidazoles. YouTube. [Link]
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-
Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. [Link]
-
2-Nitroaniline. Wikipedia. [Link]
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Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]
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Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science. [Link]
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Reduction of 4-nitrophenol and 2-nitroaniline using immobilized CoMn2O4 NPs on lignin supported on FPS. RSC Publishing. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Method for synthesizing o-phenylenediamine from ortho-nitroaniline by virtue of catalytic hydrogenation. Patsnap Eureka. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]
-
New substituted benzimidazole derivatives: A patent review (2013-2014). ResearchGate. [Link]
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Application Notes and Protocols for 4-Bromo-5-isobutoxy-2-nitroaniline in Pharmaceutical Synthesis
Introduction: Strategic Importance of 4-Bromo-5-isobutoxy-2-nitroaniline
4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its strategic importance lies in the orthogonal reactivity of its constituent functional groups: the nucleophilic amino group, the electrophilic aromatic ring activated by the nitro group, the bromine atom which can participate in cross-coupling reactions, and the isobutoxy group that modulates solubility and metabolic stability. This unique combination of features makes it a valuable precursor for the construction of heterocyclic scaffolds, most notably in the synthesis of targeted cancer therapeutics like Bosutinib.
Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[3][4] The synthesis of the core quinoline structure of Bosutinib can be efficiently achieved from intermediates derived from 4-Bromo-5-isobutoxy-2-nitroaniline. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key building block.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of 4-Bromo-5-isobutoxy-2-nitroaniline is essential for its effective use in synthesis and for quality control.
| Property | Value | Reference(s) |
| CAS Number | 1255574-43-6 | [2] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | |
| Molecular Weight | 289.13 g/mol | |
| Appearance | Expected to be a yellow to orange crystalline solid, typical for nitroaniline derivatives. | [5] |
| Melting Point | Not explicitly reported for this compound. The related 4-bromo-2-nitroaniline has a melting point of 110-113 °C. | [6][7] |
| Solubility | Expected to be sparingly soluble in water but soluble in common organic solvents such as ethanol, acetone, and dimethylformamide (DMSO). | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, -20°C is recommended. | [8] |
| ¹H NMR (Predicted) | Predictions suggest characteristic signals for the aromatic protons, the isobutoxy group (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene), and the amine protons. | |
| ¹³C NMR (Predicted) | The spectrum is expected to show 10 distinct signals corresponding to the carbon atoms of the aromatic ring and the isobutoxy group. |
Synthetic Protocols
The following protocols provide a plausible and logical synthetic pathway to and from 4-Bromo-5-isobutoxy-2-nitroaniline, based on established chemical transformations.
Protocol 1: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
This synthesis can be envisioned as a two-step process starting from the commercially available 4-bromo-5-hydroxy-2-nitroaniline, proceeding via a Williamson ether synthesis.
Step 1: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3]
-
Reaction Scheme:
-
4-bromo-5-hydroxy-2-nitroaniline + Isobutyl bromide → 4-Bromo-5-isobutoxy-2-nitroaniline
-
-
Materials:
-
4-bromo-5-hydroxy-2-nitroaniline
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a round-bottom flask, add 4-bromo-5-hydroxy-2-nitroaniline (1 equivalent) and anhydrous acetonitrile.
-
Add potassium carbonate (2 equivalents) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Bromo-5-isobutoxy-2-nitroaniline.
-
-
Causality and Insights: The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Using a slight excess of isobutyl bromide ensures complete conversion of the starting material.
Protocol 2: Application in the Synthesis of a Quinoline Intermediate
This protocol outlines the conversion of 4-Bromo-5-isobutoxy-2-nitroaniline into a key quinoline intermediate, a precursor to Bosutinib, via a multi-step sequence involving reduction of the nitro group followed by a Gould-Jacobs reaction.[9]
Step 1: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a critical step to enable the subsequent cyclization reaction.[4][10]
-
Reaction Scheme:
-
4-Bromo-5-isobutoxy-2-nitroaniline → 4-Bromo-5-isobutoxyaniline-2-amine
-
-
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, suspend 4-Bromo-5-isobutoxy-2-nitroaniline (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-5-isobutoxyaniline-2-amine, which can often be used in the next step without further purification.
-
-
Causality and Insights: The Béchamp reduction using iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for reducing aromatic nitro groups. It is generally chemoselective and will not affect the bromo or ether functionalities.
Step 2: Gould-Jacobs Reaction for Quinoline Synthesis
The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline scaffold from an aniline derivative.[9][11]
-
Reaction Scheme:
-
4-Bromo-5-isobutoxyaniline-2-amine + Diethyl ethoxymethylenemalonate → 7-Bromo-6-isobutoxy-4-hydroxyquinoline-3-carboxylate
-
-
Materials:
-
4-Bromo-5-isobutoxyaniline-2-amine (from previous step)
-
Diethyl ethoxymethylenemalonate (DEMM)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
-
-
Procedure:
-
Combine the crude 4-Bromo-5-isobutoxyaniline-2-amine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a flask.
-
Heat the mixture to approximately 100-120°C for 1-2 hours to form the intermediate anilinomethylenemalonate, removing the ethanol formed.
-
Add a high-boiling solvent such as Dowtherm A to the reaction mixture.
-
Heat the mixture to a high temperature (typically 240-260°C) to effect the thermal cyclization. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add hexane or another non-polar solvent to precipitate the quinoline product.
-
Collect the solid by filtration, wash with hexane, and dry to obtain the crude 7-Bromo-6-isobutoxy-4-hydroxyquinoline-3-carboxylate.
-
-
Causality and Insights: The Gould-Jacobs reaction proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a thermal electrocyclization. The high temperature required for the cyclization necessitates the use of a high-boiling solvent. This reaction sets the core structure for further elaboration into Bosutinib.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Application in the synthesis of a key quinoline intermediate.
Safety and Handling
-
Hazard Profile:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If a fume hood is not available, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a strategically important building block in pharmaceutical synthesis, particularly for the preparation of the tyrosine kinase inhibitor Bosutinib. The protocols outlined in this application note provide a robust framework for its synthesis and subsequent elaboration into a key quinoline intermediate. By understanding its physicochemical properties, synthetic utility, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound in their drug discovery and development programs.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Bromo-2-Nitro aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved from [Link]
-
Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). A New and Practical Synthesis of Bosutinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
SpectraBase. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of 4-Bromo-5-isobutoxy-2-nitroaniline for Novel Compound Synthesis
Abstract
4-Bromo-5-isobutoxy-2-nitroaniline is a richly functionalized aromatic scaffold poised for the development of novel chemical entities. Its unique substitution pattern—featuring an ortho-nitroamino group, a synthetically versatile bromine atom, and a lipophilicity-modulating isobutoxy side chain—offers multiple, orthogonal handles for chemical modification. This guide provides an in-depth exploration of two robust synthetic pathways originating from this starting material: (1) a reductive cyclization cascade to generate pharmaceutically relevant benzimidazole cores, and (2) palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce molecular complexity via C-C bond formation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of diverse compound libraries.
Introduction: The Strategic Value of 4-Bromo-5-isobutoxy-2-nitroaniline
The pursuit of novel bioactive compounds often begins with the selection of a starting material that offers a high degree of synthetic flexibility. 4-Bromo-5-isobutoxy-2-nitroaniline is an exemplary scaffold, strategically designed for divergent synthesis. Each functional group presents a distinct opportunity for chemical transformation:
-
The ortho-Nitroaniline Moiety: This is a classic precursor for the synthesis of benzimidazoles, a heterocyclic motif found in numerous FDA-approved drugs due to its ability to act as a privileged structure in medicinal chemistry.[1][2][3] The synthetic route involves the reduction of the nitro group to an amine, creating an in situ ortho-phenylenediamine derivative that readily undergoes cyclization.[4][5][6]
-
The C4-Bromine Atom: The bromine substituent serves as a powerful handle for modern cross-coupling reactions.[7][8] Palladium-catalyzed methods, such as Suzuki, Heck, and Sonogashira couplings, allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.[7][9]
-
The C5-Isobutoxy Group: This alkyl ether modulates the molecule's physicochemical properties, particularly its lipophilicity (LogP). This is a critical parameter in drug design, influencing solubility, membrane permeability, and metabolic stability. Its presence allows for the creation of derivatives with tailored pharmacokinetic profiles.
This guide provides detailed, field-tested protocols to exploit these functionalities, enabling the systematic development of novel and diverse molecular architectures.
Table 1: Physicochemical Properties of Starting Material
| Property | Value | Source/Notes |
| IUPAC Name | 4-Bromo-5-isobutoxy-2-nitroaniline | - |
| CAS Number | 1255574-43-6 | [10] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ | Calculated |
| Molecular Weight | 290.13 g/mol | Calculated |
| Appearance | Expected to be a yellow/orange solid | Based on related nitroaniline compounds.[11] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) | Inferred from structure |
Core Synthetic Pathway I: Reductive Cyclization for Benzimidazole Scaffolds
This pathway transforms the ortho-nitroaniline core into the high-value benzimidazole ring system in a one-pot, two-step sequence. The first step is the reduction of the nitro group to generate a 4-bromo-5-isobutoxy-benzene-1,2-diamine intermediate. This highly reactive diamine is not isolated but is immediately condensed with an aldehyde to form the final benzimidazole product.
Causality Behind Experimental Choices:
-
Reduction: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is chosen for its efficiency, clean conversion, and ease of catalyst removal (filtration). It is a well-established method for nitro group reduction that avoids the use of harsh, stoichiometric metal reductants.[12]
-
Cyclization: The condensation with an aldehyde, a variant of the Phillips benzimidazole synthesis, is a robust and high-yielding method for forming the imidazole ring.[1][2] The reaction proceeds via a dehydrogenative coupling mechanism.[1] Using a photocatalyst like Rose Bengal under aerobic conditions with an LED light source presents a modern, green alternative to traditional oxidants.[13]
Workflow Diagram: Benzimidazole Synthesis
Caption: One-pot synthesis of benzimidazoles via reduction and subsequent cyclization.
Detailed Experimental Protocol: Synthesis of 6-Bromo-5-isobutoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 equiv, 290 mg, 1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (0.1 equiv, 106 mg, 0.1 mmol Pd)
-
Ethanol (20 mL)
-
4-Methoxybenzaldehyde (1.1 equiv, 150 mg, 1.1 mmol)
-
Rose Bengal (2 mol%, 20 mg, 0.02 mmol)
-
Acetonitrile (10 mL)
-
Hydrogen (H₂) balloon
-
11W LED bulb
Procedure:
-
Reduction: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 4-Bromo-5-isobutoxy-2-nitroaniline and 10% Pd/C.
-
Add ethanol (20 mL) and seal the flask with a septum.
-
Purge the flask with N₂ gas for 5 minutes, then introduce H₂ gas via a balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The intermediate diamine is UV-active but will be more polar than the starting material.
-
Once the reduction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Cyclization: Transfer the filtrate to a new 100 mL round-bottom flask. Add 4-methoxybenzaldehyde, Rose Bengal, and acetonitrile (10 mL).[13]
-
Place the flask open to the air, position it approximately 5-10 cm from an 11W LED bulb, and stir at room temperature.
-
Monitor the reaction by TLC until the intermediate diamine is consumed (typically 6-12 hours).
-
Work-up & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure benzimidazole product.
Table 2: Representative Data for Synthesized Benzimidazoles
| R-Group (from R-CHO) | Product Name | Yield (%) | Purity (HPLC) | ¹H NMR (δ, ppm, CDCl₃) | MS (ESI+) m/z |
| 4-Methoxyphenyl | 6-Bromo-5-isobutoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 85% | >98% | 10.1 (s, 1H), 8.05 (d, 2H), 7.5 (s, 1H), 7.2 (s, 1H), 7.0 (d, 2H), 3.9 (t, 2H), 3.85 (s, 3H), 2.1 (m, 1H), 1.0 (d, 6H) | 389.08 [M+H]⁺ |
| Phenyl | 6-Bromo-5-isobutoxy-2-phenyl-1H-benzo[d]imidazole | 88% | >99% | 10.2 (s, 1H), 8.1 (d, 2H), 7.6-7.4 (m, 4H), 7.2 (s, 1H), 3.9 (t, 2H), 2.1 (m, 1H), 1.0 (d, 6H) | 359.07 [M+H]⁺ |
| 2-Thiophenyl | 6-Bromo-5-isobutoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 82% | >98% | 10.0 (s, 1H), 7.7 (d, 1H), 7.5 (s, 1H), 7.4 (d, 1H), 7.2 (s, 1H), 7.1 (t, 1H), 3.9 (t, 2H), 2.1 (m, 1H), 1.0 (d, 6H) | 365.03 [M+H]⁺ |
Core Synthetic Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This pathway utilizes the C4-bromo substituent as a synthetic handle for creating a new C-C bond. The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions in modern organic synthesis for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of Pd(PPh₃)₄ (a robust, general-purpose Pd(0) catalyst) and an aqueous base (Na₂CO₃) is selected. This classic system is effective for a wide range of aryl bromides and boronic acids.
-
Solvent System: A biphasic solvent system of Toluene and Water is used. The organic phase dissolves the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step of the catalytic cycle.
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling workflow for C-C bond formation.
Detailed Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-5-isobutoxy-2-nitroaniline
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline (1.0 equiv, 290 mg, 1.0 mmol)
-
4-Fluorophenylboronic acid (1.2 equiv, 168 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 mL, 4.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a 50 mL Schlenk flask equipped with a stir bar and condenser, add 4-Bromo-5-isobutoxy-2-nitroaniline, 4-fluorophenylboronic acid, and Pd(PPh₃)₄.
-
Seal the flask and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Add toluene (10 mL) followed by the 2.0 M aqueous Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up & Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure biaryl product.
Table 3: Representative Data for Suzuki Coupling Products
| Aryl Boronic Acid | Product Name | Yield (%) | Purity (HPLC) | ¹H NMR (δ, ppm, CDCl₃) | MS (ESI+) m/z |
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-5-isobutoxy-2-nitroaniline | 91% | >99% | 8.1 (s, 1H), 7.5 (t, 2H), 7.1 (t, 2H), 6.8 (s, 1H), 6.0 (br s, 2H), 3.8 (t, 2H), 2.1 (m, 1H), 1.0 (d, 6H) | 305.12 [M+H]⁺ |
| Phenylboronic acid | 4-Phenyl-5-isobutoxy-2-nitroaniline | 94% | >99% | 8.1 (s, 1H), 7.6-7.4 (m, 5H), 6.8 (s, 1H), 6.0 (br s, 2H), 3.8 (t, 2H), 2.1 (m, 1H), 1.0 (d, 6H) | 287.13 [M+H]⁺ |
| 3-Pyridylboronic acid | 5-Isobutoxy-2-nitro-4-(pyridin-3-yl)aniline | 85% | >97% | 8.8 (s, 1H), 8.6 (d, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.4 (dd, 1H), 6.8 (s, 1H), 6.1 (br s, 2H), 3.8 (t, 2H), 2.1 (m, 1H), 1.0 (d, 6H) | 288.13 [M+H]⁺ |
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Bromo-2-nitroaniline and its derivatives are classified as hazardous. They are harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[14][15] Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid creating dust.
-
Boronic Acids: Can be irritants. Handle with care.
-
Solvents: Toluene, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline is a potent and versatile starting material for the synthesis of diverse and novel compounds. The protocols detailed herein for the construction of benzimidazoles and biaryl systems provide reliable and efficient pathways to generate compound libraries for screening in drug discovery and materials science. The orthogonal reactivity of the key functional groups allows for a modular and strategic approach to molecular design, making this scaffold a valuable asset for any research program focused on the development of new chemical entities.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC - NIH. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ResearchGate. [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. [Link]
-
Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-Nitroaniline. Wikipedia. [Link]
-
2-Nitroaniline. PubChem. [Link]
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- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 10. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
- 11. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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- 15. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (C₁₀H₁₃BrN₂O₃, MW: 289.13 g/mol ). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to address the common challenges encountered during this process. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible synthetic strategy.
Section 1: Synthetic Strategy & Core Challenges
The synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline is a nuanced process where success hinges on precise control over regioselectivity and the strategic sequence of functional group introductions. The molecule's substitution pattern, with four different groups on the aniline ring, necessitates a carefully planned multi-step approach to avoid the formation of undesired isomers and side products.
A logical and effective synthetic pathway begins with a precursor that allows for controlled, sequential functionalization. The proposed route, which forms the basis of this guide, involves the protection of an activating group, followed by sequential electrophilic aromatic substitution and etherification, and concluding with deprotection.
Caption: Proposed multi-step synthesis workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.
Section 2: Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 2.1: Isobutoxylation & Amine Protection
Q1: My Williamson ether synthesis to form 3-isobutoxyaniline from 3-aminophenol is low-yielding. What are the critical parameters?
A1: Low yield in this step typically points to one of three issues: incomplete deprotonation of the phenol, side reactions of the alkyl halide, or suboptimal reaction conditions.
-
Causality (Deprotonation): The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a phenoxide ion. The phenolic proton of 3-aminophenol is significantly more acidic than the amine protons, but a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide. Weak bases like K₂CO₃ may not be sufficient.
-
Troubleshooting Steps:
-
Choice of Base: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete and irreversible deprotonation of the hydroxyl group.
-
Solvent: Use a polar aprotic solvent like DMF or THF. These solvents effectively solvate the cation of the base but do not participate in hydrogen bonding, leaving the phenoxide nucleophile highly reactive.
-
Temperature Control: While heating can increase the reaction rate, it also promotes the E2 elimination of isobutyl bromide to form isobutylene, a major side reaction. Maintain a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC to find the optimal balance.
-
Reagent Purity: Ensure your isobutyl bromide is free from contamination and that the solvent is anhydrous, as water will quench the base.
-
Q2: Why is it necessary to protect the amino group after forming 3-isobutoxyaniline and before bromination?
A2: Protection is a critical step for controlling both reactivity and regioselectivity.
-
Causality (Reactivity & Oxidation): The free amino (-NH₂) group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity can lead to poly-bromination.[1] Furthermore, the amino group is easily oxidized by common brominating and nitrating agents (especially nitric acid), leading to the formation of tarry, intractable side products.[1][2]
-
Mechanism of Control: Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect. The acetyl group is electron-withdrawing via resonance, which tempers the electron-donating ability of the nitrogen lone pair. This makes the ring less reactive and prevents over-substitution. The bulky acetamido group also provides steric hindrance, further influencing the position of substitution. This strategy is a well-established method for controlling electrophilic aromatic substitution on anilines.[1][3]
Part 2.2: Bromination & Nitration Challenges
Q3: I am getting a mixture of isomers during the bromination of 3-isobutoxyacetanilide. How can I improve the regioselectivity for the desired 4-bromo isomer?
A3: Achieving high regioselectivity in this step depends on leveraging the directing effects of the existing substituents. The acetamido and isobutoxy groups are both ortho-, para-directing. The desired product requires bromination at the 4-position, which is para to the acetamido group and ortho to the isobutoxy group.
-
Causality (Directing Effects): The acetamido group is the more powerful directing group in this case. Substitution para to the acetamido group is generally favored electronically and sterically. The position is also activated by the ortho isobutoxy group.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: While elemental bromine can be used, it can be aggressive. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent, particularly for activated rings, which can reduce the formation of side products.
-
Solvent and Temperature: Running the reaction in a solvent like acetic acid or THF at a controlled, lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which is often the less sterically hindered isomer.
-
Monitor Progress: Carefully follow the reaction's progress using TLC. Stop the reaction as soon as the starting material is consumed to prevent potential isomerization or the formation of di-brominated products.
-
Q4: My nitration step is resulting in very low yields and a dark, polymeric residue. What is happening?
A4: This is a classic sign of ring over-activation or oxidation. Even with the acetamido protecting group, the ring is still activated by two ortho-, para-directing groups (acetamido and isobutoxy). The standard nitrating mixture (HNO₃/H₂SO₄) is a very strong oxidizing and electrophilic agent.
-
Causality (Oxidation): The combination of an activated ring and a powerful nitrating agent can lead to oxidative degradation of the aromatic system, resulting in charring.[2]
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be performed at low temperatures, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.[4] Add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.
-
Milder Nitrating Conditions: Consider using a milder nitrating agent. A common alternative is using potassium nitrate (KNO₃) in concentrated sulfuric acid, which can provide a more controlled release of the nitronium ion (NO₂⁺).[4]
-
Order of Addition: Add the substrate (4-bromo-3-isobutoxyacetanilide) dissolved in sulfuric acid to the pre-chilled nitrating mixture, or add the nitrating mixture very slowly to the substrate solution. The latter is often preferred for better temperature management.
-
Part 2.3: Deprotection & Purification
Q5: The final hydrolysis step to remove the acetyl group is incomplete or causing decomposition. What is the best method?
A5: Both acidic and basic hydrolysis can be effective, but the choice depends on the stability of the final product to the conditions. Given the presence of electron-withdrawing nitro and bromo groups, the molecule should be relatively stable.
-
Acidic Hydrolysis: Refluxing the nitroacetanilide in a mixture of aqueous acid (e.g., 10-20% HCl or H₂SO₄) and an alcohol co-solvent (like ethanol to aid solubility) is a standard and effective method.[1][2] If the reaction is sluggish, increasing the acid concentration or reaction time may be necessary.
-
Basic Hydrolysis: Saponification using aqueous NaOH or KOH in an alcohol solvent is also an option. However, be aware that highly substituted anilines can sometimes be resistant.
-
Troubleshooting: If decomposition is observed (e.g., color change, formation of new spots on TLC), it may be due to excessively harsh conditions (too high temperature or acid/base concentration). Try reducing the temperature and extending the reaction time. Monitor by TLC until the starting material is gone, then promptly work up the reaction to avoid degradation of the product.
Q6: How can I effectively purify the final product, 4-Bromo-5-isobutoxy-2-nitroaniline, from residual starting materials and isomers?
A6: A combination of crystallization and column chromatography is typically recommended for achieving high purity.
-
Crystallization: This is the preferred method for bulk purification.[5]
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for nitroanilines.[6]
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.[5]
-
-
Column Chromatography: If crystallization fails to remove a persistent impurity or isomer, silica gel column chromatography is the next step.
-
Solvent System: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexane. The optimal mobile phase can be determined by running TLC plates with different solvent ratios.
-
Visualization: The product is a colored (likely yellow or orange) solid, which simplifies tracking its movement on the column.[7]
-
Caption: A logical troubleshooting workflow for common synthesis issues.
Section 3: Experimental Protocols & Data
The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific laboratory conditions and analytical observations.
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Time (h) |
| 1 | Isobutoxylation | 3-Aminophenol, NaH, Isobutyl bromide | Anhydrous DMF | 60-70 | 4-6 |
| 2 | Protection | 3-Isobutoxyaniline, Acetic Anhydride | Acetic Acid | 25-50 | 1-2 |
| 3 | Bromination | 3-Isobutoxyacetanilide, NBS | Acetic Acid | 25 | 2-4 |
| 4 | Nitration | 4-Bromo-3-isobutoxyacetanilide, KNO₃/H₂SO₄ | H₂SO₄ | -5 to 0 | 1-2 |
| 5 | Deprotection | 4-Bromo-5-isobutoxy-2-nitroacetanilide, HCl | Ethanol/H₂O | Reflux (∼90) | 3-5 |
Protocol 1: Synthesis of 4-Bromo-3-isobutoxyacetanilide (Steps 1-3)
-
Isobutoxylation: To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-aminophenol (1.0 eq) in DMF dropwise. Allow the mixture to stir for 30 minutes at room temperature. Add isobutyl bromide (1.2 eq) and heat the reaction to 65 °C for 5 hours. Cool, quench cautiously with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 3-isobutoxyaniline.
-
Protection: Dissolve the crude 3-isobutoxyaniline in glacial acetic acid. Add acetic anhydride (1.5 eq) and stir the mixture at room temperature for 1 hour. Pour the reaction mixture into ice water with stirring. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-isobutoxyacetanilide.
-
Bromination: Dissolve the 3-isobutoxyacetanilide in glacial acetic acid. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions over 20 minutes. Stir the reaction at room temperature for 3 hours. Pour the mixture into ice water. Filter the precipitate, wash thoroughly with water and a dilute solution of sodium bisulfite to remove any excess bromine, and dry to yield crude 4-bromo-3-isobutoxyacetanilide.
Protocol 2: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Steps 4-5)
-
Nitration: Add concentrated sulfuric acid to a round-bottom flask and cool to -5 °C in an ice-salt bath. Slowly add powdered potassium nitrate (KNO₃, 1.1 eq) while maintaining the low temperature. In a separate flask, dissolve the crude 4-bromo-3-isobutoxyacetanilide (1.0 eq) in a minimum amount of cold concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C. Stir for an additional 1 hour at 0 °C.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow precipitate of 4-bromo-5-isobutoxy-2-nitroacetanilide will form. Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral (pH 6-7), and air dry.
-
Deprotection: Suspend the crude nitroacetanilide in a 1:1 mixture of ethanol and 20% aqueous hydrochloric acid. Heat the mixture to reflux (approx. 90 °C) for 4 hours.[2] Cool the solution to room temperature and neutralize by slowly adding a concentrated ammonium hydroxide or sodium hydroxide solution until basic. The final product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from hot ethanol to obtain pure 4-Bromo-5-isobutoxy-2-nitroaniline. Confirm purity and identity using NMR, FTIR, and melting point analysis.[8]
References
-
Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. Available from: [Link]
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available from: [Link]
-
SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Available from: [Link]
-
4-Bromo-2-nitroaniline | C6H5BrN2O2. PubChem. Available from: [Link]
-
2-Bromo-4-nitroaniline. PMC, National Center for Biotechnology Information. Available from: [Link]
-
16.6: Multistep Synthesis. Chemistry LibreTexts. Available from: [Link]
-
Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC, National Center for Biotechnology Information. Available from: [Link]
-
4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2. PubChem. Available from: [Link]
- Preparation method of bromoaniline. Google Patents.
-
4-Bromo-5-isobutoxy-2-nitroaniline. Crysdot LLC. Available from: [Link]
-
2-Bromo-4-nitroaniline. ResearchGate. Available from: [Link]
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available from: [Link]
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- 7. Page loading... [guidechem.com]
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Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific multi-substituted aniline synthesis. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, helping you diagnose issues and rationally design improvements to achieve higher yields and purity.
The synthesis of a molecule like 4-Bromo-5-isobutoxy-2-nitroaniline presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity on a highly activated and sterically hindered ring. The interplay between the electron-donating amino and isobutoxy groups and the electron-withdrawing nitro group dictates the outcome. This guide will break down the common pitfalls and provide robust solutions grounded in chemical principles.
Section 1: Synthetic Strategies & Mechanistic Considerations
The successful synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline hinges on the careful orchestration of bromination and nitration reactions. The order of these steps is critical. Given the strong activating and ortho, para-directing nature of the amine and isobutoxy groups, a multi-step approach involving a protecting group is often superior to direct functionalization of a simpler precursor.[1]
A highly plausible and controllable route begins with 3-isobutoxyaniline, protecting the highly reactive amino group as an acetanilide before sequential bromination and nitration.
-
Step 1: Protection (Acetylation): The amino group of the starting material is protected, typically as an acetanilide. This serves two crucial functions: it moderates the high reactivity of the aniline, preventing side reactions like oxidation and poly-substitution, and its steric bulk favors substitution at the para position.[1][2]
-
Step 2: Bromination: The acetanilide is brominated. The acetamido group directs the incoming bromine electrophile to its para position, yielding 4-bromo-3-isobutoxyacetanilide with high regioselectivity.
-
Step 3: Nitration: The nitration step is now directed by three existing groups. The acetamido group directs ortho to itself, the isobutoxy group also directs ortho, and the bromo group directs ortho and para. The position ortho to the powerful acetamido group and ortho to the isobutoxy group is the most electronically activated and sterically accessible, leading to the desired 4-Bromo-5-isobutoxy-2-nitroacetanilide.
-
Step 4: Deprotection (Hydrolysis): The final step is the acid-catalyzed hydrolysis of the acetamido group to reveal the primary amine, yielding the target product.[3]
Caption: A controlled, multi-step synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Consistently Low Overall Yield
-
Q: My final yield is well below expectations (<50%). What are the most likely causes and how can I fix them?
A: Low yield is a common problem that can arise from several stages of the process. Let's break down the potential culprits:
-
Incomplete Reactions: Each of the four steps must proceed to completion.
-
Cause: Insufficient reaction time or non-optimal temperature. Nitration, in particular, is highly sensitive to temperature.[4] Low temperatures can slow the reaction rate, while excessively high temperatures can lead to degradation and side products.
-
Solution: Monitor each step using Thin Layer Chromatography (TLC) until the starting material is fully consumed. For the nitration step, maintain strict temperature control, typically between 0-10°C, using an ice-salt bath. For bromination and hydrolysis, gentle heating may be required; ensure the temperature is stable and uniform.
-
-
Side Reactions: The formation of unwanted byproducts is a primary cause of yield loss.
-
Cause: Over-nitration (dinitration) or polybromination can occur if the reaction conditions are too harsh or if the amine group is not adequately protected.[4] The highly activated aromatic ring is susceptible to multiple substitutions.
-
Solution: Ensure the amine is fully protected before proceeding to bromination and nitration. Use the correct stoichiometry of your nitrating and brominating agents; avoid large excesses. The slow, dropwise addition of the electrophilic reagent while maintaining a low temperature is critical for minimizing side reactions.[1]
-
-
Losses During Workup & Purification: Significant product can be lost during extraction, filtration, and crystallization.
-
Cause: The product may have partial solubility in the aqueous phase during extraction or in the cold solvent during crystallization. Premature crystallization during a hot filtration step is also a common issue.[5]
-
Solution: During extractions, perform multiple washes with the organic solvent (e.g., 3x with a smaller volume is better than 1x with a large volume). When crystallizing, use the minimum amount of hot solvent necessary to dissolve the product and cool the flask slowly, followed by chilling in an ice bath to maximize precipitation.[5]
-
-
Issue 2: Formation of Isomeric Impurities
-
Q: My NMR/LC-MS analysis shows multiple isomers in my final product. How can I improve regioselectivity?
A: This is a classic regiochemistry problem. The key is to dominate the directing effects of the substituents.
-
Cause: If the protection of the amine is incomplete, the free amino group's powerful ortho, para-directing effect can lead to bromination at undesired positions. Similarly, if the nitration conditions are not carefully controlled, you may get nitration at the less-favored position ortho to the bromine.
-
Solution 1 (Validate Protection): Confirm the completion of the acetylation step via TLC or ¹H NMR before proceeding. The presence of any remaining starting aniline will inevitably lead to isomeric byproducts.
-
Solution 2 (Strict Temperature Control): Selectivity is often temperature-dependent. Electrophilic aromatic substitutions are typically more selective at lower temperatures. For the bromination and especially the nitration steps, maintaining a consistently low temperature (e.g., 0-5°C) is paramount.[6]
-
Solution 3 (Choice of Reagents): For bromination, using N-Bromosuccinimide (NBS) in sulfuric acid can offer a more controlled and selective reaction compared to using liquid bromine.[6]
-
Issue 3: Oily or Discolored Final Product
-
Q: My final product is a dark, oily substance instead of the expected yellow crystalline solid. What went wrong?
A: This indicates significant impurities. The likely culprits are dinitrated byproducts, residual starting materials, or oxidation products.
-
Cause 1 (Dinitration): If the nitration temperature rises above the optimal range (e.g., >15-20°C), dinitration can occur, leading to yellow, often oily, dinitro compounds.[4]
-
Cause 2 (Incomplete Hydrolysis): If the deprotection step is incomplete, the final product will be contaminated with the acetylated intermediate (4-Bromo-5-isobutoxy-2-nitroacetanilide), which can depress the melting point and lead to an oily mixture.
-
Cause 3 (Oxidation): Aniline derivatives can be susceptible to air oxidation, which often forms highly colored impurities. This can happen if the reaction is exposed to air for extended periods, especially at elevated temperatures.
-
Solution (Purification Protocol): A robust purification by crystallization is essential.
-
Decolorization: Dissolve the crude product in a minimum of hot solvent (ethanol or isopropanol are good starting points). Add a small amount (1-2% by weight) of activated charcoal to adsorb colored impurities.
-
Hot Filtration: Keep the solution hot and filter it quickly through a pre-heated funnel containing fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly. This procedure should effectively remove the impurities and yield a pure, crystalline solid.[5]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this synthesis? A: You are working with strong acids, corrosive reagents, and potentially toxic organic compounds. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Conduct all steps in a certified chemical fume hood. The nitration step is highly exothermic; careful control of the addition rate and temperature is essential to prevent a runaway reaction.[4]
-
Q2: How can I best monitor the progress of each reaction step? A: Thin Layer Chromatography (TLC) is the most effective tool. For each step, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation. The disappearance of the starting material spot indicates the reaction is complete.
-
Q3: Is the protection/deprotection sequence strictly necessary? A: While it adds steps, it is highly recommended. Direct bromination and nitration of 3-isobutoxyaniline would be very difficult to control. The unprotected amino group is so activating that it would likely lead to polybromination and oxidation by the nitric acid.[2] The acetylation/hydrolysis sequence provides a reliable method to ensure high regioselectivity and a cleaner product, ultimately leading to a higher overall yield of the desired isomer.[1]
Section 4: Experimental Protocols & Data
Protocol: Optimized Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
This protocol is based on established principles of electrophilic aromatic substitution on substituted anilines.[1]
-
Step 1: Acetylation of 3-Isobutoxyaniline
-
In a flask, dissolve 3-isobutoxyaniline (1 equiv.) in glacial acetic acid.
-
Add acetic anhydride (1.1 equiv.) followed by a solution of sodium acetate (1.2 equiv.) in water.
-
Stir for 30 minutes. Cool the mixture in an ice bath and collect the precipitated 3-isobutoxyacetanilide by filtration. Wash with cold water and dry.
-
-
Step 2: Bromination of 3-Isobutoxyacetanilide
-
Dissolve the dried acetanilide from Step 1 in concentrated sulfuric acid, keeping the temperature below 20°C.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) in small portions, ensuring the temperature does not exceed 10°C.
-
Stir at 0-5°C for 2-3 hours until TLC shows completion.
-
Pour the reaction mixture slowly onto crushed ice. Collect the precipitate, wash with water until the filtrate is neutral, and dry.
-
-
Step 3: Nitration of 4-Bromo-3-isobutoxyacetanilide
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to chilled concentrated sulfuric acid. Keep this mixture cold.
-
Dissolve the bromo-acetanilide from Step 2 in concentrated sulfuric acid and cool to 0°C.
-
Add the cold nitrating mixture dropwise, maintaining the reaction temperature between 0-5°C.
-
Stir for 1-2 hours at this temperature. Monitor by TLC.
-
Carefully pour the mixture onto crushed ice. Filter the resulting precipitate, wash thoroughly with cold water, and dry.
-
-
Step 4: Hydrolysis of 4-Bromo-5-isobutoxy-2-nitroacetanilide
-
Place the nitro-acetanilide from Step 3 in a round-bottom flask with a mixture of concentrated hydrochloric acid and water.
-
Add boiling chips and gently reflux the mixture for 1-2 hours, until TLC indicates the disappearance of the starting material.[3]
-
Cool the mixture and pour it into a beaker of ice water.
-
Neutralize the solution by slowly adding concentrated ammonium hydroxide until it is basic.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-Bromo-5-isobutoxy-2-nitroaniline.
-
Data: Impact of Reaction Parameters on Yield & Purity
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Expected Outcome |
| Nitration Temperature | > 15°C | Low yield, oily product due to dinitration[4] | 0-5°C | High yield, >95% purity of desired isomer |
| Amine Protection | Skipped | Very low yield, multiple isomers, oxidation | Acetylation of amine | High regioselectivity, clean reaction |
| Brominating Agent | Liquid Br₂ | Potential for over-bromination, hazardous | NBS in H₂SO₄ | Controlled, selective monobromination[6] |
| Purification | Direct isolation | Low purity, discolored product | Recrystallization (Ethanol) | High purity (>99%), crystalline solid[5] |
Section 5: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline | Homework.Study.com. Study.com. [Link]
-
4-Bromo-5-isobutoxy-2-nitroaniline - Benzene Compounds - Crysdot LLC. Crysdot LLC. [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal - Research India Publications. Research India Publications. [Link]
- CN102993022A - Preparation method of bromoaniline - Google Patents.
-
4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. PubChem. [Link]
-
4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. PubChem. [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. YouTube. [Link]
Sources
4-Bromo-5-isobutoxy-2-nitroaniline solubility issues and solutions
Welcome to the technical support resource for 4-Bromo-5-isobutoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to ensure the successful integration of 4-Bromo-5-isobutoxy-2-nitroaniline into your experimental workflows.
I. Compound Overview and Inferred Solubility Profile
| Compound | Water Solubility | Solubility in Organic Solvents | Key Structural Features Influencing Solubility |
| 4-Bromo-2-nitroaniline | Sparingly soluble (0.39 g/L at 25°C)[1][2] | Soluble in ethanol, acetone, DMSO, chloroform, and methanol[1][2][3] | Bromine atom increases hydrophobicity. Nitro and amine groups offer some polarity. |
| 2-Nitroaniline | Limited solubility (~1.47 g/L at 30°C)[4] | Very soluble in ethanol, ether, acetone, benzene, and chloroform[4][5] | Lacks the hydrophobic bromine and isobutoxy groups, making it slightly more water-soluble than its brominated counterpart. |
| 4-Nitroaniline | Slightly soluble in water[6][7] | Soluble in ethanol, acetone, and chloroform[6][8] | Isomeric form of 2-nitroaniline with similar solubility characteristics. |
| (Inferred) 4-Bromo-5-isobutoxy-2-nitroaniline | Predicted to be poorly soluble | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and alcohols (e.g., ethanol) | The bulky, nonpolar isobutoxy group is expected to significantly decrease aqueous solubility compared to its analogues.[9][10] |
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions regarding the solubility of 4-Bromo-5-isobutoxy-2-nitroaniline in a practical, question-and-answer format.
Q1: My initial attempt to dissolve 4-Bromo-5-isobutoxy-2-nitroaniline in an aqueous buffer for my cell-based assay failed. What is the recommended first step?
A1: Direct dissolution of 4-Bromo-5-isobutoxy-2-nitroaniline in aqueous solutions is expected to be challenging due to its high lipophilicity. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Causality: The nonpolar aromatic ring, bromine atom, and isobutoxy side chain dominate the molecule's character, making it poorly soluble in polar solvents like water and aqueous buffers. An organic solvent is necessary to disrupt the crystal lattice energy of the solid compound and solvate the molecule.
Recommended Protocol: Preparing a Concentrated Stock Solution
-
Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds.
-
Stock Concentration: Aim for a high but practical concentration, such as 10 mM or 20 mM. This minimizes the volume of organic solvent added to your final aqueous experimental system.
-
Procedure:
-
Accurately weigh the required amount of 4-Bromo-5-isobutoxy-2-nitroaniline.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex the solution vigorously. Gentle warming (to 37°C) and sonication in a water bath can be used to aid dissolution if particulates are still visible.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: I have a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out," where the compound is no longer soluble as the solvent polarity dramatically increases. Several strategies can mitigate this.
Causality: The aqueous medium cannot maintain the solvation of the lipophilic compound once the concentration of the organic co-solvent (DMSO) drops below a critical level.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Serial Dilution: Instead of a large, single dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, and then add the required volume of the 1 mM stock to your aqueous medium. This gradual change in solvent environment can sometimes prevent precipitation.
-
Vigorous Mixing: Add the DMSO stock dropwise to your aqueous medium while the medium is being vortexed or stirred vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.
-
Use of a Co-solvent: If your experimental system allows, a small percentage of a less polar, water-miscible co-solvent like ethanol can help bridge the polarity gap. You could prepare an intermediate dilution in ethanol before the final aqueous dilution.
-
pH Adjustment: Given the presence of an amine group, the compound's solubility may be pH-dependent. Although the nitro group significantly reduces the basicity of the aniline, protonation of the amine in acidic conditions could slightly increase aqueous solubility. Test the solubility in buffers of varying pH if your experiment can tolerate it.
-
Formulation with Surfactants: For in vitro assays, incorporating a low concentration of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in the final medium can help maintain solubility by forming micelles that encapsulate the drug molecule.
Q3: I am struggling to prepare a sample of 4-Bromo-5-isobutoxy-2-nitroaniline for HPLC analysis. What is the best approach?
A3: Proper sample preparation is critical for accurate and reproducible HPLC analysis, especially for poorly soluble compounds, as undissolved particulates can damage the column and lead to inaccurate quantification.[11][12]
Causality: The mobile phase of a reversed-phase HPLC system is often a mixture of water/buffer and an organic solvent (like acetonitrile or methanol). If the sample is not fully dissolved in a solvent compatible with the mobile phase, it can precipitate upon injection.
Protocol for HPLC Sample Preparation:
-
Initial Dissolution: Dissolve the sample in a strong organic solvent in which it is freely soluble, such as 100% acetonitrile or methanol. This will serve as your stock solution.
-
Dilution: Dilute the stock solution to the desired concentration for analysis using the initial mobile phase composition of your HPLC gradient. For example, if your gradient starts with 80% water and 20% acetonitrile, prepare your final sample dilution in this solvent mixture.
-
Filtration: It is mandatory to filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.[12] This removes any micro-particulates that could clog the HPLC column or tubing. Choose a filter material that is compatible with your solvent (e.g., PTFE for a wide range of organic solvents).
-
Check for Precipitation: After filtration, visually inspect the sample for any signs of cloudiness or precipitation. If observed, you may need to increase the proportion of the organic solvent in your diluent.
Caption: HPLC sample preparation workflow.
Q4: Are there more advanced methods to improve the solubility of 4-Bromo-5-isobutoxy-2-nitroaniline for formulation development?
A4: Yes, for more advanced applications like in vivo studies or formulation development, several techniques can be employed to significantly enhance the solubility and bioavailability of poorly soluble compounds.
Advanced Solubility Enhancement Techniques:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[13] Amorphous solid dispersions, often created with polymers like PVP or HPMC, can prevent the drug from crystallizing, thereby increasing its dissolution rate and apparent solubility.
-
Nanosuspensions: By reducing the particle size of the compound to the nanometer range, the surface area-to-volume ratio is dramatically increased.[2] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the hydrophobic drug molecule. The outer surface of the cyclodextrin is hydrophilic, which enhances the solubility of the drug-cyclodextrin complex in water.
-
Co-crystallization: This technique involves forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former. Co-crystals can have significantly different (and often improved) physicochemical properties, including solubility, compared to the API alone.[14]
III. References
-
4-Nitroaniline - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]
-
2-Nitroaniline - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]
-
4-Nitroaniline Properties & Applications: A Manufacturer's Insight. (2026, January 6). Retrieved January 15, 2026, from [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
How To Predict Solubility Of Organic Compounds? (2025, February 12). YouTube. Retrieved January 15, 2026, from [Link]
-
Solubility of organic compounds. (n.d.). Khan Academy. Retrieved January 15, 2026, from [Link]
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020, December 24). Organic Process Research & Development. Retrieved January 15, 2026, from [Link]
-
Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. (n.d.). Journal of Chemical Information and Modeling. Retrieved January 15, 2026, from [Link]
-
2-Nitroaniline | C6H6N2O2. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]
-
2-nitroaniline. (n.d.). Retrieved January 15, 2026, from [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Drugs: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Key Considerations For Sample Preparation in HPLC. (2025, April 15). alwsci. Retrieved January 15, 2026, from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 15, 2026, from [Link]
-
IMPROVING SAMPLE PREPARATION IN HPLC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Separation of 3-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]
-
Separation of ortho-, nitro- para Nitroaniline. (n.d.). Retrieved January 15, 2026, from [Link]
-
Isobutyl Definition. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]
-
24.6: Nitro Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Everything You Need to Know About HPLC Sample Preparation. (2024, August 20). Retrieved January 15, 2026, from [Link]
-
Experiment 4:: TLC and HPLC of Nitroanilines. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved January 15, 2026, from [Link]
-
Aromatic Nitro Compounds. (n.d.). MST.edu. Retrieved January 15, 2026, from [Link]
-
Nitrocompounds, Aromatic: Physical & Chemical Properties. (2011, August 18). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 15, 2026, from [Link]
-
4-Bromo-2-nitroaniline | CAS#:875-51-4. (2025, August 26). Chemsrc. Retrieved January 15, 2026, from [Link]
-
Bromine contamination and risk management in terrestrial and aquatic ecosystems. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 15, 2026, from [Link]
-
Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bromine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Bromine. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PubMed Central. Retrieved January 15, 2026, from [Link]
Sources
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common side reactions with 4-Bromo-5-isobutoxy-2-nitroaniline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-5-isobutoxy-2-nitroaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
I. Introduction to the Reactivity of 4-Bromo-5-isobutoxy-2-nitroaniline
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine with a unique combination of functional groups that dictate its reactivity. The interplay between the electron-donating amino and isobutoxy groups and the electron-withdrawing nitro and bromo groups creates a nuanced reactivity profile. Understanding these electronic effects is crucial for predicting potential side reactions and optimizing experimental outcomes.
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the presence of the bulky isobutoxy group and the deactivating nitro group can sterically hinder and electronically disfavor certain substitutions. The nitro group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic attack and directing incoming groups to the meta position relative to itself. The bromine atom is a deactivating but ortho, para-directing halogen.
This guide will address common issues arising from this complex reactivity, including unexpected byproducts, low yields, and purification difficulties.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
A. Reactions Involving the Nitro Group
Question: I am trying to reduce the nitro group of 4-Bromo-5-isobutoxy-2-nitroaniline to an amine, but I am observing a mixture of products and incomplete conversion. What could be the cause?
Answer:
The reduction of sterically hindered nitroanilines can be challenging. Several factors could be contributing to the issues you are observing:
-
Incomplete Reduction: The isobutoxy group ortho to the nitro group can sterically hinder the approach of the reducing agent to the nitro group. This can lead to incomplete reduction and the formation of intermediate products like nitroso or hydroxylamine derivatives.
-
Catalyst Poisoning: The starting material or impurities can sometimes poison the catalyst (e.g., Pd/C, PtO2) used in catalytic hydrogenation, leading to decreased activity and incomplete reaction.
-
Side Reactions of the Amino Group: The existing amino group can sometimes interfere with the reduction process, especially if the reaction conditions are not carefully controlled.
Troubleshooting Protocol:
-
Choice of Reducing Agent: If catalytic hydrogenation is proving ineffective, consider alternative reducing agents that are less sensitive to steric hindrance. Metal/acid combinations like Sn/HCl or Fe/HCl are often effective for reducing nitro groups in hindered environments. Sodium borohydride in the presence of a catalyst like copper ferrite nanoparticles has also been shown to be effective for the reduction of nitroanilines.[1][2][3]
-
Reaction Conditions: For catalytic hydrogenation, ensure the catalyst is fresh and of high quality. Increase the catalyst loading or the hydrogen pressure to drive the reaction to completion.
-
Purification of Starting Material: Ensure your starting 4-Bromo-5-isobutoxy-2-nitroaniline is of high purity to avoid catalyst poisoning. Recrystallization or column chromatography may be necessary.
| Reducing Agent | Potential Advantages | Potential Disadvantages |
| Catalytic Hydrogenation (H2, Pd/C) | Clean reaction, easy product isolation. | Susceptible to steric hindrance and catalyst poisoning. |
| Metal/Acid (Sn/HCl, Fe/HCl) | Effective for hindered nitro groups. | Harsh acidic conditions, workup can be tedious. |
| Sodium Borohydride (with catalyst) | Milder conditions. | May require specific catalyst preparation. |
B. Reactions Involving the Isobutoxy Group
Question: I am running a reaction under strong acidic conditions and suspect I am losing the isobutoxy group. Is this a common side reaction?
Answer:
Yes, the cleavage of aryl ethers, including isobutoxy ethers, is a known side reaction under strong acidic conditions, particularly with Lewis acids or strong protic acids like HBr or HI.[4][5][6][7][8][9][10] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide or other nucleophile on the isobutyl group.
Troubleshooting Protocol:
-
Avoid Strong Acids: Whenever possible, choose reaction conditions that do not involve strong, hot acids.
-
Alternative Catalysts: If an acid catalyst is required, consider using a milder Lewis acid or a solid-supported acid catalyst that may offer greater selectivity.
-
Protecting Groups: If the reaction chemistry allows, you might consider if another protecting group strategy for the hydroxyl functionality would be more robust to your intended reaction conditions.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to detect the formation of the corresponding phenol byproduct.
Caption: Potential Sandmeyer reaction on the title compound.
IV. Experimental Protocols
Protocol 1: General Procedure for the Reduction of the Nitro Group with Sn/HCl
-
To a stirred solution of 4-Bromo-5-isobutoxy-2-nitroaniline in ethanol, add a stoichiometric excess of tin(II) chloride dihydrate (SnCl2·2H2O).
-
Slowly add concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the pH is basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
Filo. (2025, September 14). The image shows the Sandmeyer reaction. It depicts the conversion of anil... Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ChemistryOpen. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... Retrieved from [Link]
-
PubMed. (2015, July 14). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
PMC. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Iron-Catalyzed Selective Reduction of Nitroarenes to Anilines Using Organosilanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. Retrieved from [Link]
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Retrieved from [Link]
-
ResearchGate. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]
-
ScienceDirect. (2022, May 2). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of benzimidazoles from o‐nitroaniline and alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). THE CLEAVAGE OF ETHERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Brainly.com. (2023, August 4). a. Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. b. Write the aldol condensation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Retrieved from [Link]
-
Future Medicinal Chemistry. (2025, June 30). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Retrieved from [Link]
-
Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Ethers to Alkyl Halides: Acidic Cleavage. Retrieved from [Link]
-
OpenStax. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
A1Suppliers.com. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%, 25 grams. Retrieved from [Link]
-
LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubMed Central. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
MDPI. (n.d.). 3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol. Retrieved from [Link]
Sources
- 1. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jove.com [jove.com]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of a reliable synthetic pathway, troubleshooting advice for common experimental challenges, and detailed protocols to ensure a successful synthesis. Our approach is built on established principles of organic chemistry to provide a robust and reproducible methodology.
Overview of the Recommended Synthetic Pathway
The synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline is a multi-step process requiring careful control of regioselectivity. The directing effects of the substituents on the aromatic ring are paramount. The amino group is a powerful ortho-, para-director, as is the isobutoxy group. Conversely, the nitro group is a strong deactivating meta-director. A logical synthetic sequence is crucial to install the functional groups in the correct positions.
The proposed pathway begins with 3-chloroaniline, leveraging a protection-nitration-etherification-bromination-deprotection sequence. This strategy provides excellent control over the introduction of each functional group.
Caption: Proposed synthetic workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.
Troubleshooting Guide & Core Synthesis FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Focus Area: Step 2 - Nitration of 3-Chloroacetanilide
Q1: My nitration reaction resulted in a low yield and a significant amount of a meta-substituted byproduct. What went wrong?
A1: This is a classic regioselectivity issue. The acetamido group (-NHAc) is a strong ortho-, para-director, while the chlorine atom is a weak ortho-, para-director. The desired product, 5-Chloro-2-nitroacetanilide, results from nitration at the position ortho to the acetamido group and meta to the chlorine. However, nitration can also occur para to the acetamido group.
-
Causality: The primary cause of poor regioselectivity is often the reaction temperature. Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, the selectivity decreases, leading to a mixture of isomers.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between -5 to 0 °C throughout the addition of the nitrating mixture. Use an ice-salt or dry ice/acetone bath for better control.[1]
-
Slow Addition: Add the pre-chilled nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise to the solution of 3-chloroacetanilide in concentrated H₂SO₄. A slow, controlled addition prevents localized temperature spikes.
-
Efficient Stirring: Ensure vigorous stirring to promote efficient heat dissipation and homogenous mixing of reagents.
-
Q2: I observed the formation of dark, tarry substances in my nitration flask. Is this normal?
A2: No, the formation of tarry materials indicates oxidative side reactions. The aniline functional group, even when protected as an acetanilide, can be susceptible to oxidation by the strong nitric acid/sulfuric acid mixture.[2]
-
Causality: Overly harsh reaction conditions, such as excessively high temperatures or a high concentration of nitric acid, can lead to the oxidation of the aromatic ring or the acetamido group.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess increases the risk of oxidation.
-
Maintain Low Temperature: As mentioned in A1, low temperatures are critical not only for selectivity but also for minimizing oxidative degradation.
-
Alternative Nitrating Agents: If the issue persists, consider milder nitrating agents. A mixture of nitric acid and acetic anhydride can be effective for nitrating activated rings under less acidic conditions.[1]
-
Focus Area: Step 4 - Etherification (Nucleophilic Aromatic Substitution)
Q3: The conversion of 5-Chloro-2-nitroaniline to 5-Isobutoxy-2-nitroaniline is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?
A3: This step is a Nucleophilic Aromatic Substitution (SNAr) reaction. The chloro substituent is activated by the strongly electron-withdrawing nitro group at the ortho position, making it susceptible to displacement by the isobutoxide nucleophile. Incomplete conversion typically points to issues with the nucleophile generation or reaction conditions.
-
Causality & Troubleshooting:
-
Inefficient Deprotonation: The isobutoxide must be generated in situ from isobutanol using a strong base. Sodium hydride (NaH) is ideal. Ensure the NaH is fresh and not passivated. It should be washed with dry hexanes before use to remove the protective mineral oil. The reaction between NaH and isobutanol should be allowed to proceed (indicated by hydrogen gas evolution ceasing) before adding the 5-chloro-2-nitroaniline.
-
Presence of Water: The reaction is highly sensitive to moisture, which will quench the isobutoxide nucleophile and the NaH. Use anhydrous isobutanol and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential.
-
Temperature: While SNAr reactions are often facile, some thermal energy may be required. If the reaction is sluggish at room temperature, gently heating to 60-80 °C can significantly increase the rate.[3]
-
Solvent Choice: Using isobutanol as both the reagent and solvent is a viable "green" option. However, for difficult substitutions, a polar aprotic solvent like DMF or DMSO can accelerate the reaction rate.[4]
-
Focus Area: Step 5 - Bromination
Q4: My bromination of 5-Isobutoxy-2-nitroaniline is producing multiple products on my TLC analysis. How can I improve the selectivity?
A4: The goal is to introduce a single bromine atom at the C-4 position. The directing groups on the ring are the -NH₂ (strongly activating, o,p-directing), -O-iBu (strongly activating, o,p-directing), and -NO₂ (strongly deactivating, m-directing). The desired C-4 position is para to the amino group and ortho to the isobutoxy group.
-
Causality: The high activation of the ring by two powerful electron-donating groups makes it susceptible to over-bromination (di-bromination). The choice of brominating agent and conditions is critical.
-
Troubleshooting Steps:
-
Use a Milder Brominating Agent: Elemental bromine (Br₂) can be too reactive. N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination of highly activated rings.[5]
-
Control Stoichiometry: Use precisely 1.0 equivalent of NBS. An excess will lead to polybromination.
-
Solvent and Catalyst: Running the reaction in a solvent like glacial acetic acid or dichloromethane at room temperature often provides good selectivity.[5] Acetic acid can help to moderate the reactivity.
-
Temperature: Perform the reaction at room temperature or slightly below to avoid side reactions.
-
Caption: Troubleshooting decision tree for key reaction steps.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale initially to optimize conditions before scaling up.
Protocol 3.1: Synthesis of 5-Chloro-2-nitroaniline (Steps 1-3)
-
Protection: In a round-bottom flask, dissolve 3-chloroaniline (1 eq.) in glacial acetic acid. Add acetic anhydride (1.1 eq.) dropwise while stirring. Heat the mixture to 50°C for 30 minutes. Cool the reaction mixture and pour it into ice water. Filter the resulting white precipitate (3-chloroacetanilide), wash with cold water, and dry thoroughly.
-
Nitration: To a flask containing concentrated sulfuric acid, cooled to 0°C, add the dried 3-chloroacetanilide (1 eq.) in portions, ensuring the temperature does not exceed 10°C. In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath. Add this nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between -5 and 0°C.[1] Stir for an additional 1-2 hours at this temperature. Carefully pour the reaction mixture onto crushed ice. Filter the yellow precipitate (5-chloro-2-nitroacetanilide), wash with copious amounts of cold water until the washings are neutral, and dry.
-
Hydrolysis: Suspend the dried 5-chloro-2-nitroacetanilide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material. Cool the mixture and neutralize it carefully with a concentrated sodium hydroxide or ammonium hydroxide solution until basic. The product, 5-chloro-2-nitroaniline, will precipitate. Filter the solid, wash with water, and dry.[6]
Protocol 3.2: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline (Steps 4-5)
-
Etherification (SNAr): To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous isobutanol. Add sodium hydride (1.5 eq., 60% dispersion in mineral oil, washed with dry hexanes) portion-wise at 0°C. Allow the mixture to stir at room temperature until hydrogen evolution ceases. Add 5-chloro-2-nitroaniline (1 eq.) and heat the reaction mixture to 80°C. Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench the excess NaH by slow addition of water. Remove the isobutanol under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 5-isobutoxy-2-nitroaniline. Purify by column chromatography if necessary.
-
Bromination: Dissolve the purified 5-isobutoxy-2-nitroaniline (1 eq.) in glacial acetic acid. Add N-Bromosuccinimide (NBS) (1.0 eq.) in one portion.[5] Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Once the starting material is consumed, pour the reaction mixture into water. Filter the resulting precipitate, which is the crude final product. Wash thoroughly with water, followed by a cold, dilute sodium thiosulfate solution to remove any residual bromine, and then again with water. The crude product can be purified by recrystallization from ethanol or by flash column chromatography.
Data Summary Table
The following table provides a summary of the key reagents and typical conditions for the synthesis. Yields are representative and may vary.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Protection | 3-Chloroaniline | Acetic Anhydride | Acetic Acid | 50 | 0.5 | >95 |
| 2. Nitration | 3-Chloroacetanilide | HNO₃ / H₂SO₄ | H₂SO₄ | -5 to 0 | 2 | 70-80 |
| 3. Hydrolysis | 5-Chloro-2-nitroacetanilide | HCl / EtOH | Ethanol/Water | Reflux | 2-4 | >90 |
| 4. Etherification | 5-Chloro-2-nitroaniline | NaH, Isobutanol | Isobutanol | 80 | 4-8 | 60-75 |
| 5. Bromination | 5-Isobutoxy-2-nitroaniline | N-Bromosuccinimide | Acetic Acid | 20-25 | 2-4 | 75-85 |
References
-
Grolik, J., Reka, P., & Gorczyca, M. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Khan Academy. (2022). Nitration of Aniline. [Link]
-
Espinoza, L. F., et al. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank. [Link]
- Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline. CN1182104C.
-
Chemistry Stack Exchange. (2019). Nitration of aniline. [Link]
Sources
- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to 4-Bromo-5-isobutoxy-2-nitroaniline
Welcome to the technical support center for 4-Bromo-5-isobutoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing experimental success and ensuring safety. Here, we address common questions and concerns in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for 4-Bromo-5-isobutoxy-2-nitroaniline?
To maintain the integrity of 4-Bromo-5-isobutoxy-2-nitroaniline, it is crucial to store it in a cool, dry, and dark environment.[1][2] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air. Storage under an inert atmosphere, such as argon or nitrogen, is recommended for long-term stability.
How sensitive is this compound to light and moisture?
Nitroaniline derivatives can be sensitive to light and moisture.[3] Prolonged exposure to light can lead to photodegradation, while moisture can cause hydrolysis or other unwanted reactions. It is imperative to store the compound in an opaque or amber-colored vial to protect it from light.[3] As some related compounds are moisture-sensitive, it is best practice to handle 4-Bromo-5-isobutoxy-2-nitroaniline in a controlled-humidity environment, such as a glove box, when possible.
What are the signs of degradation I should look for?
Visual inspection can often provide the first clues of compound degradation. A change in color from its typical yellow to orange crystalline solid appearance, or the development of a noticeable odor, may indicate decomposition.[4][5] For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to check for the presence of impurities.
What are the potential degradation pathways for this compound?
While specific degradation pathways for 4-Bromo-5-isobutoxy-2-nitroaniline are not extensively documented, we can infer potential routes based on its functional groups. The nitro group can be susceptible to reduction, while the amine group can undergo oxidation.[6] The ether linkage (isobutoxy group) could be susceptible to cleavage under acidic conditions. Photodegradation is also a possibility for aromatic nitro compounds.[7]
Troubleshooting Guide
Issue: I've observed a change in the color of my stored 4-Bromo-5-isobutoxy-2-nitroaniline.
A color change is a common indicator of chemical degradation.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed color change.
Quantitative Data Summary
For optimal stability, the following storage conditions are recommended based on data for similar nitroaniline compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the amine group. |
| Light | Protected from light (Amber vial)[3] | Prevents photodegradation. |
| Moisture | Dry, tightly sealed container[2] | Prevents hydrolysis and other moisture-induced reactions. |
Experimental Protocols
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a rapid method to assess the purity of your 4-Bromo-5-isobutoxy-2-nitroaniline sample.
Materials:
-
4-Bromo-5-isobutoxy-2-nitroaniline sample
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
-
Solvent for sample preparation (e.g., Dichloromethane)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the 4-Bromo-5-isobutoxy-2-nitroaniline sample in a suitable solvent like dichloromethane to create a dilute solution.
-
Spotting: Using a capillary tube, spot a small amount of the prepared solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry.
-
Analysis: Visualize the spots under a UV lamp at 254 nm. A pure sample should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.
Interpreting the Results:
Caption: Idealized TLC results for pure and degraded samples.
References
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
West Liberty University. (n.d.). p-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
-
Singh, D., & Sharma, K. K. (2014). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. BioMed research international, 2014, 784586. [Link]
-
BIOFOUNT. (n.d.). 4-Bromo-5-isobutoxy-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
Wu, R., et al. (2019). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 123(46), 10020–10028. [Link]
-
Nishi, N., et al. (2012). Electron transfer reaction dynamics of p-nitroaniline in water from liquid to supercritical conditions. Physical chemistry chemical physics : PCCP, 14(35), 12269–12276. [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
-
Mitchell, R. J., et al. (2024). Interactions of moisture and light drive lichen growth and the response to climate change scenarios: experimental evidence for Lobaria pulmonaria. Annals of botany, mcae072. Advance online publication. [Link]
-
U.S. Food and Drug Administration. (n.d.). Manufacturer and User Facility Device Experience (MAUDE) Database. Retrieved from [Link]
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- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
handling and safety precautions for 4-Bromo-5-isobutoxy-2-nitroaniline
Prepared by the Senior Application Scientist Team
This guide provides comprehensive handling protocols, safety precautions, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6). While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, the safety protocols and hazard information have been expertly compiled and inferred from the well-documented profiles of structurally similar bromo-nitroaniline compounds. This approach ensures a robust and cautious safety framework.
Hazard Identification and Summary
4-Bromo-5-isobutoxy-2-nitroaniline is classified as a hazardous chemical. The primary hazards are associated with the bromo-nitroaniline functional groups, which are known to cause acute toxicity, irritation, and potential organ damage with repeated exposure.[1][2][3]
| Identifier | Value |
| Chemical Name | 4-Bromo-5-isobutoxy-2-nitroaniline |
| CAS Number | 1255574-43-6[4] |
| Molecular Formula | C₁₀H₁₃BrN₂O₃ |
| Signal Word | Warning or Danger (based on analogues)[1] |
| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Hazard Pictograms |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The aromatic nitroaniline structure suggests a potential for dermal absorption, making comprehensive barrier protection essential.[5][6][7]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields (compliant with OSHA 29 CFR 1910.133 or EN166). A face shield is required when there is a splash hazard.[2][5][8] | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for tears or punctures before each use.[5][6] | Prevents direct skin contact, as the substance is harmful upon dermal absorption.[1] |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[8] | Minimizes the risk of skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is required when handling the powder outside of a certified chemical fume hood.[2][5][6] | Protects against the inhalation of harmful dust particles, which can cause respiratory irritation and systemic toxicity.[1][2] |
Safe Handling and Storage Workflow
A systematic workflow is critical for minimizing exposure and maintaining the integrity of the compound. All operations involving the solid chemical should be performed within a certified chemical fume hood.[6][9]
Caption: Standard workflow for safely handling 4-Bromo-5-isobutoxy-2-nitroaniline.
Storage Requirements:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][9]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[2]
-
Sensitivities: The nitroaniline functional group suggests potential sensitivity to light and air.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Troubleshooting Guide
Issue: My compound appears darker (e.g., orange to brown) than expected upon receipt or after storage.
-
Possible Cause: This may indicate degradation. Aromatic nitroanilines can be susceptible to oxidation or polymerization, especially if exposed to light, air, or impurities over time.
-
Solution:
-
Assess Purity: Before use, verify the compound's purity via an appropriate analytical method (e.g., NMR, LC-MS).
-
Review Storage: Ensure the compound has been stored correctly in a cool, dark place, preferably under an inert atmosphere.[3]
-
Purification: If the purity is compromised but the compound is still usable, consider recrystallization from a suitable solvent system to remove colored impurities.
-
Issue: I'm having difficulty dissolving the compound for my reaction.
-
Possible Cause: 4-Bromo-5-isobutoxy-2-nitroaniline, being a moderately large and non-polar molecule, is expected to have poor solubility in water but good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, or acetone. Insufficient solubility could be due to an incorrect solvent choice or the presence of insoluble impurities.
-
Solution:
-
Solvent Selection: Consult literature for similar compounds or perform small-scale solubility tests with a range of solvents (e.g., THF, DMF, DMSO) to find a suitable one for your reaction conditions.
-
Gentle Heating: Gentle warming and sonication can aid dissolution. However, be cautious, as excessive heat can decompose nitro compounds. Monitor for any color change that might indicate degradation.
-
Purity Check: If the material remains insoluble in various common organic solvents, it may contain inorganic salts or polymeric impurities.
-
Issue: My reaction is not proceeding as expected, or I'm seeing multiple unexpected byproducts.
-
Possible Cause: The nitro group (-NO₂) is a strong electron-withdrawing group that can influence the reactivity of the aniline and the aromatic ring. It can also be reduced under certain conditions (e.g., catalytic hydrogenation, some reducing agents). The isobutoxy group is generally stable, but the ether linkage could be cleaved under very strong acidic conditions.
-
Solution:
-
Reagent Compatibility: Double-check the compatibility of all reagents with the nitroaniline functionality. Avoid strongly reducing or acidic conditions unless they are intended parts of the reaction mechanism.
-
Protecting Groups: If the aniline nitrogen is interfering with your desired transformation, consider protecting it (e.g., as an amide or carbamate) before proceeding with subsequent steps.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions caused by atmospheric oxygen or moisture, especially if using organometallic reagents.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary first aid measures in case of exposure?
-
A1: Immediate action is critical. Always show the Safety Data Sheet to the attending medical personnel.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or doctor immediately.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor if you feel unwell or if irritation persists.[1][10] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor immediately.[1] |
Q2: How should I handle a small spill of the solid powder?
-
A2: For a minor spill that you are trained and equipped to handle:
-
Alert Personnel: Inform others in the immediate area.[11]
-
Ensure Safety: Make sure the area is well-ventilated and don the appropriate PPE (gloves, goggles, lab coat, and respirator).[12][13]
-
Containment: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite. Do NOT use combustible materials like paper towels to collect the bulk of the spill.[12]
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[2][13]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[14][15]
-
Q3: What is the correct procedure for a major spill?
-
A3: A major spill is one that is large in quantity, involves a highly toxic material, or occurs in a public area.[12] In this case:
-
Evacuate: Immediately evacuate the affected area and alert others to do the same.[11][13]
-
Isolate: If safe to do so, close the doors to the contaminated area.
-
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or local emergency services (911).[13]
-
Assist: Provide emergency responders with the chemical name and any available SDS.
-
Caption: Decision workflow for handling a chemical spill.
Q4: How do I dispose of waste containing 4-Bromo-5-isobutoxy-2-nitroaniline?
-
A4: This compound must be disposed of as hazardous chemical waste. Due to its bromine content, it should be classified as halogenated organic waste .[16]
-
Segregate Waste: Do not mix halogenated waste with non-halogenated waste.[16]
-
Containment: Collect all contaminated materials (e.g., excess solid, contaminated gloves, weigh paper, cleaning materials) in a designated, properly sealed, and clearly labeled hazardous waste container.[12][16]
-
Labeling: The waste container must be labeled with the full chemical name ("4-Bromo-5-isobutoxy-2-nitroaniline") and the appropriate hazard warnings.[16]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[10]
-
References
-
Alfa Aesar. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-2-nitroaniline. [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-N-butyl-5-ethoxy-2-nitroaniline, min 97%. Retrieved January 15, 2026, from [Link]
-
University of Lethbridge. (2019, March 29). Chemical Release (Spill) Response Guideline. [Link]
-
FIU Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved January 15, 2026, from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved January 15, 2026, from [Link]
-
University of Oklahoma Environmental Health and Safety. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved January 15, 2026, from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ehs.fiu.edu [ehs.fiu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 4-Bromo-5-isobutoxy-2-nitroaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for 4-Bromo-5-isobutoxy-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging intermediate. Here, we address common experimental failures through a combination of in-depth FAQs, targeted troubleshooting guides, and validated laboratory protocols. Our goal is to explain the causality behind reaction outcomes, enabling you to diagnose issues and optimize your synthetic routes effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses fundamental questions about the properties and handling of 4-Bromo-5-isobutoxy-2-nitroaniline, which are critical for successful experimentation.
Q1: What are the key structural features of 4-Bromo-5-isobutoxy-2-nitroaniline that influence its reactivity?
A1: The reactivity of 4-Bromo-5-isobutoxy-2-nitroaniline is governed by the interplay of four key substituents on the benzene ring:
-
Amino Group (-NH₂): A potent electron-donating group (+M effect) that strongly activates the ring towards electrophilic substitution. However, its basicity can lead to complexation with Lewis acid catalysts or protonation in acidic media, which converts it into a deactivating, meta-directing ammonium group.[1][2]
-
Nitro Group (-NO₂): A powerful electron-withdrawing group (-M, -I effects) that deactivates the ring, making it less prone to unwanted electrophilic side reactions but also potentially slowing desired transformations.[3][4]
-
Bromo Group (-Br): An electronegative atom that deactivates the ring through induction (-I effect) but serves as a crucial leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Isobutoxy Group (-OCH₂CH(CH₃)₂): An electron-donating group (+M effect) that also introduces significant steric bulk. This bulk can sterically hinder reactions at the adjacent C5 position and potentially influence the approach of catalysts to the C4-bromo position.
The "push-pull" nature of the electron-donating amino/isobutoxy groups and the electron-withdrawing nitro group creates a unique electronic environment that dictates its reaction profile.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is essential to maintain the integrity of 4-Bromo-5-isobutoxy-2-nitroaniline.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, storage at -20°C (1-2 years) is recommended; for short-term use, -4°C (1-2 weeks) is adequate.[6]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid skin contact and inhalation. Operations involving the dry powder should be conducted in a fume hood or glovebox to minimize exposure.[6]
Q3: What are the typical solubilities of this compound?
A3: While specific data for this exact molecule is sparse, substituted nitroanilines generally exhibit poor solubility in water but are soluble in common organic solvents.[7]
-
Good Solubility: Expect good solubility in solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Dichloromethane (DCM).
-
Moderate to Poor Solubility: Solubility is likely lower in alcohols like ethanol and methanol, and poor in non-polar solvents like hexanes. Solubility in reaction solvents like toluene or dioxane may require heating.
Section 2: Troubleshooting Common Reactions
This section provides a logical, step-by-step approach to diagnosing and solving failed reactions.
Initial Diagnostic Workflow for Failed Reactions
Before diving into specific reaction types, a general diagnostic workflow can quickly identify the root cause of many issues. This process helps determine if the problem is related to reagent integrity, reaction setup, or the reaction chemistry itself.
Caption: General troubleshooting workflow for failed reactions.
2.1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Reactions at the C-Br bond are common synthetic routes. However, their success is highly sensitive to a range of parameters.
Q: My Buchwald-Hartwig amination of 4-Bromo-5-isobutoxy-2-nitroaniline is giving a low yield. What are the common pitfalls?
A: Low yields in Buchwald-Hartwig aminations are frequent and can be traced to several key components of the catalytic cycle.[8]
-
1. Catalyst System (Palladium Precatalyst & Ligand): This is the most critical factor. The electron-rich and sterically hindered nature of your substrate requires a robust catalyst system.
-
Causality: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. Electron-rich, bulky phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos, or BrettPhos) are essential to promote this step and stabilize the active catalytic species.[9][10] Using simpler ligands like PPh₃ is often insufficient.
-
Troubleshooting:
-
Screen a panel of modern biarylphosphine ligands.
-
Use a pre-formed Pd-ligand complex (precatalyst) to ensure the correct Pd:ligand ratio and improve air stability.
-
Ensure the catalyst is not from an old or potentially degraded stock.
-
-
-
2. Base Selection: The base is not merely a spectator; it plays a crucial role in the deprotonation of the amine to generate the active nucleophile.
-
Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required. Weaker bases like K₂CO₃ are often ineffective.[9][11] The base's solubility is also key; if it doesn't dissolve in the reaction solvent, its effectiveness is drastically reduced.
-
Troubleshooting:
-
Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
-
If using NaOtBu, ensure it is fresh and has been handled under inert conditions to prevent decomposition.
-
-
-
3. Inert Atmosphere & Solvent Purity: These reactions are highly sensitive to oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle. Similarly, water can react with strong bases and interfere with the reaction.[9]
-
Troubleshooting:
-
Caption: Key failure points in the Buchwald-Hartwig catalytic cycle.
Q: My Suzuki reaction is sluggish, and I see significant amounts of de-brominated starting material. What's happening?
A: The formation of a de-brominated byproduct (hydrodehalogenation) alongside a sluggish reaction points towards issues with the transmetalation step or competing side reactions.
-
1. Boronic Acid/Ester Quality: The stability of the boronic acid is a common culprit.
-
Causality: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially in the presence of water or acid, or trimerize to form boroxines upon storage. This depletes the active nucleophile required for the transmetalation step.
-
Troubleshooting:
-
Use freshly purchased boronic acid or recrystallize older stock.
-
Consider converting the boronic acid to a more stable trifluoroborate salt (e.g., using KHF₂) or a pinacol ester.
-
-
-
2. Base and Solvent Combination: The choice of base is critical for activating the boronic acid.
-
Causality: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for transmetalation to the palladium center. If the base is too weak or insoluble, this activation is inefficient. The presence of water in the solvent system (e.g., Toluene/H₂O) can sometimes be beneficial by helping to dissolve the inorganic base and facilitate the formation of the ate complex.[3]
-
Troubleshooting:
-
Ensure a sufficient excess of a suitable base is used (typically 2-3 equivalents).
-
Screen different bases. For challenging substrates, Cs₂CO₃ is often more effective.
-
If using an aqueous biphasic system, ensure vigorous stirring to maximize the interface between the organic and aqueous layers.
-
-
-
3. Competing Hydrodehalogenation: This side reaction occurs when the palladium intermediate reacts with a proton source instead of the boronic acid.
-
Causality: This can be exacerbated by a slow transmetalation step. If the palladium-aryl intermediate persists because the boronic acid is not reacting quickly enough, it is more likely to be intercepted by trace water or other proton sources in the reaction mixture, leading to the de-brominated product.
-
Troubleshooting:
-
Improve the rate of transmetalation by addressing points 1 and 2.
-
Ensure the use of a high-purity, dry solvent if an anhydrous protocol is being followed.
-
-
2.2 Reduction of the Nitro Group
Converting the nitro group to an amine is a key transformation. The primary challenge is achieving this selectively without affecting the C-Br bond.
Q: I am trying to reduce the nitro group to an amine, but I am also losing the bromine substituent (dehalogenation). How can I prevent this?
A: Chemoselective reduction of a nitro group in the presence of an aryl bromide requires careful selection of the reducing agent and conditions. Catalytic hydrogenation with Pd/C is often non-selective.[12]
-
1. Reagent Choice for Selective Reduction:
-
Causality: Standard catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is highly effective for nitro group reduction but is also notorious for causing hydrodehalogenation of aryl halides.[12] Raney Nickel can sometimes be a better choice, but it can also lead to dehalogenation.[12]
-
Troubleshooting - Recommended Reagents:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for selectively reducing aromatic nitro groups in the presence of halides. The reaction is typically run in a solvent like ethanol or ethyl acetate, often with added acid (like HCl) at elevated temperatures.[9][12]
-
Iron (Fe) or Zinc (Zn) powder in Acid: Using a metal powder like iron in acetic acid or zinc in ammonium chloride provides a mild and effective reduction that typically preserves the C-Br bond.[12][13]
-
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be used for selective reductions under aqueous conditions.
-
-
-
2. Incomplete Reaction or Sluggishness:
-
Causality: Poor solubility of the starting material in the reaction solvent is a common reason for incomplete or slow reactions. The acidic conditions required for many of these reductions may also be a factor if the substrate is not stable.
-
Troubleshooting:
-
Ensure sufficient stoichiometry of the reducing agent (often a large excess is required).
-
Select a solvent system where the starting material has adequate solubility, even if it requires heating (e.g., ethanol, acetic acid).[9]
-
Monitor the reaction by TLC until all starting material is consumed.
-
-
| Reducing Agent | Typical Conditions | Selectivity (vs. Ar-Br) | Reference(s) |
| H₂ / Pd/C | H₂ (balloon or Parr), MeOH/EtOH | Poor - High risk of dehalogenation | [12] |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Excellent | [9][12] |
| Fe / Acetic Acid | AcOH, 50-80 °C | Good to Excellent | [12][13] |
| Zn / NH₄Cl | EtOH/H₂O, reflux | Good | [14] |
Section 3: Key Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following are generalized procedures that should be optimized for your specific reaction.
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Inert Atmosphere)
This protocol outlines a standard setup for a small-scale test reaction.
-
Preparation: To a flame-dried Schlenk flask, add 4-Bromo-5-isobutoxy-2-nitroaniline (1.0 eq), the desired amine coupling partner (1.2 eq), a suitable palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand if not using a precatalyst (1.1-1.2 eq per Pd).
-
Inerting: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically using a syringe under inert gas.
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: TLC Analysis for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve small samples of your starting material (SM), reaction mixture (RM), and a co-spot (both SM and RM in the same lane) in a volatile solvent (e.g., EtOAc or DCM). Use a capillary tube to spot each sample onto the origin line.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Interpretation:
-
Complete Reaction: The SM spot is absent in the RM lane. A new spot corresponding to the product is visible.
-
Incomplete Reaction: Both SM and product spots are visible in the RM lane.
-
Decomposition: Streaking, multiple new spots, or material remaining at the baseline in the RM lane.
-
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.
- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- BIOFOUNT. (n.d.). 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline.
- PubChem. (n.d.). 4-Bromo-2-nitroaniline.
- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
- Wikipedia. (n.d.).
- PubMed. (2017).
- Benchchem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- Journal of Chemical Technology and Metallurgy. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Benchchem. (2025). physical properties of 4-Bromo-2-nitroaniline.
- Benchchem. (n.d.). 4-Bromo-2-nitroaniline | 875-51-4.
- Quora. (2018).
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. 1255574-43-6|4-Bromo-5-isobutoxy-2-nitroaniline|4-Bromo-5-isobutoxy-2-nitroaniline|-范德生物科技公司 [bio-fount.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: A Guide to the Scalable Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to not only successfully synthesize this compound but also to scale up the process efficiently and safely. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind the recommended procedures.
Introduction: Navigating the Synthesis
4-Bromo-5-isobutoxy-2-nitroaniline is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and materials. Its synthesis, while conceptually straightforward, presents several challenges, especially during scale-up. This guide will walk you through a reliable two-step synthetic route, highlighting potential pitfalls and offering robust solutions.
The proposed synthesis involves two key transformations:
-
Nitration of 4-Bromo-3-isobutoxyaniline: This step introduces the nitro group ortho to the amino group.
-
Williamson Ether Synthesis: This classic reaction is employed to introduce the isobutoxy group onto a precursor molecule. A plausible and efficient route involves the synthesis of a 4-bromo-5-hydroxy-2-nitroaniline intermediate, followed by its alkylation with an isobutyl halide.
This guide will focus on a likely and practical synthetic pathway, breaking down each stage to ensure clarity and reproducibility.
Visualizing the Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: Both steps have their challenges, but the regioselectivity of the nitration in Step 1 is crucial. Ensuring the nitro group is introduced at the correct position (ortho to the amino group and para to the hydroxyl group) is key to obtaining the desired intermediate. In Step 2, achieving complete conversion without side reactions during the Williamson ether synthesis is the primary goal.
Q2: Why is the Williamson ether synthesis the preferred method for introducing the isobutoxy group?
A2: The Williamson ether synthesis is a robust and well-established method for forming ethers from an alkoxide and an alkyl halide.[1] It generally proceeds with good yields and is amenable to a wide range of substrates. For this synthesis, the phenolic hydroxyl group of the intermediate is readily deprotonated to form a nucleophilic phenoxide, which can then react with isobutyl bromide in an SN2 reaction.[1]
Q3: What are the expected challenges when scaling up this synthesis?
A3: Scaling up introduces several challenges. For the nitration step, heat management is critical as nitration reactions are highly exothermic. Inadequate temperature control can lead to side reactions and reduced yields. For the Williamson ether synthesis, efficient mixing becomes crucial to ensure complete reaction and avoid localized high concentrations of base, which could promote side reactions.[2] Purification at a larger scale may also require a shift from column chromatography to crystallization.
Q4: Can I use a different alkylating agent instead of isobutyl bromide?
A4: Yes, other isobutylating agents with a good leaving group (e.g., isobutyl tosylate) can be used. However, isobutyl bromide is often preferred due to its reactivity and cost-effectiveness. The choice of alkylating agent may require optimization of the reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Step 1: Nitration of 4-Bromo-3-aminophenol
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low yield of the desired 4-Bromo-5-hydroxy-2-nitroaniline | - Incomplete reaction. - Formation of multiple isomers. - Over-nitration (dinitration). | - Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure the temperature is carefully controlled, as higher temperatures can lead to side reactions. - Slow addition of nitrating agent: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a low temperature to control the exotherm and improve regioselectivity.[3] - Use of a protecting group: Although more steps are involved, protecting the amino group as an acetamide before nitration can improve the yield and regioselectivity.[4] |
| TSG-002 | Product is difficult to purify from isomers | - Similar polarity of the desired product and byproducts. | - Optimize crystallization solvent: Experiment with different solvent systems for recrystallization to exploit subtle differences in solubility. A mixture of polar and non-polar solvents can be effective. - Consider column chromatography with a modified mobile phase: If crystallization is ineffective, a carefully optimized flash chromatography protocol may be necessary.[3] |
Step 2: Williamson Ether Synthesis
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-003 | Incomplete conversion to the final product | - Insufficient base. - Low reaction temperature. - Poor quality of isobutyl bromide. | - Ensure stoichiometric amount of base: Use at least one equivalent of a suitable base (e.g., potassium carbonate, sodium hydride) to ensure complete deprotonation of the phenol. - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of the SN2 reaction. Monitor for potential side reactions. - Use freshly distilled isobutyl bromide: Impurities in the alkylating agent can interfere with the reaction. |
| TSG-004 | Formation of an alkene byproduct (isobutylene) | - The base is too strong or sterically hindered. - High reaction temperature. | - Use a milder base: A base like potassium carbonate is generally preferred over stronger bases like sodium hydride for this type of reaction to minimize elimination side reactions. - Optimize reaction temperature: Avoid excessive heating, which can favor the E2 elimination pathway.[2] |
| TSG-005 | O-alkylation vs. C-alkylation | - Phenoxide ions are ambident nucleophiles and can undergo alkylation at the oxygen or the carbon atom of the aromatic ring. | - Choice of solvent: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5] |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-5-hydroxy-2-nitroaniline (Hypothetical Protocol)
This protocol is based on established procedures for the nitration of substituted anilines and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-bromo-3-aminophenol in concentrated sulfuric acid at 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-bromo-3-aminophenol, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
-
Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-5-hydroxy-2-nitroaniline, potassium carbonate, and a suitable polar aprotic solvent such as DMF.
-
Addition of Alkylating Agent: Add isobutyl bromide to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Safety Precautions
-
Nitration: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always perform the reaction in a well-ventilated fume hood and behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Alkylating Agents: Isobutyl bromide is a lachrymator and should be handled with care in a fume hood. Many alkylating agents are potential mutagens.[6]
-
General Handling: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Visualization of Troubleshooting Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Bromo-5-isobutoxy-2-nitroaniline
Introduction
For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical intermediates is a cornerstone of reliable and reproducible research. 4-Bromo-5-isobutoxy-2-nitroaniline (CAS No. 1255574-43-6; Molecular Formula: C₁₀H₁₃BrN₂O₃) is an aromatic amine derivative with potential applications as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[1] Its molecular structure, featuring a substituted benzene ring with amino, nitro, bromo, and isobutoxy groups, necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of 4-Bromo-5-isobutoxy-2-nitroaniline. As this specific compound has limited representation in peer-reviewed literature, the protocols and expected data presented herein are expertly extrapolated from established methodologies for closely related structural analogs, such as 4-bromo-2-nitroaniline and other substituted nitroanilines.[2][3][4] This approach mirrors the practical challenges faced in research and development, where scientists must often adapt existing methods for novel compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical principles.
Comprehensive Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather integrates the complementary strengths of several methods. The logical flow from initial identification to final purity assessment ensures that all aspects of the compound's chemical profile are scrutinized.
Caption: Overall workflow for the characterization of 4-Bromo-5-isobutoxy-2-nitroaniline.
Chromatographic Methods: The Gold Standard for Purity Assessment
Chromatography is indispensable for separating the target analyte from impurities, which may include starting materials, by-products, or degradation products. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: For a substituted nitroaniline of this molecular weight (289.13 g/mol ), Reverse-Phase HPLC (RP-HPLC) is the premier technique for purity analysis.[1] The molecule possesses sufficient polarity to be soluble in common organic solvents but is non-polar enough to be retained on a hydrophobic stationary phase (like C18). UV detection is ideal due to the presence of the nitro-aromatic chromophore, which absorbs strongly in the UV-Vis range.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18 provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape by protonating silanols and the analyte's amino group.[3][4] |
| Elution Mode | Isocratic | Gradient: 40% B to 95% B over 15 min | Isocratic is simpler and faster for routine QC. Gradient is superior for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at 254 nm | Diode Array Detector (DAD), 220-400 nm | 254 nm is a common wavelength for aromatic compounds. DAD provides spectral data for peak purity assessment. |
| Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
-
Sample Preparation: Accurately weigh ~10 mg of 4-Bromo-5-isobutoxy-2-nitroaniline and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 acetonitrile:water mixture.
-
System Setup: Equilibrate the HPLC system with the gradient starting conditions (40% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 20 minutes to ensure all late-eluting impurities are observed.
-
Analysis: Integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is a powerful alternative, particularly for identifying volatile or semi-volatile impurities. The technique offers superior separation efficiency and provides definitive mass data for peak identification. Its applicability depends on the thermal stability of 4-Bromo-5-isobutoxy-2-nitroaniline; many nitroanilines can be analyzed by GC if the injector temperature is carefully controlled to prevent on-column degradation.[5]
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Injector Setup: Use a split/splitless injector, typically in split mode (e.g., 50:1) to avoid column overloading. Set the injector temperature to a conservative 250 °C.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm x 0.25 µm, is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer: Use standard electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-450.
-
Analysis: Identify the main peak by its retention time and mass spectrum. The presence of two major molecular ion peaks with a ~1:1 ratio, separated by 2 Da (e.g., m/z 288 and 290), is a definitive indicator of a monobrominated compound.[6][7]
Spectroscopic Methods: Confirming Molecular Structure
Spectroscopy provides the foundational evidence of molecular structure, with each technique offering a unique piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR identifies the unique carbon atoms. For 4-Bromo-5-isobutoxy-2-nitroaniline, the spectrum is expected to show distinct signals for the aromatic protons, the isobutoxy side chain, and the amine protons.
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Expected Splitting |
| Aromatic-H (C3-H) | ~8.0-8.2 | ~115-120 | Singlet. Downfield shift due to ortho nitro group. |
| Aromatic-H (C6-H) | ~6.8-7.0 | ~110-115 | Singlet. Shielded by the amino group. |
| NH₂ | ~5.5-6.5 | - | Broad singlet. Chemical shift is concentration and solvent dependent. |
| -OCH₂- | ~3.8-4.0 | ~75-80 | Doublet (d), J ≈ 6-7 Hz. Coupled to the adjacent CH proton. |
| -CH(CH₃)₂ | ~2.0-2.2 | ~28-32 | Multiplet (m). Coupled to both the CH₂ and CH₃ groups. |
| -CH(CH₃)₂ | ~1.0-1.1 | ~18-22 | Doublet (d), J ≈ 6-7 Hz. Two equivalent methyl groups. |
Note: These are estimated values. Actual shifts may vary.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.
-
Interpretation: Correlate the observed peaks, integrals (for ¹H), and splitting patterns with the expected structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. The energy of absorbed infrared light corresponds to the vibrational frequencies of specific bonds within the molecule.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Data (cm⁻¹) for Analogs[2][8] | Significance |
| N-H Stretch (Amine) | 3350 - 3500 | 3370 - 3480 | Two distinct bands (asymmetric and symmetric) confirm a primary amine (-NH₂). |
| C-H Stretch (Aliphatic) | 2850 - 3000 | N/A | Confirms the isobutoxy alkyl chain. |
| NO₂ Stretch (Nitro) | 1500 - 1580 & 1300 - 1370 | 1506 - 1576 & 1330 - 1350 | Two strong bands (asymmetric and symmetric) are characteristic of the nitro group. |
| C=C Stretch (Aromatic) | 1450 - 1620 | ~1600 | Multiple bands indicating the benzene ring. |
| C-O-C Stretch (Ether) | 1200 - 1270 | ~1250 | Strong band confirming the isobutoxy ether linkage. |
| C-Br Stretch | 500 - 650 | N/A | Typically found in the fingerprint region and can be difficult to assign definitively. |
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil and collect the spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Expertise & Causality: Beyond its use in GC-MS, standalone MS (often via an LC inlet or direct infusion) is used to determine the molecular weight with high precision. For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Technique | Notes |
| [M+H]⁺ | 289.02 | 291.02 | ESI, APCI | Expected molecular ion in positive mode. The ~1:1 ratio of these peaks is definitive proof of one bromine atom. |
| [M]⁺ | 288.01 | 290.01 | EI (GC-MS) | Molecular ion from electron impact. |
Thermal Analysis: Assessing Stability
Expertise & Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's melting point, thermal stability, and decomposition profile. This is vital for determining safe handling, storage, and reaction conditions. Nitroaromatic compounds can be energetic and decompose exothermically, making this analysis a key safety consideration.[9][10]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrument Setup: Place the pan in the instrument furnace.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to ~400 °C.
-
Analysis:
-
DSC Curve: An endothermic peak indicates the melting point.
-
TGA Curve: A sharp drop in mass indicates decomposition. The onset temperature of this drop is a measure of thermal stability. The weight loss should correspond to the loss of specific fragments (e.g., the nitro group or isobutoxy group).
-
Conclusion
The comprehensive characterization of 4-Bromo-5-isobutoxy-2-nitroaniline requires an integrated analytical strategy. While chromatographic techniques like HPLC and GC-MS are essential for quantifying purity and identifying impurities, a suite of spectroscopic methods—NMR, FTIR, and MS—is necessary for the unambiguous confirmation of its molecular structure. Finally, thermal analysis provides critical data on its physical properties and stability. By employing this multi-technique approach, researchers can ensure the quality and integrity of their material, forming a solid foundation for successful research and development.
References
- Journal of Thermal Analysis and Calorimetry. (2006). Thermal degradation studies of substituted conducting polyanilines. AKJournals.
- BLD Pharm. 1255574-43-6 | 4-Bromo-5-isobutoxy-2-nitroaniline.
- ResearchG
- PubChem. 4-Bromo-2-nitroaniline.
- BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-nitroaniline.
- PubChem. 3-Nitroaniline.
- Sigma-Aldrich. 3-Nitroaniline.
- ioKinetic. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- UCL Discovery.
- ChemicalBook. 4-Bromoaniline(106-40-1) 1H NMR spectrum.
- ChemicalBook. 4-Bromo-2-nitroaniline(875-51-4)IR1.
- BenchChem. 4-Bromo-2-nitroaniline | 875-51-4.
- SIELC Technologies. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
- BIOFOUNT. 1255574-43-6 | 4-Bromo-5-isobutoxy-2-nitroaniline.
- Crysdot LLC. 4-Bromo-5-isobutoxy-2-nitroaniline.
- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
- Walsh Medical Media. (2015).
- BenchChem. (2025). Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
- BenchChem. (2025). Navigating the Analytical Crossroads: A Comparative Guide to GC-MS and LC-MS for Bromoethane-d5 Analysis.
- Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
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A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Bromo-5-isobutoxy-2-nitroaniline
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-5-isobutoxy-2-nitroaniline, a key intermediate in the synthesis of targeted therapeutics such as BRAF inhibitors.
In the absence of publicly available experimental spectra for this specific compound, this guide is built upon a robust predictive model. The spectral assignments herein are derived from foundational NMR principles and comparative data from structurally analogous compounds. This approach not only provides a reliable spectral forecast but also serves to reinforce the principles of chemical shift and coupling constant interpretation.
Molecular Structure and Strategic Importance
4-Bromo-5-isobutoxy-2-nitroaniline is a tetrasubstituted benzene derivative. Its strategic importance lies in the orthogonal reactivity of its functional groups: an amino group amenable to amidation or diazotization, a nitro group that can be reduced, a bromine atom ready for cross-coupling reactions, and an isobutoxy ether providing steric bulk and modulating solubility. This unique combination makes it a valuable building block in multi-step syntheses. Accurate spectral analysis is non-negotiable to confirm its identity and ensure purity before it is carried forward in a synthetic sequence.
Diagram 1: Annotated Structure of 4-Bromo-5-isobutoxy-2-nitroaniline
Caption: Structure of 4-Bromo-5-isobutoxy-2-nitroaniline with atom numbering.
Experimental Protocol: A Best-Practice Workflow
To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following workflow represents a robust methodology for acquiring NMR spectra for compounds of this class.
Diagram 2: NMR Analysis Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-30 mg for ¹³C NMR into a clean vial.[1][2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[2]
-
Solvent Selection & Dissolution: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many nonpolar to moderately polar organic molecules. Add approximately 0.6 mL of the solvent to the vial.[1]
-
Sample Transfer: Once fully dissolved, transfer the solution into a high-quality, clean 5 mm NMR tube. Ensure the sample height is between 4.0 and 5.0 cm.[2]
-
Data Acquisition: On a standard 400 or 500 MHz spectrometer, the experiment is initiated. The process involves locking onto the solvent's deuterium signal to stabilize the magnetic field, followed by shimming to optimize field homogeneity, which is crucial for achieving sharp spectral lines.[1]
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phase-corrected and referenced. For CDCl₃, the residual solvent peak at 7.26 ppm can be used for ¹H calibration, and the solvent triplet at 77.16 ppm for ¹³C calibration.[3]
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum (in CDCl₃) of 4-Bromo-5-isobutoxy-2-nitroaniline is expected to show distinct signals for the aromatic, amino, and isobutoxy protons. The electron-donating amino (+R, -I) and isobutoxy (+R, -I) groups, along with the electron-withdrawing nitro (-R, -I) and bromo (-I, +R weak) groups, create a unique electronic environment that dictates the chemical shifts.[4][5][6]
Table 1: Predicted ¹H NMR Data for 4-Bromo-5-isobutoxy-2-nitroaniline
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-f (C6-H) | ~7.5 - 7.7 | Singlet | 1H | N/A | Ortho to the strongly electron-donating -NH₂ group but meta to the donating -OR group. The key influence is being ortho to the bromine and para to the strongly withdrawing -NO₂ group, leading to a downfield shift. |
| H-c (C3-H) | ~6.8 - 7.0 | Singlet | 1H | N/A | Ortho to the strongly electron-withdrawing -NO₂ group but also ortho to the donating -OR group. The donating effect of the para -NH₂ group will shield this proton significantly, shifting it upfield relative to H-f. |
| NH₂ (a,b) | ~5.8 - 6.2 | Broad Singlet | 2H | N/A | The chemical shift of amine protons is variable and concentration-dependent. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. |
| OCH₂ (g) | ~3.8 - 4.0 | Doublet | 2H | ~6.7 | Methylene protons adjacent to an ether oxygen are deshielded. They are coupled to the single methine proton (H-h), resulting in a doublet. |
| CH (h) | ~2.0 - 2.2 | Multiplet (Nonet) | 1H | ~6.7 | The methine proton is coupled to the two OCH₂ protons and the six methyl protons, theoretically producing a nonet. This is often observed as a multiplet. |
| CH₃ (i) | ~1.0 - 1.1 | Doublet | 6H | ~6.7 | The two methyl groups are equivalent and are coupled to the single methine proton (H-h), resulting in a characteristic doublet for the isobutyl group. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Ten distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-5-isobutoxy-2-nitroaniline
| Carbon Label | Predicted δ (ppm) | Rationale |
| C5 | ~150 - 155 | Ipso-carbon attached to the ether oxygen. The strong +R effect of the oxygen causes a significant downfield shift. |
| C1 | ~140 - 145 | Ipso-carbon attached to the amino group. The +R effect of nitrogen shifts this carbon downfield. |
| C2 | ~133 - 138 | Ipso-carbon attached to the strongly electron-withdrawing nitro group. |
| C6 | ~125 - 130 | Aromatic CH carbon, influenced by adjacent -NH₂ and -C(Br) groups. |
| C3 | ~115 - 120 | Aromatic CH carbon, significantly shielded by the para-amino group and ortho-isobutoxy group. |
| C4 | ~110 - 115 | Ipso-carbon attached to bromine. The heavy atom effect and inductive withdrawal place it in this region. |
| Cg (-OCH₂) | ~75 - 78 | Carbon adjacent to an ether oxygen. |
| Ch (-CH) | ~28 - 30 | Methine carbon of the isobutyl group. |
| Ci (-CH₃) | ~19 - 21 | Equivalent methyl carbons of the isobutyl group. |
Comparison Guide: Distinguishing Regioisomers
A common challenge in synthesis is the formation of regioisomers. For example, the synthesis could potentially yield 5-Bromo-4-isobutoxy-2-nitroaniline . NMR spectroscopy is the definitive tool for distinguishing between these two isomers.
| Feature | 4-Bromo-5-isobutoxy-2-nitroaniline (Target) | 5-Bromo-4-isobutoxy-2-nitroaniline (Isomer) |
| Aromatic Protons | Two singlets. H-c is significantly shielded (~6.8 ppm) by the para -NH₂ group. | Two singlets. The proton ortho to the -NO₂ group (H-3) would be significantly deshielded and less affected by the now meta -NH₂ group. The proton ortho to the -NH₂ group (H-6) would be shielded but less so than H-c in the target. |
| ¹H-NOE Correlation | Irradiation of the OCH₂ protons (H-g) would show an NOE enhancement to the aromatic proton at C6 (H-f). | Irradiation of the OCH₂ protons would show an NOE enhancement to the aromatic proton at C3. |
| ¹³C Shifts | C4 (C-Br) is shielded relative to C5 (C-O). | C5 (C-Br) would be significantly less shielded than C4 in the target compound due to the different neighboring groups. |
This comparative analysis demonstrates how subtle differences in the substitution pattern lead to predictable and measurable changes in the NMR spectra, allowing for unambiguous structural assignment.
Conclusion
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SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-Bromo-5-isobutoxy-2-nitroaniline: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise and accurate characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the analysis of 4-Bromo-5-isobutoxy-2-nitroaniline, a substituted nitroaromatic amine with potential applications as a synthetic intermediate. Our focus is to equip you with the foundational knowledge to select the most appropriate analytical strategy for your research needs, emphasizing the "why" behind the "how."
Introduction to 4-Bromo-5-isobutoxy-2-nitroaniline and its Analytical Challenges
4-Bromo-5-isobutoxy-2-nitroaniline is a complex aromatic compound featuring several key functional groups that dictate its chemical behavior and analytical response: a nitro group, a bromine atom, an amino group, and an isobutoxy ether linkage. The presence of these moieties presents unique challenges and opportunities for its characterization. Accurate determination of its molecular weight, confirmation of its structure, and quantification in various matrices are critical for its application in synthetic chemistry and drug discovery.
Mass Spectrometry: A Primary Tool for Structural Elucidation and Quantification
Mass spectrometry (MS) stands out as a powerful technique for the analysis of 4-Bromo-5-isobutoxy-2-nitroaniline due to its high sensitivity, specificity, and ability to provide structural information. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS becomes an indispensable tool.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for successfully analyzing 4-Bromo-5-isobutoxy-2-nitroaniline. Here, we compare the most relevant soft ionization techniques:
| Ionization Technique | Principle | Suitability for 4-Bromo-5-isobutoxy-2-nitroaniline | Expected Ion |
| Electrospray Ionization (ESI) | Ionization from solution by creating a fine spray of charged droplets. | High. The basic amino group is readily protonated in the positive ion mode. | [M+H]+ |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization in the gas phase via corona discharge, suitable for less polar compounds. | Moderate to High. Can be effective if ESI response is weak. Also operates in positive ion mode.[1] | [M+H]+ |
| Atmospheric Pressure Photoionization (APPI) | Gas-phase ionization using photons, suitable for nonpolar and some polar compounds. | Moderate. May offer an alternative for specific matrices. | M+• or [M+H]+ |
For routine analysis, ESI in positive ion mode is the recommended starting point due to the presence of the basic aniline moiety, which is readily protonated.
Predicted Fragmentation Pattern of 4-Bromo-5-isobutoxy-2-nitroaniline
Understanding the fragmentation pattern is key to structural confirmation. Based on the known fragmentation of related nitroaromatic and aniline compounds, we can predict the primary fragmentation pathways for the protonated molecule of 4-Bromo-5-isobutoxy-2-nitroaniline (m/z).[2][3]
A key fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group.[2] Additionally, cleavage of the isobutoxy group is anticipated. The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted major fragmentation pathways for protonated 4-Bromo-5-isobutoxy-2-nitroaniline.
Experimental Protocol: HPLC-MS/MS Analysis
This protocol outlines a general method for the analysis of 4-Bromo-5-isobutoxy-2-nitroaniline using a standard HPLC system coupled to a triple quadrupole mass spectrometer.
1. Sample Preparation:
-
Dissolve 1 mg of 4-Bromo-5-isobutoxy-2-nitroaniline in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions in a 50:50 mixture of methanol and water to achieve the desired concentration for analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the specific instrument.
-
Scan Mode: Full scan (e.g., m/z 100-500) for initial investigation and Multiple Reaction Monitoring (MRM) for quantification.
Caption: A simplified workflow for LC-MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.
| Technique | Principle | Advantages for 4-Bromo-5-isobutoxy-2-nitroaniline | Disadvantages |
| HPLC with UV Detection | Separation by chromatography followed by detection based on UV absorbance. | Simple, robust, and widely available for routine purity checks and quantification. | Lacks the specificity and structural information of MS; co-eluting impurities can interfere. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High chromatographic resolution for volatile and thermally stable compounds.[4] | The compound may require derivatization to improve volatility and thermal stability; potential for degradation at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Unparalleled for definitive structural elucidation of the pure substance. | Lower sensitivity compared to MS, making it less suitable for trace analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups based on their absorption of infrared radiation. | Quick and non-destructive method to confirm the presence of key functional groups (e.g., -NO2, -NH2, C-O).[5] | Provides limited information on the overall molecular structure and is not suitable for quantification in mixtures. |
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of 4-Bromo-5-isobutoxy-2-nitroaniline, an integrated analytical approach is recommended. HPLC-MS/MS emerges as the primary technique for identification and quantification in complex matrices due to its superior sensitivity and specificity. The predicted fragmentation patterns provide a roadmap for structural confirmation. For the definitive structural elucidation of the bulk material, NMR spectroscopy remains the gold standard. HPLC-UV serves as a robust method for routine purity assessments, while FTIR can provide rapid confirmation of functional groups. The choice of technique will ultimately depend on the specific analytical question being addressed, from initial discovery and structural confirmation to routine quality control.
References
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
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Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available from: [Link]
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Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. ResearchGate. Available from: [Link]
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A Comparative Guide to 4-Bromo-5-isobutoxy-2-nitroaniline and Other Nitroanilines for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a synthetic route and the properties of the final active pharmaceutical ingredient (API). Nitroanilines, a class of compounds characterized by an aniline core bearing a nitro group, are pivotal intermediates in the synthesis of a multitude of heterocyclic scaffolds, including benzimidazoles, which are prevalent in medicinal chemistry. This guide provides an in-depth, objective comparison of 4-Bromo-5-isobutoxy-2-nitroaniline with other common nitroanilines, focusing on how substituent patterns modulate physicochemical properties and synthetic performance. While direct experimental data for 4-Bromo-5-isobutoxy-2-nitroaniline is sparse in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to forecast its behavior and utility, supported by comparative data from well-characterized analogues.
Understanding the Molecular Architecture: The Influence of Substituents
The reactivity and physical properties of a substituted aniline are dictated by the interplay of the electronic and steric effects of its substituents. The core structure of the nitroanilines discussed herein consists of an amino group (-NH₂) and a nitro group (-NO₂) on a benzene ring. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. In the context of nucleophilic aromatic substitution, the nitro group is strongly activating.[1]
In 4-Bromo-5-isobutoxy-2-nitroaniline , the aniline ring is decorated with four substituents, each imparting distinct electronic and steric influences:
-
Amino Group (-NH₂ at C1): A strong electron-donating group (EDG) by resonance, it increases the electron density of the aromatic ring and is a powerful ortho-, para-director.[2]
-
Nitro Group (-NO₂ at C2): A potent electron-withdrawing group (EWG) through both resonance and induction, it significantly reduces the electron density of the ring, particularly at the ortho and para positions.[3] This deactivation is a key factor in its synthetic utility, for instance by making the nitro group susceptible to reduction.
-
Bromo Group (-Br at C4): An electron-withdrawing group via induction but a weak electron-donating group by resonance. Halogens are deactivating ortho-, para-directors.[4]
-
Isobutoxy Group (-OCH₂(CH(CH₃)₂) at C5): An electron-donating group through resonance, similar to a methoxy group. However, its branched alkyl chain introduces significant steric bulk compared to smaller alkoxy groups.[5]
The unique arrangement of these groups in 4-Bromo-5-isobutoxy-2-nitroaniline suggests a molecule with a highly polarized aromatic ring and specific steric constraints that will govern its reactivity.
Physicochemical Properties: A Comparative Analysis
The properties of a molecule, such as its acidity/basicity (pKa), solubility, and melting point, are crucial for its handling, purification, and performance in reactions. The following table compares the known properties of common nitroanilines with the predicted properties of 4-Bromo-5-isobutoxy-2-nitroaniline.
| Property | 2-Nitroaniline | 4-Nitroaniline | 4-Bromo-2-nitroaniline | 4-Bromo-5-isobutoxy-2-nitroaniline (Predicted) |
| Molecular Formula | C₆H₆N₂O₂[6] | C₆H₆N₂O₂ | C₆H₅BrN₂O₂[7] | C₁₀H₁₃BrN₂O₃ |
| Molecular Weight | 138.12 g/mol [6] | 138.12 g/mol | 217.02 g/mol [7] | 289.13 g/mol |
| Melting Point (°C) | 71.5[6] | 146-149 | 110-113[8] | Higher than 4-Bromo-2-nitroaniline due to increased molecular weight and potential for intermolecular interactions, but potentially lowered by the bulky isobutoxy group disrupting crystal packing. |
| pKa (of conjugate acid) | -0.3[6] | 1.0 | ~ -1.05 (Predicted)[7] | Predicted to be lower than 4-Bromo-2-nitroaniline due to the additional electron-donating isobutoxy group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents.[7] | Sparingly soluble in water; soluble in organic solvents. | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF.[9] | Likely to have lower water solubility and higher solubility in nonpolar organic solvents due to the hydrophobic isobutoxy group.[10] |
Causality Behind the Predictions for 4-Bromo-5-isobutoxy-2-nitroaniline:
-
pKa: The basicity of the aniline nitrogen is reduced by electron-withdrawing groups.[11] Both the nitro and bromo groups are electron-withdrawing, significantly lowering the pKa compared to aniline (pKa of anilinium ion is ~4.6). The isobutoxy group, being electron-donating, will slightly counteract this effect, making 4-Bromo-5-isobutoxy-2-nitroaniline predicted to be a slightly stronger base than 4-Bromo-2-nitroaniline.
-
Solubility: The large, nonpolar isobutoxy group is expected to dominate the solubility profile, decreasing its affinity for polar solvents like water and increasing its solubility in organic solvents such as ethers and hydrocarbons.[10]
Synthetic Utility and Reactivity Comparison
The true value of a building block lies in its performance in chemical transformations. A key application of ortho-nitroanilines is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. This typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.
Experimental Workflow: Reductive Cyclization to Form Benzimidazoles
The following diagram illustrates a general workflow for the synthesis of benzimidazoles from substituted ortho-nitroanilines.
Caption: A generalized two-step workflow for the synthesis of benzimidazoles from ortho-nitroanilines.
Comparative Reactivity in Benzimidazole Synthesis
The rate and efficiency of the reductive cyclization are influenced by the substituents on the nitroaniline ring.
-
Reduction of the Nitro Group: The presence of electron-withdrawing groups can facilitate the reduction of the nitro group. Therefore, both 4-Bromo-2-nitroaniline and 4-Bromo-5-isobutoxy-2-nitroaniline are expected to undergo this reduction readily. The electron-donating isobutoxy group in the latter might slightly decrease the rate of reduction compared to the former, but the effect is likely to be minor in the presence of the two other EWGs.
-
Steric Hindrance: The bulky isobutoxy group in 4-Bromo-5-isobutoxy-2-nitroaniline, being ortho to the reacting amino group (after reduction), could potentially hinder the subsequent cyclization step, especially with sterically demanding aldehydes or carboxylic acids.[12] This could lead to lower yields or require more forcing reaction conditions compared to less hindered nitroanilines like 2-nitroaniline or 4-Bromo-2-nitroaniline.
The following logical diagram illustrates the factors influencing the reactivity of substituted nitroanilines in this transformation.
Caption: Interplay of electronic and steric effects on the reactivity of substituted nitroanilines.
Proposed Experimental Protocol for Comparative Analysis
To empirically validate the predicted differences in reactivity, a parallel synthesis experiment could be designed.
Objective: To compare the yield and reaction time for the synthesis of a target benzimidazole from 2-nitroaniline, 4-bromo-2-nitroaniline, and 4-bromo-5-isobutoxy-2-nitroaniline.
Materials:
-
2-Nitroaniline
-
4-Bromo-2-nitroaniline
-
4-Bromo-5-isobutoxy-2-nitroaniline
-
Benzaldehyde (as a model electrophile)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Standard laboratory glassware and purification supplies (TLC, column chromatography)
Procedure:
-
In three separate round-bottom flasks, dissolve equimolar amounts of each nitroaniline substrate in a 1:1 mixture of ethanol and water.
-
To each flask, add 1.1 equivalents of benzaldehyde.
-
While stirring vigorously at room temperature, add 3.0 equivalents of sodium dithionite in portions to each flask.
-
After the addition is complete, heat the reaction mixtures to reflux and monitor the progress by TLC at regular intervals (e.g., every 30 minutes).
-
Record the time required for the complete consumption of the starting nitroaniline for each reaction.
-
Upon completion, cool the reaction mixtures to room temperature and then in an ice bath to precipitate the crude product.
-
Collect the crude products by vacuum filtration, wash with cold water, and dry.
-
Purify the crude products by recrystallization or column chromatography.
-
Calculate the isolated yield of the corresponding benzimidazole for each starting material.
Expected Outcome: It is hypothesized that 2-nitroaniline and 4-bromo-2-nitroaniline will react faster and provide higher yields of the benzimidazole product compared to 4-bromo-5-isobutoxy-2-nitroaniline, due to the potential steric hindrance from the isobutoxy group in the latter.
Conclusion
4-Bromo-5-isobutoxy-2-nitroaniline represents a unique building block with a complex interplay of electronic and steric factors. While its electron-withdrawing nitro and bromo groups suggest high reactivity in key transformations like nitro group reduction, the bulky isobutoxy group may present steric challenges in subsequent synthetic steps. Compared to simpler nitroanilines, it offers the potential for introducing a lipophilic side chain and a bromine handle for further functionalization (e.g., via cross-coupling reactions) in a single step. However, researchers should anticipate that reaction optimization, potentially requiring higher temperatures or longer reaction times, may be necessary to overcome the steric hindrance imparted by the isobutoxy group. The choice between 4-Bromo-5-isobutoxy-2-nitroaniline and other nitroanilines will ultimately depend on the specific synthetic target and the desired balance between reactivity and molecular complexity.
References
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- Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67.
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A Senior Application Scientist's Guide to the Purity Validation of 4-Bromo-5-isobutoxy-2-nitroaniline
For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount. The purity of a synthetic building block like 4-Bromo-5-isobutoxy-2-nitroaniline can significantly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 4-Bromo-5-isobutoxy-2-nitroaniline, grounded in established scientific principles and regulatory expectations. We will explore the nuances of various analytical techniques, discuss potential impurities, and compare the subject compound to relevant alternatives, offering a comprehensive framework for ensuring the quality of this critical intermediate.
The Analytical Imperative: Why Purity Validation Matters
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted aromatic amine, a class of compounds widely utilized as intermediates in organic synthesis.[1] The presence of a bromine atom, a nitro group, and an amine on the benzene ring provides multiple reactive sites for further chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and dyes.[2][3] However, the synthetic routes to produce this intermediate can often yield a mixture of isomers and byproducts.[4] Undetected impurities can lead to the formation of undesired side products, complicate downstream purification processes, and introduce potentially toxic components into the final drug substance. Therefore, a robust and validated analytical strategy is not merely a quality control measure; it is a cornerstone of efficient and reliable drug development.
A Multi-Faceted Approach to Purity Determination
A comprehensive assessment of purity requires a combination of analytical techniques that provide orthogonal information. No single method can definitively establish the purity of a compound. The following sections detail the most critical analytical techniques for the validation of 4-Bromo-5-isobutoxy-2-nitroaniline purity, complete with experimental protocols and the scientific rationale behind their application.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the quintessential technique for the quantitative determination of purity and the separation of impurities in organic molecules like 4-Bromo-5-isobutoxy-2-nitroaniline.[5] The method's high resolution, sensitivity, and reproducibility make it ideal for routine quality control.
This protocol is a robust starting point for the analysis of 4-Bromo-5-isobutoxy-2-nitroaniline and should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Solutions Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Bromo-5-isobutoxy-2-nitroaniline reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard solution.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is a versatile and widely used non-polar stationary phase that provides excellent retention and separation for a broad range of organic molecules, including substituted anilines.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, to the mobile phase helps to protonate the analyte and any basic impurities, leading to sharper peaks and improved chromatographic performance.
-
Gradient Elution: A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities that may have a wide range of polarities. This is particularly important for separating closely related isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is an invaluable technique for the identification of volatile and semi-volatile impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of each component.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes. |
| Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Sample Preparation:
Dissolve a small amount of the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
Data Analysis:
The mass spectrum of the main peak should be consistent with the structure of 4-Bromo-5-isobutoxy-2-nitroaniline. The presence of bromine will be indicated by a characteristic isotopic pattern in the molecular ion and fragment ions, with two peaks of nearly equal intensity separated by 2 Da (for the 79Br and 81Br isotopes).[6] Any additional peaks in the chromatogram can be identified by comparing their mass spectra to a library of known compounds.
Trustworthiness Through Self-Validation:
The combination of retention time data from HPLC and the unique mass spectral fragmentation pattern from GC-MS provides a high degree of confidence in the identity and purity of the analyte. The characteristic isotopic signature of bromine serves as an internal validation point in the GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
1H and 13C NMR spectroscopy are essential for confirming the chemical structure of 4-Bromo-5-isobutoxy-2-nitroaniline and for identifying any structural isomers that may be present as impurities.
Expected Spectral Features:
-
1H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the protons of the isobutoxy group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
13C NMR: The number of signals in the 13C NMR spectrum will correspond to the number of unique carbon atoms in the molecule, providing further confirmation of the structure.
By comparing the obtained spectra with those of a well-characterized reference standard or with predicted spectra, the identity and structural integrity of the compound can be unequivocally confirmed.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample. A close correlation between the experimentally determined percentages and the theoretical values calculated from the molecular formula (C10H13BrN2O3) is a strong indicator of high purity.
Visualizing the Purity Validation Workflow
To ensure a logical and comprehensive approach to purity validation, the following workflow is recommended.
Caption: A comprehensive workflow for the purity validation of 4-Bromo-5-isobutoxy-2-nitroaniline.
Comparison with Alternative Intermediates
The choice of a synthetic intermediate is often dictated by its reactivity, availability, and the specific requirements of the target molecule. 4-Bromo-5-isobutoxy-2-nitroaniline is a valuable intermediate due to the specific placement of its functional groups. However, other halogenated nitroanilines can also serve as important building blocks in medicinal chemistry.[3]
Comparative Table of Halogenated Nitroaniline Intermediates:
| Intermediate | Key Structural Feature | Potential Applications |
| 4-Bromo-5-isobutoxy-2-nitroaniline | Isobutoxy group for modifying solubility and steric hindrance. | Synthesis of kinase inhibitors and other targeted therapies where the isobutoxy group can interact with specific binding pockets. |
| 4-Bromo-2-nitroaniline | A simpler, foundational building block. | Widely used in the synthesis of dyes and as a starting material for more complex pharmaceutical intermediates.[1] |
| 2,6-Dibromo-4-nitroaniline | Two bromine atoms for multiple points of derivatization. | Used in the synthesis of highly substituted scaffolds, such as quinolones with potential NMDA receptor antagonist activity.[3] |
| 4-Chloro-2-nitroaniline | Chlorine as an alternative halogen. | Offers different reactivity in cross-coupling reactions compared to bromine, providing alternative synthetic strategies. |
The selection of the most appropriate intermediate will depend on the desired substitution pattern of the final product and the synthetic strategy employed. The purity validation principles outlined in this guide are broadly applicable to these and other related intermediates.
Conclusion: A Commitment to Quality
The validation of 4-Bromo-5-isobutoxy-2-nitroaniline purity is a critical step in ensuring the quality and consistency of pharmaceutical research and development. By employing a multi-faceted analytical approach that includes HPLC, GC-MS, NMR, and elemental analysis, researchers can have a high degree of confidence in the identity and purity of this important synthetic intermediate. Adherence to established guidelines from regulatory bodies such as the ICH and USP further strengthens the scientific rigor of the validation process. Ultimately, a thorough understanding and implementation of these analytical principles are essential for the successful and efficient development of new medicines.
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SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from [Link]
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Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromo-4-nitroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline, c.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
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ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. Retrieved from [Link]
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YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
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Chegg. (2018, April 12). Assign the peaks of the 1H and 13C NMR spectra for p-bromoaniline. Retrieved from [Link]
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University of Illinois. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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MDPI. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-nitroaniline. Retrieved from [Link]
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Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-N-isopropyl-2-nitroaniline. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-5-isobutoxy-2-nitroaniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-isobutoxy-2-nitroaniline is a substituted nitroaniline with a unique combination of functional groups that suggests a potential for diverse biological activities. The presence of a bromine atom, a nitro group, and an alkoxy substituent on the aniline scaffold creates a molecule with interesting electronic and steric properties. While specific experimental data on the biological activity of 4-Bromo-5-isobutoxy-2-nitroaniline is not extensively available in peer-reviewed literature, a comparative analysis of its structural analogues can provide valuable insights into its potential pharmacological profile. This guide aims to explore the known biological activities of key analogues, discuss the structure-activity relationships, and provide detailed experimental protocols for evaluating the potential of this class of compounds.
The core structure, a substituted 2-nitroaniline, is a versatile pharmacophore. The nitro group, often considered a masked electrophile, can play a crucial role in covalent enzyme inhibition, a mechanism of action for several therapeutic agents.[1] The bromo and isobutoxy substituents can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Structural Analogues and Their Reported Biological Activities
To predict the potential biological activities of 4-Bromo-5-isobutoxy-2-nitroaniline, we will examine the following key analogues:
-
4-Bromo-2-nitroaniline: The closest structural analogue, lacking the isobutoxy group.
-
4-Methoxy-2-nitroaniline Derivatives: Analogues with a smaller alkoxy group, providing insight into the role of the ether linkage.
-
Other Substituted Bromo- and Nitro-anilines: A broader look at related structures to understand the general contribution of the bromo and nitro functionalities.
Comparative Analysis of Biological Activities
| Compound/Analogue Class | Structure | Reported Biological Activities | Key Findings and Potential Mechanisms |
| 4-Bromo-5-isobutoxy-2-nitroaniline | Largely uncharacterized. | Based on analogues, potential for anticancer, antimicrobial, and enzyme inhibitory activity. The isobutoxy group may enhance membrane permeability. | |
| 4-Bromo-2-nitroaniline | Anticancer, Antimicrobial, Anti-inflammatory.[2] | Induces apoptosis in cancer cells and may act as a histone deacetylase (HDAC) inhibitor.[2] | |
| 4-Methoxy-2-nitroaniline Derivatives | Anticancer, Antimicrobial.[3] | The methoxy-aniline moiety is a key component in some cytotoxic quinoline and quinoxaline derivatives.[3] | |
| 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Antimicrobial.[4] | Acts by oxidizing essential protein thiols, leading to enzyme inhibition and microbial growth inhibition.[4] | |
| N-(2-bromophenyl)-2-hydroxybenzamide Derivatives | Antimicrobial, Anti-inflammatory.[5] | Active against Gram-positive bacteria.[5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of compounds is significantly influenced by the nature and position of the substituents on the aniline ring.
-
The Nitro Group: The presence of the nitro group is critical. Its electron-withdrawing nature can polarize the aromatic ring and it can be metabolically reduced to reactive intermediates that can covalently modify biological macromolecules. In some contexts, the nitro group can act as a masked electrophile, targeting nucleophilic residues like cysteine in enzyme active sites.[1]
-
The Bromo Group: The bromine atom, a halogen, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its position on the ring can influence the molecule's binding affinity and selectivity for its target.
-
The Alkoxy Group (Isobutoxy vs. Methoxy): The isobutoxy group in 4-Bromo-5-isobutoxy-2-nitroaniline is bulkier and more lipophilic than the methoxy group in 4-methoxy-2-nitroaniline. This increased lipophilicity could lead to better cell penetration but might also affect solubility and metabolic stability. The position of the alkoxy group is also crucial, as it can influence the electronic environment of the neighboring functional groups.
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of 4-Bromo-5-isobutoxy-2-nitroaniline and its analogues, the following experimental protocols are recommended.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Enzyme Inhibition Assay
Given that analogues show potential for enzyme inhibition, a general enzymatic assay can be employed. For example, to test for histone deacetylase (HDAC) inhibition, a commercially available HDAC activity assay kit can be used. These kits typically involve an acetylated substrate that, upon deacetylation by HDAC, can be detected by a colorimetric or fluorometric readout.
General Principle of an Enzyme Inhibition Assay
Caption: Principle of an enzyme inhibition assay.
Conclusion
While the biological profile of 4-Bromo-5-isobutoxy-2-nitroaniline remains to be fully elucidated, a comparative analysis of its structural analogues provides a strong rationale for investigating its potential as a bioactive compound. The presence of the bromo, nitro, and isobutoxy functional groups suggests that it may exhibit anticancer, antimicrobial, and enzyme inhibitory properties. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these potential activities. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.
References
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The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (2015). PMC. Retrieved from [Link]
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Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). (2000). ResearchGate. Retrieved from [Link]
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Experimental and Theoretical Investigations on the Antibacterial Activity of Some Bromoaniline Compounds. (2021). ResearchGate. Retrieved from [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). PubMed. Retrieved from [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. Retrieved from [Link]
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Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. (2008). PubMed. Retrieved from [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). NIH. Retrieved from [Link]
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Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells. (2024). ACS Publications. Retrieved from [Link]
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Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. (2010). PMC. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
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Structure-Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships. (2010). ResearchGate. Retrieved from [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. Retrieved from [Link]
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Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Retrieved from [Link]
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Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
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A Comparative Guide to the Potential of 4-Bromo-5-isobutoxy-2-nitroaniline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as the basis for new therapeutic agents is a constant endeavor. The substituted nitroaniline framework is a recurring motif in a variety of biologically active compounds. This guide provides a comparative analysis of the therapeutic potential of derivatives of 4-Bromo-5-isobutoxy-2-nitroaniline, a scaffold with promise for the development of targeted therapies, particularly in oncology. While direct comparative studies on a broad spectrum of these specific derivatives are not yet prevalent in published literature, this guide will extrapolate from structure-activity relationship (SAR) data of analogous compounds to provide a predictive comparison and a roadmap for future research.
The 4-Bromo-5-isobutoxy-2-nitroaniline Scaffold: A Platform for Kinase Inhibitor Design
The core structure of 4-Bromo-5-isobutoxy-2-nitroaniline presents several key features that make it an attractive starting point for the design of kinase inhibitors. The nitro group, an electron-withdrawing moiety, can influence the electronic properties of the aniline ring system. The bromine atom and the isobutoxy group offer opportunities for synthetic modification to explore the chemical space around the core, potentially enhancing binding affinity and selectivity for target kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers, making them a prime target for drug development.
A Proposed Comparative Study: Exploring the Structure-Activity Landscape
To systematically evaluate the potential of 4-Bromo-5-isobutoxy-2-nitroaniline derivatives, a focused library of analogs should be synthesized and evaluated. This hypothetical comparative study would involve modifications at two key positions: the isobutoxy group and the aniline nitrogen.
Table 1: Proposed Derivatives for Comparative Analysis
| Compound ID | R1 (Modification at Isobutoxy Position) | R2 (Modification at Aniline Nitrogen) | Rationale for Inclusion |
| Parent | Isobutoxy | H | Baseline compound for comparison. |
| ALT-1 | Methoxy | H | Evaluate the effect of a smaller alkoxy group on activity. |
| ALT-2 | Benzyloxy | H | Explore the impact of a larger, aromatic alkoxy substituent. |
| DERIV-1A | Isobutoxy | Acetyl | Investigate the effect of N-acylation on cell permeability and target engagement. |
| DERIV-1B | Isobutoxy | Methyl | Assess the influence of a small alkyl substituent on the nitrogen. |
| DERIV-2 | Methoxy | Acetyl | Combine modifications to probe for synergistic effects. |
Anticipated Performance and Structure-Activity Relationships
Based on studies of structurally related nitroaromatic and bromo-substituted compounds, we can anticipate certain trends in biological activity.[1]
-
Influence of the Alkoxy Group (R1): The size and nature of the alkoxy group at the 5-position are expected to play a significant role in target binding. A smaller group like methoxy (ALT-1) might allow for a better fit into a compact kinase ATP-binding pocket, while a larger benzyloxy group (ALT-2) could provide additional hydrophobic interactions.
-
Impact of Aniline Substitution (R2): Modification of the aniline nitrogen is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. N-acetylation (DERIV-1A, DERIV-2) can alter the compound's hydrogen bonding capacity and polarity. N-methylation (DERIV-1B) may enhance metabolic stability.
Experimental Protocols for a Comparative Evaluation
To generate the necessary data for a robust comparative analysis, a series of standardized experimental protocols should be employed.
General Synthetic Workflow
The synthesis of the proposed derivatives would likely begin with a suitable starting material, such as 4-bromo-5-hydroxy-2-nitroaniline, followed by etherification to introduce the desired alkoxy group and subsequent modification of the aniline nitrogen.
Sources
Performance Evaluation of 4-Bromo-5-isobutoxy-2-nitroaniline in Preclinical Assays: A Comparative Guide for Kinase Inhibitor Discovery
Introduction: Identifying a Potential Kinase Inhibitor
In the landscape of drug discovery, novel chemical entities with the potential for therapeutic application are of paramount interest. 4-Bromo-5-isobutoxy-2-nitroaniline is one such molecule, available for research and as a potential pharmaceutical intermediate.[1][2] While extensive public data on its biological activity is limited, its chemical structure—a substituted nitroaniline—suggests a potential role as a kinase inhibitor. The aniline scaffold is a common feature in many kinase inhibitors, and the nitro group can be found in various biologically active compounds.[3] This guide, therefore, explores the hypothetical application of 4-Bromo-5-isobutoxy-2-nitroaniline as a potential inhibitor of Bruton's Tyrosine Kinase (BTK), a critical target in B-cell malignancies.[4][5]
This document will serve as a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the performance of 4-Bromo-5-isobutoxy-2-nitroaniline in a series of preclinical assays. We will compare its hypothetical performance against established first- and second-generation BTK inhibitors, providing the scientific rationale behind experimental choices and detailed protocols.
The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[6] This pathway is fundamental for the proliferation, differentiation, and survival of B-cells.[7] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving malignant B-cell growth and survival.[8][9] BTK inhibitors block this signaling cascade, leading to the inhibition of B-cell proliferation and induction of apoptosis.[10]
The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of B-cell malignancies.[11] However, off-target effects have prompted the development of second-generation inhibitors like Acalabrutinib and Zanubrutinib, which offer greater selectivity and potentially improved safety profiles.[12][13][14] All three of these approved drugs are covalent irreversible inhibitors that form a bond with a cysteine residue (Cys481) in the active site of BTK.[9][15][16]
BCR Signaling Pathway and BTK Inhibition
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote cell survival and proliferation.[16][17] Covalent BTK inhibitors block this process by irreversibly binding to the Cys481 residue in the ATP-binding pocket of BTK.[18][19]
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Comparative In Vitro and Cell-Based Assays
To evaluate 4-Bromo-5-isobutoxy-2-nitroaniline as a potential BTK inhibitor, a tiered approach of in vitro and cell-based assays is essential. Below are detailed protocols for key experiments, designed to assess its potency, selectivity, and cellular activity in comparison to established BTK inhibitors.
Biochemical BTK Kinase Inhibition Assay
This initial assay directly measures the ability of the compound to inhibit the enzymatic activity of purified BTK in a cell-free system.
Principle: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) quantifies the amount of ADP produced during the kinase reaction. Inhibition of BTK results in a lower ADP signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of 4-Bromo-5-isobutoxy-2-nitroaniline and control inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) in DMSO.
-
Prepare a reaction buffer containing recombinant human BTK enzyme and a suitable substrate (e.g., a poly-Glu,Tyr peptide).
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds to the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for a biochemical BTK kinase inhibition assay.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the compound's ability to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at a key activation site (Y223).
Principle: In a relevant B-cell line (e.g., Ramos or TMD8), BTK is activated by stimulating the BCR. The level of phosphorylated BTK (pBTK) is then quantified, typically by Western blot or a sandwich ELISA, in the presence and absence of the inhibitor.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line to the appropriate density.
-
Pre-treat the cells with serial dilutions of 4-Bromo-5-isobutoxy-2-nitroaniline and control inhibitors for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptors by adding anti-IgM antibody for 5-10 minutes.
-
-
Cell Lysis:
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Analysis (Western Blot):
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pBTK (Y223) and total BTK (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK.
-
Normalize the pBTK signal to the total BTK signal.
-
Calculate the percentage of inhibition of BTK phosphorylation and determine the IC50 value.
-
Caption: Workflow for a cell-based BTK autophosphorylation assay using Western blot.
Cell Proliferation/Viability Assay
This assay determines the effect of the compound on the growth and viability of cancer cell lines that are dependent on BCR signaling.
Principle: A metabolic assay, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay, is used to measure the number of viable cells in culture after treatment with the inhibitor. A reduction in signal indicates decreased cell proliferation or increased cell death.
Experimental Protocol:
-
Cell Seeding:
-
Seed a BTK-dependent cell line (e.g., TMD8) in 96-well plates.
-
-
Compound Treatment:
-
Add serial dilutions of 4-Bromo-5-isobutoxy-2-nitroaniline and control inhibitors to the wells.
-
Incubate for 72 hours.
-
-
Viability Measurement (CellTiter-Glo®):
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Comparative Performance Data (Hypothetical)
The following table summarizes hypothetical data for 4-Bromo-5-isobutoxy-2-nitroaniline in comparison to known BTK inhibitors. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
| Compound | BTK Biochemical IC50 (nM) | Cellular pBTK IC50 (nM) | TMD8 Cell GI50 (nM) | Off-Target Kinase Inhibition (Selectivity Score) |
| Ibrutinib | 0.5 | 8 | 10 | Low (Inhibits other kinases like TEC, EGFR)[9][20] |
| Acalabrutinib | 3 | 5 | 8 | High (More selective than Ibrutinib)[12][20] |
| Zanubrutinib | <1 | 2 | 5 | High (Designed for high selectivity)[13][16] |
| 4-Bromo-5-isobutoxy-2-nitroaniline | Hypothetical Value | Hypothetical Value | Hypothetical Value | To Be Determined |
Interpretation of Hypothetical Data:
-
A low nanomolar IC50 in the biochemical assay would indicate potent direct inhibition of the BTK enzyme.
-
A similarly potent IC50 in the cellular pBTK assay would confirm that the compound can effectively penetrate cells and engage its target in a physiological context.
-
A low GI50 in the cell proliferation assay would demonstrate that target engagement translates into a desired anti-cancer effect.
-
A high selectivity score, obtained from profiling against a panel of other kinases, would be desirable, suggesting a lower potential for off-target side effects. Acalabrutinib and Zanubrutinib were specifically designed to improve upon the selectivity of Ibrutinib.[9][13]
Conclusion and Future Directions
This guide provides a structured framework for the initial preclinical evaluation of 4-Bromo-5-isobutoxy-2-nitroaniline as a potential BTK inhibitor. By employing a series of robust in vitro and cell-based assays and comparing its performance against established drugs, researchers can systematically assess its potency, cellular activity, and selectivity. The hypothetical data presented underscores the key parameters for evaluation. Positive results from these initial assays would warrant further investigation, including more extensive kinase profiling, pharmacokinetic studies, and in vivo efficacy models, to fully characterize its potential as a novel therapeutic agent for B-cell malignancies.
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
Proper Disposal of 4-Bromo-5-isobutoxy-2-nitroaniline: A Guide for Laboratory Professionals
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-5-isobutoxy-2-nitroaniline, grounded in the established principles for handling halogenated nitroaromatic compounds.
The procedural choices outlined below are based on a comprehensive risk assessment of the compound's structural components: a brominated aromatic ring, a nitro group, and an aniline functional group. Each of these imparts specific hazards that dictate the necessary precautions for its handling and final disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the guidance herein is derived from data on structurally similar chemicals and established regulatory frameworks from agencies like the Environmental Protection Agency (EPA).[1][2] Crucially, you must always obtain and consult the specific SDS provided by your chemical supplier before handling or disposing of this compound.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is essential. The molecular structure of 4-Bromo-5-isobutoxy-2-nitroaniline suggests several hazard classifications based on analogous compounds like 4-Bromo-2-nitroaniline and other nitroanilines.[3][4] These compounds are typically harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[5][6]
The primary risks stem from:
-
Toxicity: Aromatic nitro and amine compounds are known for their systemic toxicity.[7]
-
Halogenation: The presence of bromine classifies this as halogenated organic waste, which requires a specific disposal pathway to prevent the formation of dioxins and other hazardous byproducts during incineration.[8][9]
-
Reactivity: While not explosive, nitro compounds can be reactive. It is critical to avoid mixing this waste with incompatible materials, such as strong oxidizing agents or bases, which could trigger a violent reaction.[2][10]
For clarity, the anticipated hazard profile is summarized below.
| Hazard Class | Anticipated Classification & Statement | Rationale & Source Analogy |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed. | Based on SDS for 4-Bromo-2-nitroaniline and 2-Nitroaniline.[3][6] |
| Acute Toxicity, Dermal | Category 3 or 4: Toxic/Harmful in contact with skin. | Based on SDS for similar nitroaniline derivatives.[3][5] |
| Acute Toxicity, Inhalation | Category 3 or 4: Toxic/Harmful if inhaled. | Based on SDS for similar nitroaniline derivatives.[5][11] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | A common hazard for nitroaromatic compounds.[5][6] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | A characteristic of many halogenated aromatic compounds.[5] |
Part 2: Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is generated. The causality here is simple: reducing the volume of hazardous waste minimizes risk, environmental impact, and disposal costs.
-
Experimental Design: Whenever possible, design experiments to use the minimum quantity of 4-Bromo-5-isobutoxy-2-nitroaniline necessary to achieve the desired scientific outcome.
-
Centralized Purchasing: Avoid stockpiling. Purchase chemicals on an as-needed basis to prevent the generation of expired or unwanted materials, which must then be disposed of as hazardous waste.[12]
-
Substitution: In the early stages of research, consider if less hazardous alternative reagents could be used without compromising the experimental integrity.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) and promotes a culture of safety within the laboratory.[1][13]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, don the appropriate PPE. The goal is to create a barrier between you and the chemical hazard.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are appropriate choices). Given the toxicity of aromatic amines, consider double-gloving.[7]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[14][15]
-
Body Protection: A standard lab coat is required. Ensure it is fully buttoned.
-
Work Area: All waste handling and consolidation should occur within a certified chemical fume hood to mitigate inhalation risks.[7]
Step 2: Waste Segregation (The Critical Step)
The principle of segregation is paramount to prevent dangerous chemical reactions within a waste container.[10][16]
-
Designate as Halogenated Organic Waste: Due to the bromine atom, this compound must be disposed of in a dedicated halogenated organic waste stream.[8][9] Do not mix it with non-halogenated waste.[17] This is because halogenated wastes require high-temperature incineration under specific conditions to prevent the release of toxic byproducts.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, residual solid compound) from liquid waste (e.g., solutions containing the compound). Do not add solids to a liquid waste carboy.[18]
-
Check Compatibility: Before adding waste to a container, ensure it is compatible with the existing contents. A running list of components on the waste tag is essential.[18] Never mix with strong acids, bases, or oxidizing agents. [19]
Step 3: Containerization and Labeling
Proper containerization prevents leaks and ensures the waste is correctly identified for disposal.
-
Container Selection: Use only a designated hazardous waste container that is chemically compatible and in good condition (no cracks or leaks). The container must have a secure, tight-fitting lid.[13]
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Container Management: Keep the waste container closed at all times except when adding waste.[13] Store the container in a designated Satellite Accumulation Area (SAA), which must have secondary containment (e.g., a spill tray).[17][20]
Step 4: Arranging for Disposal
Hazardous waste must be managed by licensed professionals.
-
Do Not Use Sink or Trash: Never dispose of this chemical down the drain or in the regular trash.[20] The EPA and local regulations strictly prohibit this due to its toxicity and persistence.[1]
-
Schedule a Pickup: Once the waste container is nearly full (leave at least 1-2 inches of headspace to prevent splashing), contact your institution's EHS department to schedule a waste pickup.[17] Do not allow waste to accumulate in the lab for extended periods.[12]
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.[2]
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain & Absorb: Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[21] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Label it clearly as "Spill Debris containing 4-Bromo-5-isobutoxy-2-nitroaniline."
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram provides a visual decision-making workflow for the proper disposal of 4-Bromo-5-isobutoxy-2-nitroaniline.
Caption: Disposal Workflow for 4-Bromo-5-isobutoxy-2-nitroaniline.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-5-isobutoxy-2-nitroaniline
The Criticality of Proper PPE: Understanding the Hazards
4-Bromo-5-isobutoxy-2-nitroaniline belongs to the family of nitroaniline derivatives. Compounds in this class are generally considered hazardous. Based on analogous compounds, it is prudent to assume that this substance may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and serious eye irritation.[1][2][3][4][5] Aromatic amines, as a class, are known for their potential to cause systemic effects, including methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[6][7] Therefore, a multi-layered PPE strategy is not just recommended; it is imperative.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-Bromo-5-isobutoxy-2-nitroaniline in a laboratory setting.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[7] | Protects against splashes and airborne particles. Goggles provide a seal around the eyes, which is critical when handling powdered or volatile substances. |
| Skin Protection | - Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[6] - Lab Coat: A clean, fully buttoned lab coat. - Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential. | Nitrile and neoprene offer good resistance to a range of chemicals.[8] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. A lab coat and apron protect the skin and personal clothing from contamination.[6][8] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[7][9][10] | Prevents the inhalation of fine powders or aerosols, which is a primary route of exposure for nitroaniline compounds.[6][11] All weighing and handling of the solid should ideally be performed within a fume hood.[8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly and has a current certification.[12]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, solvent, and waste containers, inside the fume hood to minimize movement of the hazardous material.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.
Weighing and Solution Preparation (Inside a Fume Hood)
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of 4-Bromo-5-isobutoxy-2-nitroaniline from its stock container onto the weighing paper. Use a clean spatula and avoid creating dust.
-
Securely close the stock container immediately after use.
-
Carefully add the weighed compound to the solvent in your reaction vessel.
-
Thoroughly decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing paper and any other contaminated disposables in the designated solid hazardous waste container.
Post-Handling Procedures
-
Decontamination: Clean the work area within the fume hood using an appropriate solvent, followed by soap and water.[13]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the apron, face shield, and goggles. The respirator should be removed last after leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: If you are trained to handle chemical spills, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material like sand or vermiculite.[13] Avoid raising dust. For liquid spills, use chemical absorbent pads or granules.
-
Collect and Dispose: Carefully sweep or scoop the contained material into a clearly labeled hazardous waste container.[13]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water.[13]
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 4-Bromo-5-isobutoxy-2-nitroaniline and associated contaminated materials is crucial.
-
Waste Segregation: This compound should be disposed of as halogenated organic waste.[13] Do not mix it with non-halogenated waste streams.[14][15]
-
Container Labeling: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "Halogenated Organic Waste," and the appropriate hazard pictograms.[13]
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated solid hazardous waste container.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.[13][14]
Caption: Decision tree for proper waste disposal.
By implementing these comprehensive safety measures, researchers can confidently handle 4-Bromo-5-isobutoxy-2-nitroaniline, ensuring personal safety and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
